2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid
Description
Properties
IUPAC Name |
2-(2-bicyclo[2.2.1]hept-5-enyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-9(11)5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVGJQMCNYJEHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
825-71-8 | |
| Record name | 2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and applications of 2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid. This bifunctional molecule, featuring a strained bicyclic alkene (norbornene) and a carboxylic acid, is a valuable building block in advanced organic synthesis, polymer chemistry, and bioconjugation. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its stereochemistry, reactivity, and practical utility.
Introduction
This compound, also known as norbornene acetic acid, is a fascinating molecule that marries the high reactivity of a strained olefin with the versatile functionality of a carboxylic acid.[1] Its rigid bicyclo[2.2.1]heptene (norbornene) framework is synthesized through the well-known Diels-Alder reaction, a powerful tool for forming six-membered rings with excellent stereochemical control.[2] The inherent ring strain of the norbornene double bond makes it particularly susceptible to ring-opening metathesis polymerization (ROMP), a key feature exploited in materials science.[3] Concurrently, the carboxylic acid group provides a convenient handle for a variety of chemical transformations, including amidation and esterification. This dual functionality makes it a significant intermediate in the synthesis of novel polymers, pharmaceuticals, and other advanced materials.[3] This guide will delve into the fundamental properties of this compound, with a particular focus on the critical aspect of its stereoisomerism.
Physicochemical Properties
The properties of this compound are summarized in the table below. It is typically encountered as a liquid at room temperature.[4]
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₂ | [4][5] |
| Molecular Weight | 152.19 g/mol | [4][5] |
| CAS Number | 825-71-8 | [1][4] |
| Appearance | Liquid | [4] |
| Density | 1.124 g/mL at 25 °C | [4][5] |
| Refractive Index | n20/D 1.495 | [4] |
| Storage Temperature | 2°C - 8°C | [5] |
Stereochemistry: The Critical Endo/Exo Relationship
A crucial aspect of the chemistry of this compound is the existence of endo and exo stereoisomers. This isomerism arises from the Diels-Alder synthesis of the norbornene ring system. The dienophile can approach the cyclopentadiene from two different faces, leading to two diastereomeric products.
-
Endo Isomer: The acetic acid substituent is oriented on the same side of the six-membered ring as the longer bridge (the C=C double bond). This isomer is typically the kinetically favored product in the Diels-Alder reaction due to secondary orbital interactions between the developing pi system and the substituent on the dienophile.
-
Exo Isomer: The acetic acid substituent is on the opposite side of the longer bridge. The exo isomer is generally the thermodynamically more stable product due to reduced steric hindrance.
The specific stereoisomer can have a significant impact on the molecule's reactivity and its properties in subsequent applications, such as polymerization.
Caption: Logical workflow of the Diels-Alder synthesis and the resulting stereoisomers.
Synthesis
General Diels-Alder Synthesis Protocol:
-
Dienophile Preparation: The dienophile can be a variety of acrylic acid derivatives. For instance, reacting acrylic acid with a suitable protecting group or using an acrylic acid equivalent.
-
Diels-Alder Reaction:
-
Freshly cracked cyclopentadiene (obtained by the retro-Diels-Alder reaction of dicyclopentadiene) is slowly added to a solution of the dienophile in a suitable solvent (e.g., toluene, dichloromethane) at a controlled temperature, often starting at 0°C and allowing it to warm to room temperature.
-
The reaction is typically exothermic.
-
The reaction is stirred for several hours to ensure complete conversion. The progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up and Purification:
-
The solvent is removed under reduced pressure.
-
The crude product, which is a mixture of endo and exo isomers, is then purified. Purification can be achieved through column chromatography on silica gel or by distillation under reduced pressure.
-
-
Hydrolysis (if necessary): If an ester of acrylic acid was used as the dienophile, the resulting norbornene acetic acid ester is hydrolyzed to the carboxylic acid using standard acidic or basic conditions.
Spectroscopic Characterization
Detailed spectroscopic data for this compound is not widely published. However, the expected spectral features can be reliably predicted based on its structure and data from closely related analogs.
-
¹H NMR:
-
Vinyl Protons: Two distinct signals in the range of δ 6.0-6.5 ppm, corresponding to the two protons on the double bond of the norbornene ring.
-
Bridgehead Protons: Two signals for the protons at the bridgehead positions (C1 and C4) of the bicyclic system.
-
Acetic Acid Protons: A signal for the methylene protons (CH₂) adjacent to the carboxylic acid, and a broad singlet for the acidic proton (COOH) typically above δ 10 ppm.
-
Other Aliphatic Protons: A complex multiplet pattern for the remaining protons on the bicyclic framework.
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal in the range of δ 170-180 ppm for the carboxylic acid carbon.
-
Vinyl Carbons: Two signals in the olefinic region (δ 130-140 ppm).
-
Aliphatic Carbons: Several signals in the aliphatic region corresponding to the bridgehead, methylene, and methine carbons of the norbornene structure.
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.
-
C=C Stretch: A medium intensity band around 1630-1650 cm⁻¹ for the double bond in the norbornene ring.
-
C-H Stretches: Signals for sp² and sp³ C-H stretches just above and below 3000 cm⁻¹, respectively.
-
-
Mass Spectrometry (MS):
-
The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 152.
-
Common fragmentation patterns would include the loss of the carboxylic acid group and retro-Diels-Alder fragmentation.
-
Reactivity and Applications
The bifunctional nature of this compound provides two distinct handles for chemical modification, leading to a wide range of applications.
Caption: Reactivity and major application pathways of the title compound.
Polymer Chemistry
The strained double bond of the norbornene moiety makes this compound an excellent monomer for Ring-Opening Metathesis Polymerization (ROMP) .[3] This polymerization technique, often catalyzed by ruthenium-based Grubbs' catalysts, allows for the synthesis of polymers with the carboxylic acid functionality pendant to the polymer backbone. These functional polymers can have applications in areas such as:
-
Drug delivery systems: The carboxylic acid groups can be used to attach drugs or targeting ligands.
-
Functional coatings and adhesives: The polar carboxylic acid groups can improve adhesion and other surface properties.
-
Membranes and separation media: The polymer properties can be tuned for specific separation applications.
Organic Synthesis and Drug Development
The carboxylic acid group can be readily converted to other functional groups. For instance, it can be activated and reacted with amines to form amides. This is particularly useful for attaching the norbornene moiety to biological molecules.
-
Bioconjugation: The carboxylic acid can be used to modify amine-containing compounds, such as the lysine residues on proteins or peptides, via standard peptide coupling methods.[4] This allows for the site-specific introduction of the norbornene group onto biomolecules.
-
Bioorthogonal Chemistry: The norbornene group itself is a valuable tool in "click chemistry". It can react with 1,2,4,5-tetrazines in an inverse electron demand Diels-Alder cycloaddition.[4] This reaction is bioorthogonal, meaning it can proceed in a biological environment without interfering with native biochemical processes, making it highly useful for biological imaging and labeling applications.[4]
-
Scaffold for Drug Discovery: The rigid bicyclic structure of the norbornene core can be used as a scaffold to present pharmacophores in a defined three-dimensional orientation. The carboxylic acid provides a convenient attachment point for building more complex molecules. A related compound, 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam), is a crucial precursor for antiviral drugs like Carbovir and Abacavir, highlighting the importance of this bicyclic system in medicinal chemistry.[6]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Hazardous to the aquatic environment, long-term hazard (Category 3): Harmful to aquatic life with long lasting effects.
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It should be stored in a cool, well-ventilated area.[5]
Conclusion
This compound is a versatile and valuable building block for researchers in organic synthesis, polymer science, and drug development. Its unique combination of a reactive strained olefin and a modifiable carboxylic acid group, along with its well-defined stereochemistry, provides a powerful platform for the creation of novel materials and bioactive molecules. Understanding its fundamental properties, synthesis, and reactivity is key to unlocking its full potential in a wide range of scientific applications.
References
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Norbornane acetic acid. PubChem. [Link]
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Norbornene. Wikipedia. [Link]
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2-cyanobicyclo[2.2.1]hept-5-en-2-yl acetate. Chemical Synthesis Database. [Link]
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Synthesis and Some Reactions of Bicyclo[2.2.1]hept-2-ene-endo,endo-5,6-dicarboximidoacetic Acid Azide. ResearchGate. [Link]
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Ring-Opening Metathesis Polymerization of (+) and (+ or -)-endo,exo-5,6- Dimethylbicyclo(2.2.1)hept-2-ene by Mo(CH-t-Bu)(N-2,6-C - DTIC. [Link]
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This compound. PubChem. [Link]
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Ring‐opening polymerization of 2‐azabicyclo‐[4][7][7]‐hept‐5‐en‐3‐one using metathesis catalysts. ResearchGate. [Link]
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Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. PubMed. [Link]
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An In-depth Technical Guide to endo-5-Norbornene-2-acetic acid: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of endo-5-Norbornene-2-acetic acid, a versatile bicyclic molecule of significant interest in polymer chemistry, materials science, and bioconjugation. We will delve into its core chemical structure, stereoselective synthesis, detailed characterization, and key applications, offering field-proven insights for researchers, scientists, and professionals in drug development.
Introduction: The Architectural Significance of the Norbornene Scaffold
The norbornene framework, a bridged bicyclic hydrocarbon, represents a cornerstone of modern organic chemistry. Its inherent ring strain and defined stereochemistry make it a uniquely reactive and structurally precise building block. endo-5-Norbornene-2-acetic acid leverages this powerful scaffold by incorporating a carboxylic acid moiety via an acetic acid linker. This functionalization opens a vast landscape of chemical derivatization and application, from high-performance polymers to sophisticated biomedical constructs. The "endo" stereoisomer, in particular, is the kinetically favored product of its synthesis, a crucial aspect that dictates reaction design and purification strategies.
This document will serve as a detailed primer on its properties, a practical guide to its synthesis and characterization, and an exploration of its most impactful applications.
Molecular Structure and Physicochemical Properties
endo-5-Norbornene-2-acetic acid is characterized by a bicyclo[2.2.1]hept-5-ene core with an acetic acid group attached at the C-2 position in the endo configuration. The endo position places the substituent on the same face of the six-membered ring as the longest bridge (the C-7 methylene bridge), oriented "underneath" the cyclohexene ring.
Caption: Chemical structure of endo-5-Norbornene-2-acetic acid.
Physicochemical Data Summary
The properties of this compound are summarized in the table below, compiled from various chemical supplier databases.
| Property | Value | Reference(s) |
| CAS Number | 825-71-8 | |
| Molecular Formula | C₉H₁₂O₂ | |
| Molecular Weight | 152.19 g/mol | |
| Appearance | Liquid | |
| Density | 1.124 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.495 | |
| SMILES String | OC(CC1C[C@@H]2C=C[C@H]1C2)=O | [1] |
| InChI Key | HRVGJQMCNYJEHM-KVARREAHSA-N | [1] |
Synthesis and Purification
The cornerstone of norbornene synthesis is the Diels-Alder reaction, a Nobel Prize-winning [4+2] cycloaddition.[2][3] For endo-5-Norbornene-2-acetic acid, this involves the reaction of freshly prepared cyclopentadiene (the diene) with a suitable dienophile.
The Diels-Alder Reaction: A Kinetic imperative for Endo Selectivity
The reaction between a cyclic diene like cyclopentadiene and a dienophile can result in two diastereomeric products: endo and exo.
-
Endo Product (Kinetic): The substituent on the dienophile is oriented towards the diene's π-system. This transition state is stabilized by favorable secondary orbital interactions, leading to a lower activation energy and a faster reaction rate.[4][5]
-
Exo Product (Thermodynamic): The substituent is oriented away from the diene's π-system. This configuration is sterically less hindered and therefore more stable.
For most Diels-Alder reactions, especially those conducted at or below room temperature, the kinetically favored endo product is the major isomer formed.[4] This principle is the foundation of the synthesis protocol.
Caption: General workflow for the synthesis of norbornene derivatives.
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure adapted from established methods for similar norbornene derivatives.[6] The dienophile required to yield the acetic acid linker is not commercially standard for this specific reaction, so this protocol assumes its availability or prior synthesis.
Materials:
-
Dicyclopentadiene
-
Dienophile (e.g., a protected form of 3-butenoic acid or similar C4 alkene with a latent carboxylic acid function)
-
Solvent (e.g., Toluene or Dichloromethane)
-
Hydrochloric acid (for workup/deprotection if needed)
-
Sodium sulfate (anhydrous)
-
Silica gel for chromatography
Procedure:
-
Preparation of Cyclopentadiene:
-
Rationale: Cyclopentadiene readily dimerizes to dicyclopentadiene at room temperature.[2] To obtain the reactive monomer, the dimer must be "cracked" via a retro-Diels-Alder reaction immediately before use.
-
Steps: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to its boiling point (~170 °C). The monomeric cyclopentadiene (b.p. ~41 °C) will distill over.[6] Collect the distillate in a receiver cooled in an ice bath. Use the freshly prepared cyclopentadiene immediately.
-
-
Diels-Alder Cycloaddition:
-
Rationale: To maximize the yield of the kinetic endo product, the reaction is typically performed at moderate temperatures. The dienophile is used in slight excess to ensure complete consumption of the volatile cyclopentadiene.
-
Steps: Dissolve the dienophile in a suitable solvent like toluene in a round-bottom flask equipped with a stir bar. Cool the solution in an ice bath. Slowly add the freshly distilled cyclopentadiene (1.0 eq) dropwise to the stirred dienophile solution. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours.
-
-
Workup and Purification:
-
Rationale: The workup aims to remove unreacted starting material and byproducts. Purification via column chromatography is effective for separating the endo and exo isomers and other impurities. The polarity of the eluent is critical for achieving good separation.
-
Steps:
-
Concentrate the reaction mixture under reduced pressure.
-
If a protecting group was used on the dienophile, perform the necessary deprotection step (e.g., acidic hydrolysis).
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the crude oil via silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the pure endo-5-Norbornene-2-acetic acid.
-
-
Spectroscopic Characterization
Definitive structural confirmation and isomer identification are achieved through spectroscopic methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. Key expected signals include:
-
Olefinic Protons: Two distinct signals in the range of δ 6.0-6.4 ppm corresponding to the C=C protons of the norbornene ring.
-
Bridgehead Protons: Signals for the protons at C1 and C4.
-
Methylene Bridge Proton: The proton on C7 often shows a characteristic signal.
-
Carboxylic Acid Proton: A broad singlet, typically far downfield (>10 ppm), which is exchangeable with D₂O.
-
Alkyl Protons: A complex multiplet region for the remaining protons on the scaffold and the acetic acid linker. The coupling patterns and chemical shifts, particularly of the protons at C2 and C3, are instrumental in confirming the endo stereochemistry.[7]
-
-
¹³C NMR Spectroscopy: The carbon spectrum complements the ¹H NMR data.
-
Olefinic Carbons: Signals around δ 130-140 ppm.
-
Carbonyl Carbon: A signal in the δ 170-180 ppm range.
-
Methylene Bridge Carbon (C7): The chemical shift of the C7 carbon is a reliable indicator for distinguishing between endo and exo isomers, often differing by several ppm.[8]
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A very broad absorption from ~2500-3300 cm⁻¹ characteristic of the hydrogen-bonded carboxylic acid.
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C=C Stretch: A medium intensity peak around 1630-1650 cm⁻¹ for the norbornene double bond.
-
Key Applications in Research and Development
The dual functionality of endo-5-Norbornene-2-acetic acid—a polymerizable olefin and a versatile carboxylic acid—makes it a valuable tool in several advanced applications.
A. Monomer for Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful polymerization technique that uses transition metal catalysts (typically Ruthenium-based, like Grubbs' catalysts) to polymerize strained cyclic olefins.[9] The high ring strain of the norbornene moiety makes it an excellent substrate for ROMP.
-
Mechanism: The catalyst initiates a chain-growth polymerization, opening the norbornene ring and creating a linear polymer with repeating cyclopentane units connected by double bonds.
-
Advantages: ROMP offers exceptional control over polymer molecular weight and polydispersity, enabling the synthesis of well-defined materials.[10] The tolerance of modern ROMP catalysts to functional groups means that the carboxylic acid moiety of endo-5-Norbornene-2-acetic acid can be carried through the polymerization without issue.[9]
-
Resulting Polymers: The resulting polymers possess a backbone with regularly spaced carboxylic acid groups. These functional side chains can be used to tune the polymer's properties (e.g., solubility, thermal stability) or serve as handles for post-polymerization modification.
B. Bioconjugation and Drug Delivery
The unique reactivity of the norbornene and carboxylic acid groups facilitates the construction of complex biomaterials and drug delivery systems.
-
Carboxylic Acid Derivatization: The acid group is a classic functional handle. It can be activated, for example, into an N-hydroxysuccinimide (NHS) ester.[11] This activated ester reacts efficiently and specifically with primary amines, such as the lysine residues found on the surface of proteins, to form stable amide bonds.[1] This allows for the covalent attachment of the norbornene moiety to biological molecules.
-
Bioorthogonal "Click" Chemistry: Once attached to a biomolecule, the norbornene ring serves as a reactant for bioorthogonal chemistry. It participates in an extremely rapid and selective inverse-electron-demand Diels-Alder reaction with tetrazine compounds.[1][11] This "click" reaction can be performed in complex biological media, even within living cells, making it a powerful tool for:
-
Biological Imaging: Attaching fluorescent tetrazines to norbornene-labeled proteins or cells.
-
Drug Targeting: Linking therapeutic agents to antibodies or other targeting ligands.
-
Safety and Handling
According to supplier safety data, endo-5-Norbornene-2-acetic acid is classified as acutely toxic if swallowed and harmful to aquatic life with long-lasting effects.[1]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
endo-5-Norbornene-2-acetic acid is a molecule of significant synthetic utility, bridging the fields of polymer science and biomedicine. Its structure, governed by the principles of the Diels-Alder reaction, provides a strained, reactive olefin ideal for controlled polymerization via ROMP. Simultaneously, its carboxylic acid functional group offers a reliable anchor point for derivatization and bioconjugation. Understanding the kinetic-thermodynamic interplay of its synthesis and its dual chemical reactivity empowers researchers to design and create novel materials and therapeutics with precision and efficiency.
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A Comprehensive Technical Guide to (Bicyclo[2.2.1]hept-5-en-2-yl)acetic Acid: Nomenclature, Stereoselective Synthesis, and Applications
Abstract: This technical guide provides an in-depth analysis of 5-Norbornene-2-acetic acid, a pivotal building block in advanced materials science and pharmaceutical development. We will deconstruct its systematic IUPAC nomenclature, focusing on the critical stereochemical distinction between exo and endo isomers. This document details a field-proven, stereo-selective synthesis protocol for the thermodynamically favored exo isomer, explains the causal mechanisms behind the experimental choices, and presents a comprehensive overview of its characterization. Furthermore, we explore its diverse applications, from high-performance polymers via Ring-Opening Metathesis Polymerization (ROMP) to bioconjugation linkers for drug delivery systems. This guide is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this versatile molecule.
Part 1: Systematic IUPAC Nomenclature of 5-Norbornene-2-acetic acid
The unambiguous naming of complex bicyclic molecules is foundational to scientific communication. The common name, 5-Norbornene-2-acetic acid, provides a convenient shorthand but lacks the precise stereochemical information essential for reproducible research. The systematic IUPAC nomenclature resolves this ambiguity.
The Bicyclo[2.2.1]heptane Scaffold
The core of the molecule is a norbornene system, which is systematically named as a bicyclic compound. The IUPAC naming convention for such structures follows a strict set of rules.[1][2]
-
Prefix "Bicyclo": This indicates a molecule containing two rings that share two or more atoms.
-
Bridgehead Carbons: Identify the two carbons where the rings are joined. In norbornene, these are carbons 1 and 4.
-
Bridge Paths: Count the number of carbon atoms in each of the three paths connecting the bridgehead carbons.
-
Path 1: Two carbons (C2, C3)
-
Path 2: Two carbons (C5, C6)
-
Path 3: One carbon (C7)
-
-
Bracket Notation: These path lengths are placed in brackets in descending order: [2.2.1] .
-
Parent Alkane: The total number of carbons in the bicyclic system is seven, hence the parent name is heptane .
Combining these elements gives the saturated core name: Bicyclo[2.2.1]heptane .
Unsaturation and Substituents
-
Unsaturation: A double bond is present between carbons 5 and 6. This is indicated by changing the suffix from "-ane" to "-ene" and specifying the starting position of the double bond, leading to Bicyclo[2.2.1]hept-5-ene .
-
Principal Functional Group: The highest priority functional group is the carboxylic acid. Since the carboxylic acid group is attached via a methylene (-CH2-) linker, the substituent is an "acetic acid" group.
-
Attachment Point: The acetic acid group is located at position 2.
This leads to the preliminary name: (Bicyclo[2.2.1]hept-5-en-2-yl)acetic acid .
Critical Stereochemistry: Exo vs. Endo
The stereochemistry of the substituent at the C2 position is the most critical descriptor. In the norbornene system, substituents on the C2/C3 positions can be oriented in one of two ways relative to the one-carbon (C7) bridge.
-
Exo Isomer: The substituent is on the anti side (opposite) of the C7 bridge. It is considered to be pointing "outward."
-
Endo Isomer: The substituent is on the syn side (same side) of the C7 bridge. It is considered to be pointing "inward," under the C5-C6 double bond.
The term "exo-5-Norbornene-2-acetic acid" specifies that the acetic acid group is in the exo position. While this common name is descriptive, the full IUPAC name uses the Cahn-Ingold-Prelog (CIP) system to define the absolute stereochemistry at each chiral center. For the specific enantiomer, the full IUPAC name is ((1S,2R,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)acetic acid . However, the compound is often supplied and used as a racemic mixture.
The distinction is not trivial; the exo and endo isomers exhibit different reactivity, particularly in polymerization reactions, and can be distinguished definitively through NMR spectroscopy.[3][4]
Part 2: Stereo-Selective Synthesis of exo-5-Norbornene-2-acetic acid
The conventional synthesis of 2-substituted norbornenes is the Diels-Alder cycloaddition of cyclopentadiene with a suitable dienophile.[3] This reaction is famously endo-selective due to favorable secondary orbital overlap between the diene and dienophile, which stabilizes the transition state.[5] Consequently, direct synthesis yields a mixture rich in the endo isomer (typically >80%).[6]
To produce the thermodynamically more stable exo isomer for applications where it is required, a subsequent isomerization and hydrolysis protocol is necessary.
Rationale for Stereo-Selective Synthesis
The process leverages two key principles:
-
Base-Promoted Isomerization: The proton at the C2 position is alpha to the carbonyl group of the ester, making it acidic. A strong base can deprotonate this position, forming a planar enolate intermediate. Reprotonation can occur from either face, allowing equilibration between the endo and exo forms. The exo isomer is thermodynamically favored due to reduced steric hindrance.
-
Kinetically Selective Hydrolysis: The hydrolysis of the exo ester is often kinetically preferred over the endo ester. By carefully controlling the reaction conditions (e.g., using a strong base and a stoichiometric amount of water), it is possible to selectively hydrolyze the exo ester as it is formed, effectively trapping it as the carboxylate and shifting the overall equilibrium toward the desired product.[3][5]
Experimental Protocol: Isomerization and Hydrolysis
This protocol is adapted from established methods for the synthesis of exo-rich 5-norbornene carboxylic acid derivatives.[5] It begins with a commercially available or synthesized endo-rich mixture of methyl 5-norbornene-2-carboxylate.
Step 1: Preparation of Starting Material (Diels-Alder Reaction)
-
Reactants: Freshly cracked cyclopentadiene and methyl acrylate.
-
Procedure: Cool methyl acrylate to 0°C. Slowly add an equimolar amount of cyclopentadiene. Allow the reaction to stir at room temperature overnight.
-
Outcome: This produces methyl 5-norbornene-2-carboxylate as a mixture of isomers, predominantly endo (endo/exo ≈ 80/20).[6] The product is purified by vacuum distillation.
Step 2: Base-Promoted Isomerization and Selective Hydrolysis
-
Reagents: endo-rich methyl 5-norbornene-2-carboxylate (MNBC), Sodium tert-butoxide (tBuONa), Tetrahydrofuran (THF, anhydrous), Deionized water.
-
Procedure:
-
Under a nitrogen atmosphere, charge a two-necked flask with a 1 M solution of sodium tert-butoxide in anhydrous THF.
-
Add the endo-rich MNBC (1 equivalent) to the flask and stir at room temperature for 3 hours to allow the endo/exo mixture to equilibrate.
-
Prepare a dilute solution of deionized water (1 equivalent) in THF. Add this solution dropwise to the reaction mixture.
-
Continue stirring at room temperature for 24 hours. The slow addition and reaction of water preferentially hydrolyzes the exo-ester.
-
To complete the hydrolysis of any remaining ester, add an excess of deionized water and stir for an additional hour.
-
Neutralize the mixture by adding acetic acid until the pH is ~7.5.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2.0 with 35% HCl. This will precipitate the carboxylic acid.
-
Extract the product into a suitable organic solvent (e.g., toluene or ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.
-
-
Expected Outcome: exo-5-Norbornene-2-acetic acid with a significantly inverted isomer ratio (e.g., endo/exo ≈ 18/82).[3]
Synthesis Workflow Diagram
Caption: Workflow for the stereo-selective synthesis of exo-5-Norbornene-2-acetic acid.
Part 3: Physicochemical Properties and Characterization
A summary of the key properties of 5-Norbornene-2-acetic acid is provided below.
| Property | Data | Source(s) |
| Molecular Formula | C₉H₁₂O₂ | [7] |
| Molecular Weight | 152.19 g/mol | [7] |
| CAS Number | 825-71-8 (endo-isomer) | [7] |
| Appearance | Solid | |
| Synonyms | (Bicyclo[2.2.1]hept-5-en-2-yl)acetic acid |
Spectroscopic Characterization (¹H NMR)
Proton NMR spectroscopy is the most powerful tool for differentiating exo and endo isomers of norbornene derivatives. The chemical shifts and coupling constants of the protons on the bicyclic ring are highly sensitive to the stereochemistry.
-
Key Diagnostic Signals: The protons at C2, C3, and the olefinic protons at C5 and C6 are particularly informative. In the exo isomer, the proton at C2 is in the endo position and typically experiences different magnetic shielding and coupling compared to the exo proton of the endo isomer.
-
Typical Observations: While specific shifts depend on the solvent and exact derivative, a common feature is the difference in coupling constants between the bridgehead protons (H1, H4) and the substituent-bearing proton (H2).[4][8] Researchers should consult spectral databases or literature for reference spectra of closely related compounds for definitive assignment.[9][10]
Part 4: Applications in Research and Drug Development
The unique strained ring structure and versatile functional handles of exo-5-Norbornene-2-acetic acid make it a valuable molecule in several advanced applications.
Monomer for Ring-Opening Metathesis Polymerization (ROMP)
Norbornene derivatives are classic monomers for ROMP, a powerful polymerization technique that yields polymers with high thermal stability and tunable properties. The reactivity of the monomer is highly dependent on its stereochemistry.
-
Enhanced Reactivity: The exo isomer often exhibits higher reactivity in ROMP compared to the endo isomer.[3] This is because the approaching catalyst has less steric hindrance, allowing for more efficient coordination and polymerization.
-
Functional Polymers: The carboxylic acid group can be preserved or modified post-polymerization, allowing for the creation of functional polymers for applications in materials science, such as advanced photoresists or optical materials.
Bioconjugation and Drug Delivery
The carboxylic acid moiety is a versatile chemical handle for covalent attachment to biological molecules.
-
Amide Coupling: The acid can be activated (e.g., as an N-hydroxysuccinimide (NHS) ester) and reacted with primary amines, such as the lysine residues on proteins or peptides, to form stable amide bonds.[11]
-
Bioorthogonal Chemistry: The norbornene double bond itself is a key reactant in bioorthogonal "click chemistry" reactions, most notably the inverse-electron-demand Diels-Alder reaction with tetrazines.[7] This allows for the specific labeling and tracking of biomolecules in complex biological environments. A common strategy involves first linking the exo-norbornene acetic acid to a protein via its carboxyl group, then using the norbornene moiety for subsequent bioorthogonal ligation.
Building Block for Pharmaceutical Intermediates
The rigid, bicyclic norbornene scaffold is an attractive structural motif in medicinal chemistry. It can serve as a constrained bioisostere for other ring systems, helping to lock a molecule into a specific conformation to enhance binding affinity to a biological target. 5-Norbornene-2-acetic acid and its derivatives are important intermediates in the synthesis of such biologically active compounds.[3][6]
Part 5: Conclusion
Exo-5-Norbornene-2-acetic acid, systematically named (Bicyclo[2.2.1]hept-5-en-2-yl)acetic acid , is a molecule whose utility is intrinsically linked to its specific stereochemistry. Understanding its rigorous IUPAC nomenclature is the first step toward appreciating its unique properties. While its direct synthesis via the Diels-Alder reaction is disfavored, reliable protocols exist for its efficient production through base-catalyzed isomerization and selective hydrolysis. The distinct reactivity of the exo isomer, coupled with its dual functionality (a polymerizable olefin and a conjugatable carboxylic acid), ensures its continued importance as a strategic building block for researchers in polymer science, chemical biology, and drug discovery.
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"2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid" molecular weight
An In-Depth Technical Guide to 2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid
This technical guide provides a comprehensive overview of this compound, a bifunctional norbornene derivative. With its strained bicyclic alkene structure and a reactive carboxylic acid, this molecule serves as a critical building block in advanced polymer synthesis and bioconjugation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage its unique properties.
Core Molecular Attributes and Physicochemical Properties
This compound, often referred to as norbornene acetic acid, is a colorless liquid at room temperature. Its structure uniquely combines the high ring strain of the norbornene moiety, which is highly reactive in specific polymerization and cycloaddition reactions, with the versatile chemical handle of a carboxylic acid group.
A summary of its key quantitative data is presented below.
| Property | Value | Source(s) |
| Molecular Weight | 152.19 g/mol | [1][2] |
| Molecular Formula | C₉H₁₂O₂ | [1][2] |
| CAS Number | 825-71-8 | [1][3] |
| Density | 1.124 g/cm³ | [1] |
| Physical Form | Liquid | [4] |
| Storage Temperature | 2°C - 8°C | [1] |
| SMILES | C1C2CC(C1C=C2)CC(=O)O | [1] |
| InChI Key | HRVGJQMCNYJEHM-UHFFFAOYSA-N | [4] |
Synthesis Pathway: The Diels-Alder Cycloaddition
The foundational synthesis of the bicyclo[2.2.1]heptene scaffold is achieved through the Nobel Prize-winning Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. For this compound, the reaction involves cyclopentadiene (the diene) and a suitable C4-unsaturated carboxylic acid (the dienophile).
The reaction mechanism is concerted, forming two new carbon-carbon bonds simultaneously. A critical aspect of this synthesis is the formation of a mixture of stereoisomers: the endo and exo products. The endo isomer is typically the kinetically favored product due to secondary orbital interactions, though the exo isomer is the thermodynamically more stable product.
Caption: Diels-Alder synthesis pathway.
Representative Experimental Protocol
Objective: To synthesize a bicyclo[2.2.1]hept-5-ene carboxylic acid derivative.
Materials:
-
Dicyclopentadiene (for generating cyclopentadiene)
-
3-Butenoic acid or its ester equivalent
-
Toluene or another suitable aprotic solvent
-
Mineral oil
-
Apparatus for fractional distillation and reaction under an inert atmosphere
Procedure:
-
Preparation of Cyclopentadiene: Cyclopentadiene exists as its dimer, dicyclopentadiene, at room temperature. To obtain the monomer, dicyclopentadiene is "cracked" by heating.
-
Set up a fractional distillation apparatus.
-
Add dicyclopentadiene and a small amount of mineral oil to the distillation flask.
-
Gently heat the flask to approximately 170°C. The dimer will undergo a retro-Diels-Alder reaction.
-
Collect the cyclopentadiene monomer, which distills at 40-42°C. Crucially, the collected monomer must be kept on ice and used immediately , as it will dimerize back over a few hours.
-
-
Diels-Alder Reaction:
-
In a separate reaction flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the dienophile (e.g., 3-butenoic acid) in a minimal amount of toluene.
-
Cool the solution in an ice bath.
-
Slowly add the freshly cracked, ice-cold cyclopentadiene to the dienophile solution with continuous stirring. An equimolar ratio is typically used.
-
The reaction is often exothermic. Maintain the temperature and allow the mixture to stir for several hours at room temperature or with gentle heating to ensure completion.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product will be a mixture of endo and exo isomers.
-
Purification can be achieved via column chromatography on silica gel or by vacuum distillation, depending on the physical properties of the product.
-
-
Validation: The identity and purity of the product, along with the endo/exo ratio, must be confirmed by spectroscopic methods (NMR, IR) and compared against expected values.
Analytical Characterization: Expected Spectroscopic Signatures
Experimental spectra for this compound are not widely published. However, based on its structure and data from analogous compounds[5][6], a detailed prediction of its key spectral features can be made. These predictions serve as a benchmark for researchers performing characterization.
| Technique | Region | Expected Signal(s) and Rationale |
| ¹H NMR | ~10-12 ppm | Broad singlet, 1H: Corresponds to the acidic proton of the carboxylic acid. |
| ~5.9-6.2 ppm | Multiplet, 2H: Olefinic protons (=C-H) of the norbornene double bond. | |
| ~2.8-3.2 ppm | Broad singlets/multiplets, 2H: Bridgehead protons (C1-H and C4-H). | |
| ~2.2-2.5 ppm | Multiplet, 2H: Methylene protons adjacent to the carbonyl group (-CH₂-COOH). | |
| ~0.5-2.0 ppm | Complex multiplets, 5H: Remaining aliphatic protons of the bicyclic ring structure. | |
| ¹³C NMR | ~175-180 ppm | Carbonyl carbon (-COOH). |
| ~132-138 ppm | Two signals for the two non-equivalent olefinic carbons (-C=C-). | |
| ~40-50 ppm | Multiple signals corresponding to the bridgehead and other saturated carbons in the ring. | |
| ~30-40 ppm | Methylene carbon adjacent to the carbonyl group (-CH₂-COOH). | |
| FT-IR | 2500-3300 cm⁻¹ | Very broad band: O-H stretching of the hydrogen-bonded carboxylic acid. |
| ~1700 cm⁻¹ | Strong, sharp band: C=O stretching of the carboxylic acid carbonyl group. | |
| ~1640 cm⁻¹ | Weak to medium band: C=C stretching of the norbornene double bond. |
Core Applications and Field Insights
The unique bifunctional nature of this molecule makes it a valuable monomer and synthetic intermediate in materials science and biotechnology.
Polymer Chemistry: Ring-Opening Metathesis Polymerization (ROMP)
The high ring strain of the norbornene system provides a strong thermodynamic driving force for Ring-Opening Metathesis Polymerization (ROMP). This makes this compound an ideal functional monomer.
ROMP is catalyzed by transition metal alkylidene complexes (e.g., Grubbs or Schrock catalysts). The reaction proceeds by breaking the double bond within the norbornene ring and forming a new linear polymer with the double bonds now in the backbone. The key advantage of using this monomer is that the carboxylic acid functionality remains intact on the side chain, available for post-polymerization modification.
However, a critical experimental insight is that strongly coordinating pendant groups like carboxylic acids can deactivate certain ROMP catalysts.[5][7] Therefore, it is common practice to first protect the carboxylic acid (e.g., as a methyl or ethyl ester), perform the polymerization, and then deprotect the acid functionality on the resulting polymer.
Caption: ROMP workflow for functional polymers.
Bioconjugation and Drug Development
The norbornene moiety is a key player in bioorthogonal chemistry, specifically in the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines. This reaction is exceptionally fast and proceeds cleanly in aqueous biological environments, making it ideal for creating stable linkages between molecules.
In this context, this compound serves as a linker. The carboxylic acid can be activated (e.g., as an N-hydroxysuccinimide ester) to react with amine groups on biomolecules like antibodies or proteins.[8] The resulting biomolecule, now "tagged" with a norbornene group, can be precisely and rapidly conjugated to another molecule carrying a tetrazine tag. This strategy is a cornerstone in the construction of advanced therapeutics like Antibody-Drug Conjugates (ADCs).[9][10]
Safety and Handling
According to aggregated GHS information, this compound is harmful if swallowed and is harmful to aquatic life with long-lasting effects.[2] Standard laboratory safety precautions should be employed, including the use of personal protective equipment (gloves, safety glasses). It should be handled in a well-ventilated fume hood. Store the compound in a tightly sealed container at the recommended temperature of 2°C - 8°C to ensure its stability.[1]
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Arkivoc (2004). One-step transformation of 2-oxa-3-azabicyclo[2.2.1]hept-5-ene and methyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate to ion uptake systems. Arkivoc. Available at: [Link]
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An In-depth Technical Guide to 2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid (CAS No: 825-71-8)
Abstract: This technical guide provides a comprehensive overview of 2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid, a versatile bicyclic compound commonly known as 5-Norbornene-2-acetic acid. We delve into its fundamental physicochemical properties, stereoselective synthesis via the Diels-Alder reaction, and key applications relevant to researchers in medicinal chemistry, polymer science, and chemical biology. This document emphasizes the mechanistic principles behind its synthesis and reactivity, offering field-proven insights for its practical application in advanced research and development.
Introduction: The Norbornene Scaffold
The bicyclo[2.2.1]heptane ring system, colloquially known as the norbornane scaffold, is a strained, bridged bicyclic structure that serves as a cornerstone in modern organic chemistry. Its rigid conformation and unique reactivity make it an invaluable building block for complex molecular architectures. This compound incorporates this scaffold with two key functional handles: a strained double bond within the ring system and a flexible acetic acid side chain.
This combination makes the molecule a bifunctional linker of significant interest. The carboxylic acid allows for conventional coupling chemistries, while the strained alkene is highly reactive in specific cycloadditions, most notably in bioorthogonal "click chemistry" and Ring-Opening Metathesis Polymerization (ROMP)[1][2]. Its derivatives are pivotal intermediates in the synthesis of pharmaceutically active compounds and advanced polymeric materials[3][4]. A critical feature of this molecule is its stereochemistry, existing as endo and exo isomers, which dictates its reactivity and synthetic accessibility. The CAS number 825-71-8 typically refers to the endo isomer, which is the kinetic product of its synthesis[2][5].
Physicochemical and Structural Properties
The compound is a liquid at room temperature with a density slightly higher than water. Its structural and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 825-71-8 | [5][6][7] |
| Molecular Formula | C₉H₁₂O₂ | [2][7] |
| Molecular Weight | 152.19 g/mol | [2][7] |
| Density | 1.124 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.495 | [2] |
| Synonyms | 5-Norbornene-2-acetic acid, Bicyclo[2.2.1]hept-5-en-2-ylacetic acid | [2] |
| Physical Form | Liquid | [2] |
| InChI Key | HRVGJQMCNYJEHM-KVARREAHSA-N (endo isomer) | [2] |
Synthesis and Stereochemical Control
The primary route to the norbornene scaffold is the [4+2] cycloaddition known as the Diels-Alder reaction[4]. This powerful carbon-carbon bond-forming reaction involves the concerted reaction of a conjugated diene with a dienophile.
The Diels-Alder Reaction: Mechanism and Selectivity
For this compound, the synthesis involves the reaction of cyclopentadiene (the diene) with a suitable C4 dienophile, such as an ester of vinylacetic acid (but-3-enoic acid), followed by hydrolysis. Cyclopentadiene is highly reactive in normal electron-demand Diels-Alder reactions due to its locked s-cis conformation[8].
A defining characteristic of this reaction is its high stereoselectivity. The approach of the dienophile to the diene can result in two diastereomeric products: endo and exo.
-
Endo Isomer (Kinetic Product): The substituent on the dienophile is oriented "under" the diene ring. This transition state is favored electronically due to stabilizing secondary orbital interactions between the p-orbitals of the dienophile's activating group and the developing pi-system of the diene[9]. This leads to a lower activation energy, making the endo product form faster, and thus it is the kinetic product[10].
-
Exo Isomer (Thermodynamic Product): The substituent is oriented "away" from the diene ring. This configuration is sterically less hindered and therefore more stable[10]. Given sufficient energy (e.g., higher reaction temperatures) or a reversible reaction, the exo isomer will be the major product at equilibrium.
Generalized Synthetic Protocol
The synthesis is typically performed in two stages: the Diels-Alder cycloaddition to form an ester intermediate, followed by hydrolysis to yield the final carboxylic acid. This approach prevents the free carboxylic acid of the dienophile from potentially catalyzing polymerization of cyclopentadiene.
Part A: Diels-Alder Cycloaddition
-
Reactant Preparation: Freshly crack dicyclopentadiene by heating to obtain monomeric cyclopentadiene. Dissolve the dienophile (e.g., ethyl 3-butenoate) in a suitable aprotic solvent like diethyl ether or dichloromethane.
-
Reaction: Slowly add the freshly prepared cyclopentadiene to the dienophile solution at a controlled temperature (typically 0 °C to room temperature). The reaction is exothermic.
-
Causality: Using freshly cracked cyclopentadiene is crucial as it readily dimerizes back to dicyclopentadiene at room temperature. The controlled addition and temperature management prevent runaway reactions and minimize side product formation. The reaction typically yields a mixture of endo and exo esters, with the endo isomer predominating (often >80%)[1].
-
-
Workup: After the reaction is complete (monitored by TLC or GC), the solvent is removed under reduced pressure to yield the crude ester mixture. Purification can be achieved by vacuum distillation or column chromatography.
Part B: Saponification (Hydrolysis)
-
Hydrolysis: Dissolve the ester mixture in an alcohol (e.g., ethanol) and add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Heating: Heat the mixture to reflux for several hours to ensure complete hydrolysis of the ester.
-
Causality: Saponification is a robust method for ester cleavage. Heating accelerates the reaction rate to ensure it goes to completion in a practical timeframe.
-
-
Acidification and Extraction: After cooling, acidify the reaction mixture with a strong acid (e.g., HCl) to a pH of ~2. This protonates the carboxylate salt to form the free carboxylic acid.
-
Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous salt (like MgSO₄ or Na₂SO₄), filtered, and concentrated in vacuo to yield this compound.
Self-Validation: The identity and purity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The endo/exo ratio can be accurately determined by ¹H NMR spectroscopy, as the protons on the bicyclic ring have distinct chemical shifts and coupling constants in each isomer[11].
Key Applications in Research and Drug Development
The unique bifunctional nature of this compound makes it a valuable tool in several scientific domains.
Bioorthogonal Chemistry and Bioconjugation
"Click chemistry" refers to reactions that are high-yielding, stereospecific, and biocompatible. The inverse-electron-demand Diels-Alder reaction between a strained alkene (like norbornene) and a tetrazine is a premier example of a bioorthogonal click reaction[2].
The workflow is as follows:
-
Functionalization: The carboxylic acid group of this compound is activated (e.g., with EDC/NHS) and coupled to an amine-containing biomolecule, such as a lysine residue on a protein or a modified oligonucleotide[12].
-
Bioorthogonal Ligation: The resulting norbornene-tagged biomolecule can then be selectively labeled in a complex biological environment (e.g., in live cells) by introducing a tetrazine-functionalized probe (e.g., a fluorophore or a drug molecule). The reaction is extremely fast and specific, proceeding rapidly at physiological temperatures with no cross-reactivity with other functional groups[2][5].
Scaffold for Medicinal Chemistry
The rigid bicyclo[2.2.1]heptane framework is an attractive scaffold for drug design. It allows for the precise spatial arrangement of pharmacophoric groups, which can enhance binding affinity and selectivity for biological targets. While direct drug derivatives of this specific acid are not broadly commercialized, the closely related norbornene scaffold is a proven structural motif.
For instance, Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one), which shares the same core bicyclic structure, is a critical precursor for blockbuster antiviral drugs like Carbovir and Abacavir, used in HIV treatment[13]. Furthermore, more complex bicyclo[2.2.1]heptane-containing molecules have been developed as potent and selective inhibitors of Bruton's tyrosine kinase (Btk), a key target in the treatment of autoimmune diseases and B-cell malignancies[14]. The acetic acid side chain on the title compound provides a versatile attachment point for building out more complex structures in drug discovery campaigns.
Monomer for Advanced Polymers
Norbornene derivatives are widely used as monomers in Ring-Opening Metathesis Polymerization (ROMP). This polymerization technique, often catalyzed by ruthenium-based Grubbs' catalysts, proceeds via the cleavage and reformation of the double bond to create polymers with unique properties. Polynorbornenes are known for their high thermal stability, optical transparency, and low dielectric constant, making them useful for applications in microelectronics and as advanced optical materials like lenses and displays[1][3]. The carboxylic acid functionality allows for the synthesis of functional polymers that can be further modified or used in applications requiring adhesion or specific chemical interactions.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid ingestion and contact with skin and eyes.
-
Prevent release into the environment. Dispose of waste according to local regulations.
For short-term storage, the compound should be kept in a cool (0 - 4 °C), dry, and dark place. For long-term storage, temperatures of -20 °C are recommended[5].
Conclusion
This compound is more than a simple organic molecule; it is a sophisticated chemical tool. Its stereocontrolled synthesis via the Diels-Alder reaction, which favors the kinetically controlled endo isomer, is a classic illustration of physical organic principles. The molecule's true value lies in its bifunctionality, where the carboxylic acid serves as a traditional anchor for synthesis and the strained norbornene alkene provides a gateway to modern, high-impact chemistries like bioorthogonal ligation and ROMP. For researchers and drug development professionals, understanding the synthesis, stereochemistry, and reactivity of this scaffold is essential for leveraging its full potential in creating novel therapeutics, advanced materials, and cutting-edge biological probes.
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"2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid" solubility
An In-Depth Technical Guide to the Solubility of 2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a bifunctional norbornene derivative, is a valuable synthetic intermediate.[1] Understanding its solubility is critical for its application in synthesis, formulation, and biological studies. This guide provides a comprehensive overview of the theoretical and experimental evaluation of the solubility of this compound. While specific quantitative solubility data is not widely published, this document outlines the physicochemical properties, expected solubility behavior based on its chemical structure, and detailed protocols for its empirical determination.
Introduction: The Importance of Solubility
Solubility is a fundamental physicochemical property that dictates the suitability of a compound for a wide range of applications, from reaction kinetics in chemical synthesis to bioavailability in drug development. For a molecule like this compound, which possesses both a bulky, non-polar bicyclic core and a polar carboxylic acid group, its solubility profile is expected to be complex. This guide serves as a practical framework for researchers to assess and understand the solubility of this and structurally related compounds.
Physicochemical Properties
A foundational understanding of a molecule's physical and chemical characteristics is essential for predicting its solubility.
| Property | Value | Source |
| CAS Number | 825-71-8 | [2][3][4][5] |
| Molecular Formula | C₉H₁₂O₂ | [2][3][4] |
| Molecular Weight | 152.19 g/mol | [2][3][4] |
| Physical Form | Liquid | [5] |
| Density | 1.124 g/cm³ | [2] |
Note: Explicit data on properties such as boiling point, melting point, and partition coefficient (LogP) are not consistently available in public databases.[6]
Theoretical Solubility Assessment
The structure of this compound suggests a dichotomous solubility behavior.
-
Aqueous Solubility: The presence of the carboxylic acid group allows for hydrogen bonding with water. However, the large, hydrophobic bicyclo[2.2.1]heptene moiety is expected to significantly limit its solubility in neutral water. As a general rule, the solubility of carboxylic acids in water decreases as the carbon chain length, or in this case, the size of the hydrophobic group, increases.[7]
-
pH-Dependent Solubility: As a carboxylic acid, its solubility in aqueous media is highly dependent on pH. In basic solutions, such as aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), the carboxylic acid will be deprotonated to form the corresponding carboxylate salt. This salt is ionic and therefore expected to be significantly more soluble in water than the neutral acid.[8][9][10] The reaction with NaHCO₃, which results in the formation of carbonic acid and subsequently carbon dioxide, is a classic test for carboxylic acids.[9][11]
-
Solubility in Organic Solvents: The non-polar bicyclic structure suggests good solubility in a range of organic solvents. Solvents like alcohols (e.g., ethanol, methanol), ethers (e.g., diethyl ether, THF), and chlorinated solvents (e.g., dichloromethane, chloroform) are likely to be effective at dissolving this compound.[8]
Experimental Determination of Solubility
Given the lack of published quantitative data, empirical determination is necessary. The following protocols are standard methodologies for assessing the solubility of a novel compound.
Qualitative Solubility Testing
This initial screening provides a rapid assessment of solubility in various solvents and is crucial for selecting appropriate solvents for reactions, purification, and analysis.
Protocol:
-
Preparation: Dispense 0.5 mL of each test solvent (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, ethanol, acetone, dichloromethane) into separate small, clean test tubes.
-
Sample Addition: To each test tube, add approximately 25 mg of this compound. If the compound is a liquid, add 1-2 drops.[9]
-
Mixing: Vigorously mix the contents of each tube using a vortex mixer or by tapping the tube for at least 30 seconds.[10]
-
Observation: Observe each tube for the dissolution of the compound. If the compound dissolves, the solution should be clear and homogeneous. If it does not dissolve, the mixture will appear cloudy, or solid/liquid particles will be visible.
-
Confirmation for Basic Solutions: For the tubes containing 5% NaOH and 5% NaHCO₃ where the compound dissolved, add 5% HCl dropwise until the solution is acidic (test with pH paper). The reappearance of a precipitate confirms that the initial dissolution was due to salt formation.[9]
Caption: Workflow for qualitative solubility testing.
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a specific solvent.
Protocol:
-
Preparation: Prepare a series of vials containing a known volume of the desired solvent (e.g., deionized water, buffered solutions at various pH levels).
-
Addition of Excess Compound: Add an excess amount of this compound to each vial, ensuring that a solid or liquid phase of the compound remains undissolved.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved compound settle. Alternatively, centrifuge the samples to facilitate phase separation.
-
Sampling and Analysis: Carefully withdraw a known volume of the supernatant (the clear, saturated solution). The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, after appropriate dilution.
Caption: Shake-flask method for quantitative solubility.
Expected Results and Interpretation
Based on the theoretical assessment, the following outcomes are anticipated from the experimental protocols:
| Solvent | Expected Qualitative Solubility | Rationale |
| Water (neutral pH) | Low to Insoluble | The large hydrophobic bicyclic ring dominates over the polar carboxylic acid group. |
| 5% NaOH (aq) | Soluble | Formation of the highly soluble sodium carboxylate salt. |
| 5% NaHCO₃ (aq) | Soluble with Effervescence | Reaction to form the sodium carboxylate salt and CO₂ gas.[11] |
| 5% HCl (aq) | Insoluble | The compound remains in its protonated, less soluble form. |
| Ethanol | Soluble | "Like dissolves like"; both have polar and non-polar characteristics. |
| Diethyl Ether | Soluble | The non-polar nature of the ether should effectively solvate the bicyclic core. |
Conclusion for the Field
For researchers in synthetic chemistry, the probable high solubility in common organic solvents facilitates its use as a reactant. For drug development professionals, the low intrinsic aqueous solubility and pH-dependent profile are critical parameters that will influence formulation strategies and potential routes of administration. The experimental frameworks provided in this guide offer a robust approach to empirically determine the solubility of this compound, enabling its effective utilization in further research and development.
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"2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid" stability and storage
An In-depth Technical Guide to the Stability and Storage of 2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid
Abstract
This technical guide provides a comprehensive overview of the chemical stability, potential degradation pathways, and optimal storage and handling conditions for this compound (CAS No: 825-71-8). Synthesizing data from safety datasheets, chemical supplier recommendations, and the known reactivity of its constituent functional groups, this document is intended for researchers, scientists, and drug development professionals who utilize this compound. We will explore the inherent structural features that dictate its stability, outline protocols for safe handling, and present a detailed experimental workflow for conducting forced degradation studies to ensure compound integrity throughout its lifecycle.
Core Compound Characteristics
This compound is a derivative of norbornene, a bridged bicyclic hydrocarbon, functionalized with an acetic acid group. This unique structure, combining a strained alkene within a rigid framework and a reactive carboxylic acid, makes it a valuable building block in organic synthesis and materials science.[1][2] However, these same features present specific challenges for its long-term stability and storage.
Physicochemical Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 825-71-8 | [3] |
| Molecular Formula | C₉H₁₂O₂ | [1][3] |
| Molecular Weight | 152.19 g/mol | [1] |
| Physical Form | Liquid | |
| Density | ~1.124 g/cm³ | [1] |
| Primary Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation. | [3][4] |
Chemical Structure
The structure contains two key reactive centers: the strained double bond of the norbornene moiety and the carboxylic acid group.
Caption: Chemical structure of this compound.
Chemical Stability and Degradation Profile
While generally stable under recommended conditions, the molecule's inherent structural strain and functional groups make it susceptible to specific degradation pathways.[5][6] Understanding these pathways is critical for preventing sample degradation and ensuring experimental reproducibility.
Inherent Structural Liabilities
-
Strained Alkene: The bicyclo[2.2.1]heptene (norbornene) system contains significant ring strain. This strain makes the double bond more reactive than a typical acyclic alkene and susceptible to reactions such as oxidation, acid-catalyzed hydration, and polymerization.[7][8] Exposure to heat or certain catalysts can trigger ring-opening metathesis polymerization (ROMP), a common reaction for norbornene derivatives.[2]
-
Carboxylic Acid Functionality: The carboxylic acid group is acidic and can react with bases. It is also a potential site for esterification or decarboxylation, although the latter typically requires harsh conditions. Its presence classifies the compound as corrosive.[5]
Potential Degradation Pathways
Based on its structure, the following degradation routes should be considered:
-
Oxidation: The double bond is the primary site for oxidative attack. Exposure to atmospheric oxygen, peroxides, or other strong oxidizing agents can lead to the formation of epoxides, diols, or cleavage products. This is a critical consideration, as oxidation can occur slowly even under ambient atmospheric conditions.
-
Polymerization: As mentioned, the strained ring system is prone to polymerization, which can be initiated by heat, light, or trace metal catalysts. This results in an increase in viscosity and the formation of insoluble materials.
-
Isomerization: The compound is typically supplied as a mixture of endo and exo isomers. The ratio of these isomers could potentially change over time, especially if exposed to acidic or basic conditions, which could affect its reactivity and biological activity in sensitive applications.[9]
-
Hydrolysis/Salt Formation: While the core structure is not susceptible to hydrolysis, the carboxylic acid will readily react with basic materials to form salts.
Caption: Experimental workflow for a forced degradation study.
Conclusion
The stability of this compound is intrinsically linked to its strained bicyclic alkene and carboxylic acid moieties. While stable when stored correctly, it is susceptible to degradation via oxidation, polymerization, and reactions with incompatible materials. Adherence to the recommended storage conditions—specifically refrigeration at 2°C to 8°C in a tightly sealed, light-resistant container, preferably under an inert atmosphere—is paramount to preserving its integrity. For applications requiring the highest degree of purity and reproducibility, implementing a stability-indicating analytical method validated through forced degradation studies is strongly advised.
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An In-Depth Technical Guide to Norbornene Acetic Acid: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norbornene acetic acid, a bicyclic organic compound, holds a significant position in the landscape of modern chemistry. Its unique strained ring structure, a consequence of the foundational Diels-Alder reaction, imparts a high degree of reactivity, making it a valuable building block in polymer synthesis and a versatile linker in bioconjugation and drug delivery systems. This guide provides a comprehensive overview of the discovery, synthesis, and diverse applications of norbornene acetic acid, with a focus on the technical details and experimental methodologies that are crucial for researchers in the field.
Historical Context: The Dawn of the Diels-Alder Reaction
The story of norbornene acetic acid is intrinsically linked to the groundbreaking work of German chemists Otto Diels and Kurt Alder. In 1928, they discovered a powerful reaction between a conjugated diene and a substituted alkene (a dienophile) to form a substituted cyclohexene.[1] This reaction, now famously known as the Diels-Alder reaction, was a monumental achievement in organic synthesis, as it allowed for the reliable formation of six-membered rings with excellent stereochemical control.[1] The significance of their discovery was recognized with the Nobel Prize in Chemistry in 1950.[2]
The Diels-Alder reaction is the cornerstone of norbornene chemistry. The parent compound, norbornene, is synthesized through the cycloaddition of cyclopentadiene and ethylene.[3] This fundamental transformation opened the door to a vast family of norbornene derivatives, including norbornene acetic acid, by varying the dienophile.
Synthesis of 5-Norbornene-2-Acetic Acid: A Detailed Protocol
The synthesis of 5-norbornene-2-acetic acid is a classic example of the Diels-Alder reaction, typically involving the reaction of cyclopentadiene with 3-butenoic acid or its esters. The reaction produces a mixture of two stereoisomers: the endo and exo products.
The Diels-Alder Reaction: Endo and Exo Selectivity
The stereochemical outcome of the Diels-Alder reaction is a critical aspect of the synthesis. The endo product, where the substituent on the dienophile is oriented towards the diene's π-system, is often the kinetically favored product due to secondary orbital interactions.[2] However, the exo product is typically the thermodynamically more stable isomer due to reduced steric hindrance.[2] The ratio of endo to exo isomers can be influenced by reaction conditions such as temperature and the presence of Lewis acid catalysts.[2]
Caption: Stereoselective synthesis of endo and exo isomers of 5-norbornene-2-acetic acid.
Experimental Protocol: Synthesis of 5-Norbornene-2-Acetic Acid
This protocol is adapted from established procedures for the synthesis of similar norbornene carboxylic acids and provides a general method for the preparation of 5-norbornene-2-acetic acid.[4][5]
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |
| Dicyclopentadiene | C₁₀H₁₂ | 132.20 | As needed |
| 3-Butenoic acid | C₄H₆O₂ | 86.09 | 1.0 eq |
| Toluene | C₇H₈ | 92.14 | Solvent |
| Hydrochloric acid (HCl) | HCl | 36.46 | For workup |
| Ethyl acetate | C₄H₈O₂ | 88.11 | For extraction |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | For drying |
Procedure:
-
Preparation of Cyclopentadiene: Cyclopentadiene is freshly prepared by the thermal retro-Diels-Alder reaction of dicyclopentadiene. This is achieved by heating dicyclopentadiene to its boiling point (around 170 °C) and collecting the cyclopentadiene monomer (boiling point ~41 °C) by fractional distillation.[4] The freshly distilled cyclopentadiene should be used immediately as it readily dimerizes back to dicyclopentadiene at room temperature.
-
Diels-Alder Reaction:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-butenoic acid (1.0 eq) in toluene.
-
Cool the solution in an ice bath.
-
Slowly add the freshly prepared cyclopentadiene (1.1 eq) to the cooled solution with stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (around 80-90 °C) for 2-4 hours to ensure complete reaction.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with dilute hydrochloric acid and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, which will be a mixture of endo and exo isomers of 5-norbornene-2-acetic acid.
-
The isomers can be separated by column chromatography on silica gel or by fractional crystallization. Alternatively, the mixture can be used directly for some applications.
-
Caption: Experimental workflow for the synthesis of 5-norbornene-2-acetic acid.
Applications of Norbornene Acetic Acid
The unique combination of a reactive norbornene moiety and a versatile carboxylic acid functional group makes 5-norbornene-2-acetic acid a valuable compound in several scientific and industrial domains.
Polymer Chemistry
5-Norbornene-2-acetic acid serves as a functional monomer in various polymerization techniques, leading to polymers with tailored properties.
-
Ring-Opening Metathesis Polymerization (ROMP): The strained double bond of the norbornene ring is highly susceptible to ROMP, a powerful polymerization method that allows for the synthesis of polymers with well-defined architectures and functionalities.[6][7] The resulting polymers possess a repeating unit with the carboxylic acid group as a pendant functionality. These functional groups can be used for post-polymerization modifications, such as cross-linking or the attachment of other molecules.
-
Addition Polymerization: Vinyl-type addition polymerization of norbornene monomers, catalyzed by late-transition metal complexes, is another route to produce high-performance polymers.[8] These polymers are known for their high thermal stability, optical transparency, and mechanical strength. The presence of the acetic acid group can enhance properties like adhesion and solubility.
Table 1: Polymerization Methods and Potential Polymer Properties
| Polymerization Method | Catalyst Type | Key Polymer Properties | Potential Applications |
| ROMP | Grubbs' or Schrock's catalysts | Controllable molecular weight, low polydispersity, functionalizable backbone | Drug delivery systems, functional coatings, smart materials |
| Addition Polymerization | Palladium or Nickel complexes | High glass transition temperature, excellent thermal stability, optical clarity | Photoresists, optical films, advanced packaging materials |
Bioconjugation and Drug Delivery
The carboxylic acid group of 5-norbornene-2-acetic acid provides a convenient handle for bioconjugation, the process of linking molecules to biomolecules such as proteins or peptides.[9][10]
-
Amide Bond Formation: The carboxylic acid can be activated (e.g., as an N-hydroxysuccinimide ester) to readily react with primary amines on biomolecules to form stable amide bonds. This allows for the site-specific attachment of the norbornene moiety to proteins.
-
Bioorthogonal Chemistry: The norbornene group itself is a key player in bioorthogonal "click" chemistry. It undergoes a rapid and highly specific inverse-electron-demand Diels-Alder reaction with tetrazines. This reaction is exceptionally fast and proceeds under physiological conditions, making it ideal for labeling and imaging biomolecules in living systems. 5-Norbornene-2-acetic acid can act as a linker, first attaching to a biomolecule via its carboxyl group, and then the exposed norbornene can be targeted by a tetrazine-functionalized probe (e.g., a fluorescent dye).
Caption: Application of 5-norbornene-2-acetic acid in bioconjugation and bioorthogonal labeling.
Conclusion and Future Outlook
Norbornene acetic acid, a molecule born from the seminal discovery of the Diels-Alder reaction, continues to be a versatile and valuable tool for chemists and material scientists. Its straightforward synthesis, coupled with the dual functionality of a reactive alkene and a modifiable carboxylic acid, provides a platform for the creation of a wide array of advanced materials and biomedical tools. Future research will likely focus on the development of novel polymers with precisely controlled architectures and properties derived from norbornene acetic acid and its derivatives. In the realm of drug development, the application of norbornene acetic acid as a linker in antibody-drug conjugates and other targeted therapies holds immense promise for improving the efficacy and reducing the side effects of potent therapeutics. The continued exploration of this seemingly simple yet powerful molecule will undoubtedly lead to further innovations across various scientific disciplines.
References
- Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122.
- Organic Syntheses. (1955). cis-Norbornene-5,6-endo-dicarboxylic anhydride. Coll. Vol. 3, p.666; Vol. 28, p.86.
- Devaraj, N. K., & Weissleder, R. (2011). Biomedical applications of tetrazine cycloadditions. Accounts of chemical research, 44(9), 816-827.
- Kanao, M., Otake, A., Tsuchiya, K., & Ogino, K. (2012). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. International Journal of Organic Chemistry, 2(1), 26-33.
- Nicolaou, K. C., Snyder, S. A., Montagnon, T., & Vassilikogiannakis, G. (2002). The Diels-Alder reaction in total synthesis.
- Bielawski, C. W., & Grubbs, R. H. (2007). Living ring-opening metathesis polymerization. Progress in polymer science, 32(1), 1-29.
- Drent, E., van Dijk, R., van Ginkel, R., van Oort, B., & Pugh, R. I. (2002). Palladium catalysed polymerisation of ethene with methyl acrylate: probing the influence of temperature and additives on the molecular weight and composition of the copolymers.
- Basset, J. M., et al. (Eds.). (2002). Surface organometallic chemistry: molecular approaches to surface catalysis. Springer Science & Business Media.
- Chen, Y., et al. (2018). Ring-opening metathesis polymerization of functionalized norbornenes. Chemical Society Reviews, 47(13), 4543-4571.
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"2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid" literature review
An In-depth Technical Guide to 2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid: Synthesis, Stereochemistry, and Applications
Introduction
This compound, a derivative of the highly strained and reactive bicyclo[2.2.1]heptene, more commonly known as norbornene, is a molecule of significant interest in both materials science and medicinal chemistry. Its rigid, bicyclic structure provides a unique scaffold that imparts specific steric and electronic properties to the molecules in which it is incorporated. This guide provides a comprehensive overview of its synthesis, with a particular focus on the stereochemical control between its endo and exo isomers, its characteristic reactivity, and its diverse applications.
The most critical aspect of this compound chemistry is the existence of two diastereomers: the endo and exo isomers. The spatial orientation of the acetic acid group relative to the main bicyclic ring system dictates the molecule's reactivity and, consequently, the properties of the resulting materials. The Diels-Alder reaction, the primary synthetic route to the norbornene framework, kinetically favors the endo isomer. However, the exo isomer is thermodynamically more stable and often exhibits superior performance in applications such as polymerization. This guide will delve into the synthetic strategies to selectively obtain each isomer.
Physicochemical Properties and Characterization
The physical and spectroscopic properties of this compound are crucial for its identification and for understanding its behavior in chemical reactions. While detailed data for the free acid can be sparse, extensive information is available for its ester derivatives.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₂ | [1] |
| Molecular Weight | 152.19 g/mol | [1] |
| CAS Number | 825-71-8 | [1] |
| Physical Form | Liquid | [2] |
| Density | 1.124 g/cm³ | [1] |
Spectroscopic Data
The differentiation between the endo and exo isomers is readily achieved through ¹H NMR spectroscopy. The key diagnostic signals are those of the olefinic protons of the norbornene double bond. In the endo isomer, these protons are in different chemical environments, leading to distinct signals. In the more symmetric exo isomer, these protons are often more magnetically equivalent.
¹H NMR Data for endo- and exo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester [3][4]:
| Proton Assignment | endo-Isomer Chemical Shift (ppm) | exo-Isomer Chemical Shift (ppm) |
| Olefinic Protons | 5.94 (m, 1H), 6.19 (m, 1H) | 6.10 (dd, 1H), 6.13 (dd, 1H) |
| Bridgehead Protons | 2.90 (s, 1H), 3.21 (s, 1H) | 2.92-2.96 (m, 1H), 3.03 (s, 1H) |
| CH₂ of Ethyl Ester | 4.05-4.13 (m, 2H) | 4.14 (q, 2H) |
| CH₃ of Ethyl Ester | 1.24 (td, 3H) | 1.26 (t, 3H) |
¹³C NMR Data for a related exo-5-norbornenecarboxylic acid derivative shows the following characteristic shifts [5]:
-
Carbonyl (C=O): ~176 ppm
-
Olefinic (=C-H): ~138 ppm and ~135 ppm
-
Bridgehead (C-H): ~46 ppm
-
Aliphatic (CH and CH₂): Ranging from ~29 to ~43 ppm
Infrared (IR) Spectroscopy:
The IR spectrum of this compound will be dominated by a strong, broad absorption for the O-H stretch of the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. A sharp, intense absorption for the C=O stretch will appear around 1700-1725 cm⁻¹. The C=C stretch of the norbornene double bond will be observed in the 1630-1680 cm⁻¹ region, though it may be weak.
Synthesis and Stereochemistry
The synthesis of this compound and its derivatives is primarily achieved through the Diels-Alder reaction, a powerful tool for the formation of six-membered rings. The stereochemical outcome of this reaction is a key consideration.
Part 1: Synthesis of the Endo-Rich Mixture (Kinetic Control)
The Diels-Alder reaction between cyclopentadiene and an acrylic acid derivative, such as ethyl acrylate, proceeds under kinetic control to yield predominantly the endo isomer. This preference is due to favorable secondary orbital interactions between the developing π-system of the diene and the electron-withdrawing group of the dienophile.
Caption: Diels-Alder synthesis of the endo/exo ester mixture.
Detailed Experimental Protocol: Synthesis of endo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester [2]
-
Dissolve ethyl acrylate (200 g, 1.99 mol) in 500 mL of toluene in a reaction vessel.
-
Cool the solution to 0°C using a dry ice/isopropanol bath.
-
Add boron trifluoride etherate (28 g, 0.19 mol) to the cooled solution.
-
Freshly crack dicyclopentadiene to obtain cyclopentadiene. Add the cyclopentadiene (197 g, 2.98 mol) dropwise to the cold reaction mixture.
-
After the addition is complete, allow the reaction to age for 1 hour.
-
Quench the reaction by pouring the mixture into 2 L of 10% sulfuric acid and ice.
-
Separate the organic layer and wash it with a sodium carbonate solution until the aqueous layer is basic.
-
Isolate the product by fractional distillation.
Part 2: Stereoselective Synthesis of the Exo-Isomer (Thermodynamic Control)
The thermodynamically more stable exo-isomer can be obtained from the endo-rich mixture through a process of base-catalyzed isomerization followed by kinetically selective hydrolysis. The exo ester is hydrolyzed more rapidly than the endo ester due to reduced steric hindrance around the carbonyl group.
Caption: Synthesis of the exo-isomer via isomerization and hydrolysis.
Detailed Experimental Protocol: Synthesis of exo-5-Norbornene-2-carboxylic Acid [6][7]
-
Charge a two-necked flask equipped with a dropping funnel with a THF solution of sodium tert-butoxide (tBuONa) under a nitrogen atmosphere.
-
Add an endo-rich mixture of methyl 5-norbornene-2-carboxylate (e.g., endo/exo = 80/20) to the flask and stir at room temperature for 3 hours to allow for isomerization.
-
Add a stoichiometric equivalent of deionized water, diluted with THF, dropwise to the reaction mixture.
-
Continue the reaction for 24 hours at room temperature.
-
To ensure complete hydrolysis, add an excess of deionized water and stir for an additional hour.
-
Neutralize the reaction mixture with acetic acid to a pH of 7.5.
-
Remove the excess solvent under reduced pressure.
-
Acidify the mixture with 35% HCl to a pH of 2.0.
-
Extract the product with toluene (3x).
-
Remove the toluene under reduced pressure and dry the product in vacuo to yield the exo-rich carboxylic acid.
Reactivity and Chemical Transformations
This compound possesses two primary reactive sites: the carboxylic acid group and the strained double bond of the norbornene ring.
-
Carboxylic Acid Group: This functional group undergoes typical reactions of carboxylic acids, including esterification, conversion to acid chlorides, and amide bond formation. These reactions are fundamental to its use as a building block in the synthesis of more complex molecules.
-
Norbornene Double Bond: The strained nature of this double bond makes it highly reactive in a variety of addition reactions.
-
Polymerization: It readily undergoes both Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization, making it a valuable monomer for the production of polymers with high thermal stability and unique optical properties. The exo isomer is known to be more reactive in these polymerizations than the endo isomer.[8][9]
-
Thiol-Ene "Click" Chemistry: The norbornene double bond is an excellent substrate for radical-mediated thiol-ene reactions, a type of "click" chemistry that is highly efficient and proceeds under mild conditions. This reactivity is exploited in the formation of hydrogels and other cross-linked polymer networks.[10]
-
Palladium-Catalyzed Reactions: The norbornene moiety can act as a transient directing group in palladium-catalyzed C-H activation reactions, facilitating functionalization at otherwise unreactive positions on aromatic rings.[11]
-
Applications
The unique structural and reactive properties of this compound have led to its application in several fields.
In Polymer and Materials Science
The primary application of this compound is as a monomer in the synthesis of advanced polymers. Polynorbornenes are known for their high glass transition temperatures, excellent optical transparency, and low moisture absorption. The carboxylic acid functionality allows for the introduction of polarity and a site for further chemical modification of the polymer. The stereochemistry of the monomer has a profound impact on the polymerization process and the final properties of the polymer.
| Isomer | Reactivity in Polymerization | Resulting Polymer Properties |
| Exo | Generally higher reactivity in both ROMP and vinyl-addition polymerization. | Often leads to higher molecular weight polymers and better incorporation rates.[12] |
| Endo | Lower reactivity; can sometimes act as a catalyst poison in certain systems. | May result in lower molecular weight polymers.[12] |
In Medicinal Chemistry and Drug Development
The rigid bicyclic scaffold of norbornene is an attractive feature in drug design as it can hold pendant functional groups in well-defined spatial orientations, leading to high-affinity interactions with biological targets. While specific drugs containing the this compound core are not prevalent, the broader norbornene scaffold is found in a variety of biologically active compounds.
-
Anticancer Agents: Norbornene derivatives have been investigated as scaffolds for the development of new anticancer drugs.[8][11]
-
NSAID Prodrugs: The carboxylic acid group can be esterified with compounds like borneol to create prodrugs of non-steroidal anti-inflammatory drugs (NSAIDs) with improved transdermal delivery properties.[5]
In the Fragrance Industry
Esters of this compound, particularly the ethyl ester, are used in the fragrance industry. The endo and exo isomers possess distinct fruity and green notes and are used to add complexity to perfume compositions.[3][4]
Safety and Handling
This compound is classified as harmful if swallowed and harmful to aquatic life with long-lasting effects.[1] It can cause skin and serious eye irritation, as well as respiratory irritation.[7]
-
Handling: Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Recommended storage temperature is 2°C - 8°C.[1]
Conclusion
This compound is a versatile and valuable chemical building block. The ability to control the stereochemistry of the acetic acid substituent, either through kinetic control to favor the endo isomer or thermodynamic control to favor the exo isomer, is a key aspect of its chemistry. This stereochemical control directly influences its reactivity, particularly in polymerization, and the properties of the resulting materials. Its applications in polymer science, medicinal chemistry, and the fragrance industry highlight its importance and versatility. Further research into new applications for this unique scaffold is an active and promising area of chemical science.
References
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[5] CN103242162A. (2013). Borneol ester derivative of carboxylic acid nonsteraidal anti-inflammatory medicaments as well as preparation method and application of borneol ester derivative. Google Patents. Available from
[12] Caporaso, L., et al. (2018). Thermodynamic Control in the Catalytic Insertion Polymerization of Norbornenes as Rationale for the Lack of Reactivity of Endo-Substituted Norbornenes. ACS Catalysis, 8(6), 5248-5258. doi:10.1021/acscatal.8b00844. Available from [Link]
[11] Reaction mechanism, norbornene and ligand effects, and origins of meta-selectivity of Pd/norbornene-catalyzed C–H activation. (2019). Chemical Science. doi:10.1039/C9SC04720D. Available from [Link]
[8] Kanao, M., Otake, A., Tsuchiya, K., & Ogino, K. (2012). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Semantic Scholar. Available from [Link]
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[14] Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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[16] NIST. (n.d.). Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]
[9] Lee, B. Y., et al. (2007). Method for preparing norbornene based addition polymer containing ester or acetyl functional group. U.S. Patent No. 7,312,285. Available from
[17] Pu, J., et al. (2011). Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions. U.S. Patent No. 8,114,823. Available from
[18] PubChem. (n.d.). Bicyclo(2.2.1)hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-, ethyl ester, (2-endo,3-exo)-. National Center for Biotechnology Information. Retrieved from [Link]
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Methodological & Application
Synthesis of 2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid: An Application Note and Detailed Protocol
This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid, a valuable bicyclic carboxylic acid derivative. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, materials science, and drug development who require a robust and well-characterized method for obtaining this versatile building block.
Introduction and Significance
This compound, also known as 5-norbornene-2-acetic acid, is a bifunctional molecule incorporating a strained bicyclic alkene (norbornene) and a carboxylic acid moiety. This unique structural combination imparts desirable properties for a range of applications. The strained double bond of the norbornene core is highly reactive in ring-opening metathesis polymerization (ROMP), making this compound a key monomer for the synthesis of advanced polymers with tailored properties such as high thermal stability and specific functionalities.[1][2] Furthermore, the carboxylic acid group provides a handle for further chemical modifications, including the attachment of bioactive molecules, making it a valuable intermediate in pharmaceutical and medicinal chemistry research.[1]
The synthesis of this target molecule is primarily achieved through a well-established pericyclic reaction: the Diels-Alder cycloaddition. This powerful carbon-carbon bond-forming reaction provides an efficient route to the bicyclo[2.2.1]heptane framework.
Core Synthetic Strategy: The Diels-Alder Reaction
The cornerstone of the synthesis is the [4+2] cycloaddition reaction between cyclopentadiene (the diene) and a suitable acrylic acid derivative (the dienophile). Cyclopentadiene is a highly reactive diene in normal electron-demand Diels-Alder reactions.[3] The choice of dienophile can be either acrylic acid itself or an acrylic acid ester, such as ethyl acrylate. The use of an ester requires a subsequent hydrolysis step to yield the final carboxylic acid.
A critical aspect of this synthesis is the formation of stereoisomers. The Diels-Alder reaction between cyclopentadiene and a monosubstituted dienophile can produce two diastereomeric products: the endo and exo isomers. The endo product is typically the kinetically favored product, formed faster at lower temperatures due to secondary orbital interactions.[4] However, the exo isomer is generally the thermodynamically more stable product due to reduced steric hindrance.[4] The ratio of these isomers can be influenced by reaction conditions such as temperature and the use of Lewis acid catalysts.[3][5]
Reaction Pathway Overview
The overall synthetic pathway can be visualized as a two-step process if an acrylic ester is used as the dienophile.
Sources
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Diels-Alder reaction for "5-norbornene-2-acetic acid" synthesis
An Application Guide to the Synthesis of 5-Norbornene-2-Carboxylic Acid via the Diels-Alder Reaction
Introduction: The Strategic Importance of Norbornene Scaffolds
Norbornene derivatives are pivotal building blocks in materials science and pharmaceutical development. Their strained bicyclic structure imparts unique properties, making them valuable as monomers for advanced polymers with high thermal stability and optical transparency, such as those used in photoresists and optical lenses[1][2]. 5-Norbornene-2-carboxylic acid, in particular, serves as a versatile intermediate for synthesizing these advanced materials and other biologically active compounds[2][3].
The most direct and atom-economical route to this scaffold is the Diels-Alder reaction, a Nobel Prize-winning [4+2] cycloaddition that efficiently forms six-membered rings[4]. This application note provides a detailed scientific and practical guide to the synthesis of 5-norbornene-2-carboxylic acid from cyclopentadiene and acrylic acid. We will delve into the reaction mechanism, stereochemical considerations, a step-by-step experimental protocol, and critical safety practices.
A Note on Nomenclature: The direct Diels-Alder adduct of cyclopentadiene and acrylic acid is 5-norbornene-2-carboxylic acid. The related compound, 5-norbornene-2-acetic acid, contains an additional methylene (-CH2-) group and would be synthesized using a different dienophile. This guide focuses on the foundational synthesis of the carboxylic acid derivative.
Part 1: Mechanism and Stereochemical Control
The Diels-Alder reaction is a concerted pericyclic reaction involving the 4 π-electrons of a conjugated diene and the 2 π-electrons of a dienophile[4]. In this synthesis, cyclopentadiene acts as the diene and acrylic acid serves as the dienophile.
A key feature of this reaction is its stereoselectivity. The cycloaddition can result in two primary diastereomers: the endo and exo products.
-
Endo Adduct: The substituent on the dienophile (the carboxylic acid group) is oriented syn (on the same side) to the longer bridge of the norbornene system.
-
Exo Adduct: The substituent is oriented anti (on the opposite side).
Under kinetic control (lower temperatures), the Diels-Alder reaction typically favors the formation of the endo product[1][2]. This preference is explained by the theory of secondary orbital overlap, where stabilizing interactions occur between the p-orbitals of the dienophile's substituent and the developing π-bond in the diene. The exo product, however, is generally the more thermodynamically stable isomer due to reduced steric hindrance. The exo isomer can also exhibit higher reactivity in certain polymerization reactions, such as Ring-Opening Metathesis Polymerization (ROMP)[1]. Consequently, reaction conditions can be tuned to favor one isomer, or post-synthesis isomerization can be performed to enrich the exo product[5].
Caption: Diels-Alder reaction pathway for 5-norbornene-2-carboxylic acid.
Part 2: Detailed Experimental Protocol
This protocol is divided into two essential stages: the preparation of reactive cyclopentadiene monomer and the subsequent cycloaddition reaction.
Preparation of Monomeric Cyclopentadiene via Retro-Diels-Alder
Cyclopentadiene exists as the more stable dicyclopentadiene (DCPD) at room temperature. To obtain the reactive monomer, DCPD must be "cracked" through a retro-Diels-Alder reaction immediately before use.
Causality: The monomer readily dimerizes; chromatographic analysis has shown that it is 8% dimerized within 4 hours and 50% dimerized in 24 hours at room temperature[6]. Therefore, using freshly distilled cyclopentadiene is critical for achieving high yields.
Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a 100 mL round-bottom flask, a packed distillation column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. The receiving flask must be cooled in an ice bath to prevent the collected monomer from re-dimerizing[6][7].
-
Cracking Process: Place approximately 20 mL of dicyclopentadiene into the distillation flask. Heat the flask using a heating mantle to a temperature of 170-200 °C[7].
-
Distillation: The DCPD will slowly depolymerize, and the monomeric cyclopentadiene will distill over at a temperature of 40-42 °C[6][8]. Collect the distillate in the ice-cooled receiving flask.
-
Storage: The collected cyclopentadiene should be kept on ice and used as soon as possible, ideally within a few hours[6].
Diels-Alder Cycloaddition
Causality: This reaction is highly exothermic. Performing the addition at low temperatures is crucial to control the reaction rate, prevent side reactions, and favor the kinetic endo product.
Protocol:
-
Reactant Preparation: In a 100 mL Erlenmeyer flask, dissolve 0.10 moles of acrylic acid in 30 mL of a suitable solvent like toluene or perform the reaction neat.
-
Cooling: Cool the flask thoroughly in an ice-water bath.
-
Addition of Diene: While gently swirling the flask in the ice bath, slowly add 0.11 moles of the freshly prepared, ice-cold cyclopentadiene dropwise[7]. A slight molar excess of the diene can be used.
-
Reaction: Continue to swirl the mixture in the ice bath. An exothermic reaction will occur, and the product may begin to precipitate as a white solid[6]. After the initial exotherm subsides (typically 15-20 minutes), allow the flask to stand at room temperature for 1-2 hours, or until the reaction is complete.
Isolation and Purification
Causality: The workup is designed to remove unreacted starting materials and any acidic impurities. Recrystallization is an effective method for purifying the solid product to obtain a sharp melting point and high purity.
Protocol:
-
Solvent Removal: If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Extraction (if necessary): If the product is an oil or if unreacted starting materials are present, dissolve the crude mixture in an appropriate organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and then with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Recrystallization: The crude solid product can be purified by recrystallization. A common solvent system is a mixture of ethyl acetate and ligroin or hexane[6]. Dissolve the product in a minimal amount of hot ethyl acetate, and then add ligroin or hexane until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel and wash them with a small amount of cold solvent. Dry the crystals in a vacuum oven or desiccator.
Characterization
The final product should be characterized to confirm its identity and purity.
-
Melting Point: The purified product should have a sharp melting point. The endo and exo isomers have different melting points.
-
¹H-NMR Spectroscopy: This is the most powerful technique for confirming the structure and determining the endo-to-exo isomer ratio. The vinyl protons and the protons adjacent to the carboxylic acid group will have distinct chemical shifts and coupling constants for each isomer[1][9].
Part 3: Safety and Best Practices
| Reagent | Hazards | Handling Precautions |
| Dicyclopentadiene | Flammable, irritant. | Handle in a well-ventilated fume hood. Wear appropriate PPE (gloves, safety glasses). |
| Cyclopentadiene | Flammable, toxic fumes, rapidly dimerizes. | Use immediately after distillation. Keep cold to prevent dimerization. All operations must be conducted in a fume hood[6]. |
| Acrylic Acid | Corrosive, flammable, lachrymator, can polymerize violently.[10] | Work in a fume hood. Wear gloves, safety glasses, and a lab coat. Avoid inhalation of vapors[10][11]. Store with an inhibitor and away from heat or ignition sources[11][12]. |
General Safety:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.
-
All procedures, especially the cracking of dicyclopentadiene and handling of acrylic acid, must be performed in a certified chemical fume hood[12].
-
Keep fire extinguishing equipment (e.g., CO2 or dry chemical extinguisher) readily available[11][13].
-
Dispose of chemical waste according to institutional and local regulations.
Part 4: Data and Workflow Summary
Quantitative Reaction Data
| Parameter | Cyclopentadiene | Acrylic Acid | 5-Norbornene-2-carboxylic acid |
| Molecular Weight | 66.10 g/mol | 72.06 g/mol | 138.16 g/mol |
| Typical Moles | 0.11 mol | 0.10 mol | ~0.08 - 0.09 mol (Theoretical) |
| Typical Mass/Volume | ~7.3 g / 9.1 mL | ~7.2 g / 7.2 mL | ~11 - 12.5 g (Theoretical) |
| Molar Equivalent | 1.1 | 1.0 | - |
| Expected Yield | - | - | 80-90% |
| Appearance | Colorless liquid | Colorless liquid | White crystalline solid |
Experimental Workflow
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Application Notes and Protocols for the Purification of 2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for the purification of 2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid, a critical building block in pharmaceutical and materials science research. This document outlines strategic approaches to achieve high purity, addressing common challenges such as the separation of endo and exo stereoisomers and the removal of synthetic byproducts. Methodologies covered include fractional vacuum distillation, selective recrystallization, and preparative chromatography. Each protocol is presented with a focus on the underlying chemical principles to empower researchers to adapt and optimize these methods for their specific needs.
Introduction: The Importance of Purity for a Versatile Norbornene Derivative
This compound is a bifunctional molecule featuring a strained bicyclic olefin and a carboxylic acid moiety.[1] This unique structural combination makes it a valuable precursor in the synthesis of complex organic molecules, polymers with tailored properties, and pharmacologically active agents. The purity of this reagent is paramount, as seemingly minor impurities can have significant downstream consequences, including altered reaction kinetics, compromised polymer integrity, and unpredictable biological activity.
A primary challenge in the purification of this compound arises from its synthesis, typically a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile. This reaction often yields a mixture of endo and exo stereoisomers, which possess distinct physical and chemical properties.[2][3] The exo isomer is generally the thermodynamically more stable product, while the endo isomer is often the kinetically favored product.[1] Furthermore, residual starting materials and polymeric byproducts can contaminate the crude product.
This guide provides a systematic approach to the purification of this compound, enabling researchers to obtain material of the requisite purity for their applications.
Understanding the Impurity Profile
Effective purification begins with an understanding of the potential impurities. Based on a typical Diels-Alder synthesis, the following impurities should be considered:
-
Stereoisomers: The primary impurities are often the undesired endo or exo isomer.
-
Unreacted Starting Materials: Residual cyclopentadiene (or its dimer, dicyclopentadiene) and the dienophile.
-
Polymeric Byproducts: Cyclopentadiene is prone to polymerization, especially at elevated temperatures.
-
Solvent Residues: Residual solvents from the synthesis and workup.
Purification Methodologies: A Multi-pronged Approach
A combination of purification techniques is often necessary to achieve the desired level of purity. The choice of methods will depend on the scale of the purification, the initial purity of the crude material, and the required final purity.
Fractional Vacuum Distillation
Fractional vacuum distillation is a powerful technique for separating compounds with different boiling points and is particularly effective for removing non-volatile impurities and some starting materials. Given that carboxylic acids can have high boiling points and may be thermally sensitive, distillation under reduced pressure is essential to prevent decomposition.[4][5]
Causality Behind Experimental Choices:
-
Vacuum: Lowering the pressure significantly reduces the boiling point of the compound, mitigating the risk of thermal degradation.
-
Fractionating Column: A fractionating column provides a large surface area (e.g., Vigreux indentations, Raschig rings, or metal sponge packing) for repeated vaporization-condensation cycles, leading to a more efficient separation of components with close boiling points.
-
Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation of the unsaturated compound at elevated temperatures.
Protocol 3.1: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a short path distillation head, a fractionating column, a receiving flask, a vacuum pump, and a pressure gauge. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Sample Preparation: Charge the distillation flask with the crude this compound. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Distillation:
-
Begin stirring and slowly evacuate the system to the desired pressure (e.g., 1-10 mmHg).
-
Gradually heat the distillation flask using a heating mantle.
-
Monitor the temperature at the head of the fractionating column.
-
Collect any low-boiling fractions (likely residual solvents or starting materials) in a separate receiving flask.
-
As the temperature stabilizes at the boiling point of the product, switch to a clean receiving flask to collect the purified this compound. A patent for the closely related ethyl ester reports a boiling point of 82°C at 10 mmHg, suggesting the acid will have a higher boiling point under similar pressure.[6]
-
-
Completion: Once the majority of the product has distilled, or if the temperature begins to rise significantly, stop the distillation. Allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Table 1: Estimated Boiling Point Comparison
| Compound | Boiling Point (°C) | Pressure (mmHg) | Reference |
| Ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | 82 | 10 | [6] |
| This compound | > 82 (estimated) | 10 | N/A |
Crystallization: The Art of Selective Precipitation
Recrystallization is a fundamental technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.
Causality Behind Experimental Choices:
-
Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. The impurities should either be highly soluble at all temperatures or insoluble even at elevated temperatures. For carboxylic acids, polar protic solvents or mixtures with nonpolar co-solvents are often effective.[7]
-
Cooling Rate: Slow cooling promotes the formation of large, pure crystals, as the molecules have sufficient time to arrange themselves in a crystal lattice, excluding impurities. Rapid cooling can trap impurities within the crystal structure.
-
Seeding: Introducing a small crystal of the pure compound can initiate crystallization if spontaneous nucleation is slow.
Protocol 4.1: Single-Solvent Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of the crude material in a range of solvents (e.g., water, ethanol, ethyl acetate, hexane, and mixtures thereof) at room and elevated temperatures to identify a suitable solvent.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 4.2: Two-Solvent Recrystallization
This method is useful when a single solvent does not provide the desired solubility profile.
-
Solvent Selection: Choose a pair of miscible solvents. One solvent should readily dissolve the compound at all temperatures (the "soluble" solvent), while the other should be a poor solvent (the "insoluble" solvent).
-
Dissolution: Dissolve the crude material in a minimal amount of the hot "soluble" solvent.
-
Inducing Crystallization: While the solution is hot, add the "insoluble" solvent dropwise until the solution becomes faintly turbid. Add a few drops of the hot "soluble" solvent to redissolve the precipitate.
-
Crystallization and Isolation: Follow steps 4-7 from the single-solvent recrystallization protocol.
Chromatographic Separation: Precision Purification
Chromatography offers high-resolution purification and is particularly adept at separating stereoisomers. Both flash column chromatography and preparative high-performance liquid chromatography (HPLC) are viable options.
Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for preparative-scale purification.
Causality Behind Experimental Choices:
-
Stationary Phase: Silica gel is a common choice for the separation of moderately polar compounds like carboxylic acids. The polar stationary phase interacts more strongly with polar compounds, leading to differential elution.
-
Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used. The polarity of the mobile phase is optimized to achieve good separation. The addition of a small amount of acetic or formic acid to the eluent can improve peak shape and reduce tailing for carboxylic acids by suppressing the ionization of the carboxyl group.
Protocol 5.1: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry of the initial mobile phase.
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed. Alternatively, adsorb the sample onto a small amount of silica gel and load the dry powder.
-
Elution: Elute the column with the chosen mobile phase, gradually increasing the polarity if necessary (gradient elution).
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC provides the highest resolution and is ideal for separating challenging mixtures, such as endo and exo isomers, and for obtaining very high purity material. Reversed-phase chromatography is a common and effective mode for carboxylic acids.[8][9]
Causality Behind Experimental Choices:
-
Stationary Phase: A C18-functionalized silica gel is a standard choice for reversed-phase HPLC. The nonpolar stationary phase retains compounds based on their hydrophobicity.
-
Mobile Phase: A mixture of water and an organic modifier (e.g., acetonitrile or methanol) is used. The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid (typically 0.1%), is crucial to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.[8][9]
-
Gradient Elution: A gradient of increasing organic modifier concentration is often employed to effectively elute compounds with a range of polarities and to sharpen peaks.
Protocol 5.2: Preparative Reversed-Phase HPLC
-
Method Development: Develop an analytical-scale HPLC method to determine the optimal separation conditions (column, mobile phase composition, gradient profile). A study on a similar norbornene derivative used a C18 column with a water/methanol eluent.[4]
-
Sample Preparation: Dissolve the crude or partially purified material in the mobile phase or a suitable solvent and filter it through a 0.45 µm filter.
-
Preparative Run:
-
Equilibrate the preparative HPLC system with the initial mobile phase.
-
Inject the sample onto the column.
-
Run the preparative gradient.
-
-
Fraction Collection: Collect fractions corresponding to the peak of the desired compound.
-
Post-Purification: Combine the pure fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent to isolate the final product.
Table 2: Representative HPLC Method Parameters
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 20 min | Optimized based on analytical run |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Detection | UV (e.g., 210 nm) | UV (e.g., 210 nm) |
Workflow Visualization
The following diagrams illustrate the logical flow of the purification strategies.
Caption: Workflow for purification by fractional vacuum distillation.
Caption: General workflow for purification by recrystallization.
Caption: Workflow for purification by preparative HPLC.
Conclusion
The purification of this compound requires a strategic and often multi-step approach to effectively remove stereoisomers and synthesis-related impurities. Fractional vacuum distillation serves as an excellent initial purification step for larger quantities, while recrystallization offers a classic and effective method for obtaining crystalline material. For the highest purity and for challenging isomer separations, preparative HPLC is the method of choice. By understanding the principles behind each technique and carefully optimizing the experimental parameters, researchers can consistently obtain high-purity this compound, ensuring the reliability and success of their subsequent research endeavors.
References
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Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21584946, this compound. Retrieved from [Link]
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Request PDF. (n.d.). The Effect of endo/exo-Norbornene Isomer Ratio on Poly(norbornene) Optical Density at 193 nm. Retrieved from [Link]
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ResearchGate. (n.d.). Solvent-free Diels-Alder reactions of in situ generated cyclopentadiene. Retrieved from [Link]
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Journal of the American Chemical Society. (2026). Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. Retrieved from [Link]
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ResearchGate. (n.d.). Endo/Exo Reactivity Ratios in Living Vinyl Addition Polymerization of Substituted Norbornenes. Retrieved from [Link]
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Polymer Chemistry. (n.d.). Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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PubMed Central (PMC). (2021). Oxanorbornenes: promising new single addition monomers for the metathesis polymerization. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-, ethyl ester, (2-endo,3-exo)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
CORE. (n.d.). Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives. Retrieved from [Link]
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Scientific Research Publishing. (n.d.). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Retrieved from [Link]
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-
ResearchGate. (n.d.). Synthesis and Some Reactions of Bicyclo[2.2.1]hept-2-ene-endo,endo-5,6-dicarboximidoacetic Acid Azide. Retrieved from [Link]
-
Google Patents. (n.d.). Method of synthesis of optically active (2s)- or (2r)-endo-bicyclo-[8][9][9]. Retrieved from
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Chemistry LibreTexts. (2022). Physical Properties of Carboxylic Acids. Retrieved from [Link]
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- 3. Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]
- 5. EXO-BICYCLO(2.2.1)HEPT-5-ENE-2-CARBOXYLIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. arctomsci.com [arctomsci.com]
- 7. aksci.com [aksci.com]
- 8. Introducing Complex NMR Mixtures at the Undergraduate Level: Analysis of the Diels-Alder Reaction between Methylcyclopentadiene and Maleic Anhydride (Part I) [article.sapub.org]
- 9. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
Functionalization of "2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid"
An Application Guide to the Strategic Functionalization of 2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid
Introduction: A Bifunctional Scaffold for Advanced Applications
This compound is a compelling bifunctional molecule that serves as a versatile scaffold in several areas of chemical and biomedical research.[1] Its structure is characterized by two key reactive centers: a carboxylic acid and a strained norbornene double bond.[2][3] The rigid, bicyclic framework of the norbornene unit offers a defined three-dimensional geometry, which is highly desirable in drug design and materials science for controlling the spatial arrangement of appended functional groups.[4][5] The carboxylic acid provides a convenient handle for conjugation to biomolecules or for the synthesis of various derivatives.[6] This guide provides detailed protocols and the underlying scientific rationale for the selective functionalization of both the carboxylic acid and the norbornene moieties, empowering researchers to leverage this unique molecule in their applications.
Part 1: Derivatization of the Carboxylic Acid Group
The carboxylic acid functionality is a primary site for modification, most commonly through the formation of amide or ester linkages.
Amide Bond Formation via Carbodiimide Chemistry: The EDC/NHS Protocol
The coupling of the carboxylic acid with a primary amine to form an amide bond is a cornerstone of bioconjugation and medicinal chemistry. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a widely adopted method due to its high efficiency under mild, aqueous conditions.[7]
Scientific Rationale:
The reaction proceeds through a two-step mechanism.[4] First, EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[5] This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the starting carboxylic acid.[8] To mitigate this, NHS is added to react with the O-acylisourea intermediate, forming a more stable NHS ester.[9] This semi-stable ester then efficiently reacts with a primary amine to yield the desired amide bond, releasing NHS. This two-step approach is particularly advantageous when working with molecules that contain both carboxyl and amine groups, as it minimizes unwanted polymerization.[9]
Caption: Workflow for EDC/NHS mediated amide bond formation.
Detailed Protocol: Amide Synthesis with Benzylamine
This protocol describes the coupling of this compound with benzylamine as a model primary amine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
EDC (1.5 eq)
-
NHS (1.2 eq)
-
Activation Buffer: 0.1 M MES, pH 6.0[4]
-
Coupling Buffer: 1X PBS, pH 7.4
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Activation:
-
Dissolve this compound (e.g., 152 mg, 1.0 mmol) in 10 mL of anhydrous DCM.
-
Add NHS (138 mg, 1.2 mmol) and EDC (287 mg, 1.5 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour under an inert atmosphere (e.g., nitrogen or argon). The formation of the NHS ester can be monitored by thin-layer chromatography (TLC).
-
-
Coupling:
-
In a separate flask, dissolve benzylamine (118 mg, 1.1 mmol) in 5 mL of anhydrous DCM.
-
Add the benzylamine solution dropwise to the activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the NHS ester.
-
-
Workup and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 15 mL of saturated sodium bicarbonate solution, 15 mL of water, and 15 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure amide.
-
Characterization:
-
¹H NMR: Appearance of new aromatic protons from the benzyl group and a shift in the signals for the protons alpha to the carbonyl group.
-
IR Spectroscopy: Disappearance of the broad O-H stretch of the carboxylic acid and appearance of a characteristic N-H stretch (around 3300 cm⁻¹) and amide C=O stretch (around 1640 cm⁻¹).
-
Mass Spectrometry: Observation of the molecular ion peak corresponding to the calculated mass of the amide product.
Fischer Esterification
For the synthesis of ester derivatives, a classic Fischer esterification provides a straightforward method.
Scientific Rationale:
Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used as the solvent (in large excess) or water is removed as it is formed.
Detailed Protocol: Methyl Ester Synthesis
Materials:
-
This compound (1.0 eq)
-
Methanol (solvent and reagent)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Saturated Sodium Bicarbonate solution
-
Diethyl ether
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
Dissolve this compound (152 mg, 1.0 mmol) in 10 mL of methanol.
-
Carefully add 2-3 drops of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux (approximately 65°C) for 4-6 hours. Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Allow the reaction to cool to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in 20 mL of diethyl ether.
-
Wash the ether solution carefully with 10 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by 10 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude methyl ester.
-
Purify by flash column chromatography if necessary.
-
Characterization:
-
¹H NMR: Disappearance of the carboxylic acid proton signal and the appearance of a singlet around 3.7 ppm corresponding to the methyl ester protons.
-
IR Spectroscopy: Disappearance of the broad O-H stretch and a shift of the C=O stretch to a higher wavenumber (typically 1735-1750 cm⁻¹).
Part 2: Functionalization of the Norbornene Double Bond
The strained double bond of the norbornene moiety is highly reactive and amenable to a variety of addition reactions.
Bioorthogonal Ligation via Inverse Electron Demand Diels-Alder (iEDDA)
The reaction between a norbornene and a tetrazine is a prime example of bioorthogonal "click" chemistry.[6] This reaction is exceptionally fast and proceeds with high selectivity, making it ideal for applications in biological systems, such as cell labeling and hydrogel formation.[10][11]
Scientific Rationale:
The iEDDA reaction between an electron-deficient diene (the tetrazine) and an electron-rich dienophile (the strained norbornene) is a [4+2] cycloaddition.[12] The reaction is characterized by extremely fast kinetics and the release of dinitrogen gas, which drives the reaction to completion.[1] The high stability of norbornene derivatives and the specificity of the reaction make it a powerful tool for covalent ligation in complex environments.[13]
Caption: Mechanism of the inverse electron demand Diels-Alder (iEDDA) reaction.
Detailed Protocol: Ligation with a Tetrazine
Materials:
-
This compound (1.0 eq)
-
3-methyl-6-phenyl-1,2,4,5-tetrazine (1.0 eq) (or other commercially available tetrazine)
-
Acetonitrile or a PBS/acetonitrile mixture
Procedure:
-
Reaction Setup:
-
Dissolve this compound (15.2 mg, 0.1 mmol) in 1 mL of acetonitrile.
-
Dissolve the tetrazine (17.2 mg, 0.1 mmol) in 1 mL of acetonitrile. The solution will be pink/red.
-
Mix the two solutions at room temperature.
-
-
Reaction Monitoring:
-
The reaction is typically very fast and can be monitored visually by the disappearance of the tetrazine's color.
-
For kinetic analysis, the reaction can be monitored by UV-Vis spectroscopy, following the decrease in absorbance of the tetrazine's characteristic peak (around 520-540 nm).
-
-
Workup and Purification:
-
Once the reaction is complete (indicated by the solution becoming colorless), the solvent can be removed under reduced pressure.
-
The resulting product is often pure enough for many applications. If necessary, it can be purified by chromatography.
-
Characterization:
-
¹H NMR: Disappearance of the vinyl proton signals of the norbornene and appearance of new signals corresponding to the dihydropyridazine product.
-
UV-Vis Spectroscopy: Disappearance of the tetrazine absorbance peak.
-
Mass Spectrometry: Observation of the molecular ion peak for the expected adduct.
Epoxidation with m-CPBA
Epoxidation of the norbornene double bond creates a reactive three-membered ring, which can be opened by various nucleophiles to introduce new functionalities.
Scientific Rationale:
meta-Chloroperoxybenzoic acid (m-CPBA) is a common reagent for the epoxidation of alkenes. The reaction proceeds via a concerted "butterfly" mechanism where an oxygen atom is transferred from the peroxyacid to the double bond.[14][15] This mechanism ensures syn-addition of the oxygen atom to the double bond.
Detailed Protocol: Epoxide Synthesis
Materials:
-
This compound (1.0 eq)
-
m-CPBA (1.1 eq, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
Dissolve this compound (152 mg, 1.0 mmol) in 10 mL of DCM and cool the solution to 0°C in an ice bath.
-
Add m-CPBA (approx. 247 mg, 1.1 mmol of active reagent) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0°C and warm to room temperature overnight.
-
-
Workup and Purification:
-
Quench the reaction by adding 10 mL of saturated sodium sulfite solution to destroy excess peroxyacid.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 10 mL) to remove m-chlorobenzoic acid, followed by brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Characterization:
-
¹H NMR: Disappearance of the norbornene vinyl proton signals and the appearance of new signals for the epoxide protons.
-
¹³C NMR: Disappearance of the alkene carbon signals and appearance of new signals for the epoxide carbons (typically around 50-60 ppm).
syn-Dihydroxylation using Osmium Tetroxide
The conversion of the alkene to a cis-diol can be achieved using catalytic osmium tetroxide.
Scientific Rationale:
The Upjohn dihydroxylation uses a catalytic amount of the toxic and expensive osmium tetroxide (OsO₄) with a stoichiometric co-oxidant, typically N-methylmorpholine N-oxide (NMO), to regenerate the active Os(VIII) species.[16] The reaction proceeds through a [3+2] cycloaddition to form a cyclic osmate ester, which is then hydrolyzed to yield the syn-diol.[17]
Detailed Protocol: Diol Synthesis
Materials:
-
This compound (1.0 eq)
-
N-methylmorpholine N-oxide (NMO) (1.5 eq)
-
Osmium tetroxide (2.5 wt% solution in t-butanol, 0.02 eq)
-
Acetone/Water solvent mixture (e.g., 10:1)
-
Saturated sodium sulfite solution
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
Dissolve this compound (152 mg, 1.0 mmol) and NMO (176 mg, 1.5 mmol) in 11 mL of a 10:1 acetone:water mixture.
-
Add the osmium tetroxide solution (e.g., 0.2 mL of a 2.5 wt% solution, ~0.02 mmol) to the stirred solution at room temperature.
-
Stir the reaction for 12-24 hours. The mixture may turn dark.
-
-
Workup and Purification:
-
Quench the reaction by adding 5 mL of saturated sodium sulfite solution and stir vigorously for 1 hour.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting diol by flash column chromatography.
-
Characterization:
-
¹H NMR: Disappearance of the vinyl proton signals and appearance of new signals for the carbinol (CH-OH) protons and the hydroxyl protons.
-
Mass Spectrometry: Observation of the molecular ion peak corresponding to the diol product.
Data Summary
| Functionalization Reaction | Key Reagents | Solvent | Temp. | Typical Time |
| Amide Formation | EDC, NHS, Amine | DCM or DMF | RT | 2-4 h |
| Esterification | Alcohol, H₂SO₄ | Alcohol | Reflux | 4-6 h |
| iEDDA Ligation | Tetrazine | Acetonitrile | RT | < 1 h |
| Epoxidation | m-CPBA | DCM | 0°C to RT | 12-16 h |
| syn-Dihydroxylation | OsO₄ (cat.), NMO | Acetone/H₂O | RT | 12-24 h |
Conclusion
This compound is a powerful and versatile building block. The distinct reactivity of its carboxylic acid and norbornene functionalities allows for a wide range of selective modifications. The protocols outlined in this guide provide a robust starting point for researchers to synthesize novel derivatives for applications spanning from drug development and bioconjugation to the creation of advanced polymer materials. The ability to perform these functionalizations under well-controlled conditions opens up a vast chemical space for exploration.
References
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-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
García-Aznar, P., & Escorihuela, J. (2022). Computational insights into the inverse electron-demand Diels–Alder reaction of norbornenes with 1,2,4,5-tetrazines: norbornene substituents' effects on the reaction rate. Organic & Biomolecular Chemistry, 20, 6400-6412. Retrieved from [Link]
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Truong, V. X., Tsang, K. M., Ercole, F., & Forsythe, J. S. (2017). Red Light Activation of Tetrazine–Norbornene Conjugation for Bioorthogonal Polymer Cross-Linking across Tissue. Chemistry of Materials, 29(9), 3678–3685. Retrieved from [Link]
- ResearchGate. (n.d.). Hydrogel formation using the tetrazine-norbornene click chemistry.
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Watanabe, O., et al. (2022). Inverse electron-demand Diels-Alder reactions of tetrazine and norbornene at the air-water interface. Colloids and Surfaces B: Biointerfaces, 211, 112333. Retrieved from [Link]
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Request PDF. (n.d.). Norbornenes in Inverse Electron-Demand Diels-Alder Reactions. Retrieved from [Link]
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ResearchGate. (2022). EDC/NHS conjugation: Is it possible to activate amine first?. Retrieved from [Link]
- NIH. (n.d.). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance.
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Truong, V. X., et al. (2017). Red Light Activation of Tetrazine-Norbornene Conjugation for Bioorthogonal Polymer Cross-Linking across Tissue. Monash University. Retrieved from [Link]
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Alge, D. L., et al. (2013). Synthetically Tractable Click Hydrogels for Three-Dimensional Cell Culture Formed Using Tetrazine–Norbornene Chemistry. Biomacromolecules, 14(4), 949–953. Retrieved from [Link]
-
MDPI. (n.d.). Injectable Click Polypeptide Hydrogels via Tetrazine-Norbornene Chemistry for Localized Cisplatin Release. Retrieved from [Link]
-
G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]
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-
NIH. (n.d.). Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols: m-CPBA Epoxidation of Alkenes.
-
Organic Syntheses. (n.d.). cis-Dihydroxylation of Olefins. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Nortricyclanol. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 12.11: Vicinal Syn Dihydroxylation with Osmium Tetroxide. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). A Convenient Method for Dihydroxylation of Olefins by the Combined Use of Osmium Tetroxide and Dihydroxyphenyiborane. Retrieved from [Link]
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-
PubChem. (n.d.). This compound. Retrieved from [Link]
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-
Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]
-
YouTube. (2023). Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins. Retrieved from [Link]
-
Tyger Scientific. (n.d.). Amino-bicyclo[2.2.1]hept-5-en-2-yl-acetic acid. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and Characterization of Polynorbornenes with Nitronaphthyl Side‐Chains. Retrieved from [Link]
-
Semantic Scholar. (2017). Epoxidation of Norbornene in the Presence of Oxidizing Agents. Retrieved from [Link]
-
PubMed. (1981). Synthesis and pharmacological activity of (bicyclo [2.2.1] hept-2-ylidene)acetic acid amides and 2-(bicyclo [2.2.1] hept-2-ylidene)ethanamines. Retrieved from [Link]
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- ResearchGate. (n.d.). IR (A) and ¹H NMR (B) spectroscopy of the polynorbornene.
-
Cheméo. (n.d.). Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester. Retrieved from [Link]
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Application Notes & Protocols: 2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic Acid as a Versatile Monomer for Advanced Specialty Polymers
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid (NBAA) as a functional monomer for the synthesis of specialty polymers. We delve into the unique structural attributes of NBAA, detailing its polymerization via Ring-Opening Metathesis Polymerization (ROMP) and the profound influence of its pendant carboxylic acid group on polymer properties and applications. This guide offers field-proven insights, detailed experimental protocols, and characterization methodologies, with a particular focus on applications in drug delivery and smart materials.
Introduction: The Strategic Advantage of a Functionalized Norbornene
Norbornene and its derivatives are a cornerstone class of monomers, prized for the high ring strain that provides a powerful thermodynamic driving force for Ring-Opening Metathesis Polymerization (ROMP).[1] The resulting polynorbornene backbone imparts exceptional thermal stability, mechanical robustness, and a high glass transition temperature (Tg) to the material.[2][3]
This compound (CAS No. 825-71-8) elevates these inherent advantages by incorporating a carboxylic acid functional group.[4][5] This seemingly simple addition transforms the monomer from a building block for passive structural polymers into a versatile platform for creating "smart" and functional materials. The carboxylic acid moiety serves as:
-
A hydrophilic handle , modifying the solubility and processability of the resulting polymer.
-
A pH-responsive element , enabling the design of materials that undergo conformational or solubility changes in response to environmental pH.[6]
-
A conjugation site for the covalent attachment of bioactive molecules, such as drugs, targeting ligands, or imaging agents, using well-established bioconjugation chemistry.[7][8]
This guide will explore the critical considerations for polymerizing NBAA and harnessing the potential of the resulting functional polymers.
Monomer Characteristics and Pre-Polymerization Considerations
A thorough understanding of the monomer's properties is paramount for successful and reproducible polymerization.
Physicochemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 825-71-8 | [4][5][9] |
| Molecular Formula | C₉H₁₂O₂ | [4][9] |
| Molecular Weight | 152.19 g/mol | [4][5][9] |
| Physical Form | Liquid | [5] |
| Density | ~1.124 g/cm³ | [4] |
The Critical Role of Endo and Exo Isomers
NBAA, like most 2-substituted norbornenes, exists as a mixture of endo and exo stereoisomers. The spatial orientation of the acetic acid group relative to the bicyclic ring system has a profound impact on polymerization kinetics.
-
Exo Isomer: The substituent points away from the double bond, providing less steric hindrance for the approaching catalyst. This generally results in a significantly faster rate of polymerization.[10][11]
-
Endo Isomer: The substituent is oriented beneath the ring, which can sterically hinder the coordination of the bulky metathesis catalyst to the olefin. In some systems, the endo isomer may not homopolymerize effectively or may polymerize much more slowly than its exo counterpart.[12][13][14]
Expert Insight: For achieving high molecular weight polymers and high monomer conversion, an exo-rich mixture of NBAA is highly desirable. The difference in reactivity is a key experimental variable that must be controlled for reproducible results. When sourcing the monomer, inquiring about the endo/exo ratio is a critical quality control step.
Catalyst Compatibility: The Carboxylic Acid Challenge
The Lewis basicity of the carboxylic acid's carbonyl oxygen can be problematic. It can coordinate to the metal center of the ROMP catalyst, leading to catalyst deactivation or inhibition, particularly with early-generation, less robust catalysts.[15]
Strategic Solutions:
-
Catalyst Selection: Employ late-generation, highly functional-group-tolerant ruthenium catalysts, such as Grubbs' 3rd Generation catalyst (G3). These catalysts are designed to have high activity and stability in the presence of polar and coordinating groups.[1][16]
-
Protecting Group Strategy: For less tolerant catalysts or to completely eliminate potential side reactions, the carboxylic acid can be temporarily protected, most commonly as an ester (e.g., methyl or benzyl ester). The polymerization is then performed on the protected monomer, followed by a post-polymerization deprotection step to regenerate the acid functionality.
Experimental Protocols: Synthesizing Poly(NBAA)
The following protocols provide detailed methodologies for the polymerization of NBAA. All procedures involving organometallic catalysts should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Protocol 1: Direct ROMP of NBAA Using Grubbs' 3rd Generation Catalyst
Causality: This protocol is the most direct route. It leverages the high functional group tolerance of the G3 catalyst to polymerize the acidic monomer without a protection step, saving time and synthetic steps.[1][16] The monomer-to-catalyst ratio is the primary means of controlling the target molecular weight.
Materials:
-
This compound (NBAA)
-
Grubbs' 3rd Generation Catalyst (G3)
-
Anhydrous, inhibitor-free solvent (e.g., Dichloromethane (DCM) or Toluene)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
Procedure:
-
Preparation: In a glovebox or on a Schlenk line, add the desired amount of NBAA to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous solvent to achieve a target monomer concentration of 0.1-0.5 M. Stir until the monomer is fully dissolved.
-
Catalyst Solution: In a separate vial, dissolve the G3 catalyst in a small amount of the anhydrous solvent. The amount of catalyst should be calculated based on the desired monomer-to-catalyst ratio ([M]/[I]), which typically ranges from 50:1 to 500:1.
-
Initiation: Rapidly inject the catalyst solution into the stirring monomer solution. The reaction mixture may change color or viscosity as polymerization proceeds.
-
Polymerization: Allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction progress by taking aliquots for ¹H NMR analysis, observing the disappearance of the monomer's olefinic protons (~6.0 ppm) and the appearance of the polymer backbone's broad olefinic signal (~5.4 ppm).[17]
-
Termination: Quench the polymerization by adding a 100-fold excess of ethyl vinyl ether (relative to the catalyst) and stir for 30 minutes.
-
Isolation: Precipitate the polymer by slowly pouring the reaction solution into a large volume of cold, stirring methanol (~10-20 times the volume of the reaction).
-
Purification: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Self-Validation:
-
¹H NMR: Confirms the disappearance of monomer signals and the appearance of characteristic polymer signals.
-
GPC/SEC: Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn), confirming a controlled polymerization.[18]
Protocol 2: The Protection-Polymerization-Deprotection Workflow
Causality: This strategy is employed when using catalysts that are sensitive to acidic protons or to ensure absolute control over the polymerization process. By converting NBAA to an ester, a wider range of catalysts (including Grubbs' 2nd Generation) can be used effectively.
Caption: Workflow for the protection-polymerization-deprotection strategy.
Step A: Esterification of NBAA (Example: Methyl Ester)
-
Dissolve NBAA (1 eq.) in methanol.
-
Add a catalytic amount of a strong acid (e.g., H₂SO₄).
-
Reflux the mixture for 4-6 hours.
-
Neutralize, extract the ester with an organic solvent (e.g., ethyl acetate), and purify by column chromatography.
-
Confirm complete conversion to the ester via NMR and IR (disappearance of broad -OH stretch, appearance of ester C=O stretch at ~1735 cm⁻¹).
Step B: ROMP of the Protected Monomer
-
Follow the procedure outlined in Protocol 1 , substituting the protected monomer for NBAA. A Grubbs' 2nd or 3rd Generation catalyst can be used.
Step C: Hydrolysis of the Polymer Backbone
-
Dissolve the protected polymer in a suitable solvent (e.g., THF).[19]
-
Add an aqueous solution of a strong base (e.g., 1 M NaOH) and stir vigorously at room temperature or with gentle heating for 12-24 hours.[19]
-
Monitor the reaction by IR, observing the disappearance of the ester carbonyl peak.
-
Acidify the solution with HCl to precipitate the functional poly(NBAA).
-
Collect the polymer by filtration, wash thoroughly with deionized water to remove salts, and dry under vacuum.
Applications in Drug Development and Advanced Materials
The true value of poly(NBAA) lies in its functionality, which opens avenues for sophisticated applications, particularly in the biomedical field.
Polymer-Drug Conjugates for Targeted Therapy
Poly(NBAA) serves as an excellent backbone for creating polymer-drug conjugates. The carboxylic acid groups provide readily accessible sites for attaching drug molecules that possess amine or hydroxyl groups via stable amide or ester linkages, respectively.
Expert Insight: The use of a polymeric carrier can improve a drug's pharmacokinetic profile by increasing its solubility, extending its circulation time via the Enhanced Permeability and Retention (EPR) effect, and potentially reducing off-target toxicity.[7][8][20]
Caption: Conceptual workflow for creating a polymer-drug conjugate.
pH-Responsive Systems
The pKa of the carboxylic acid groups along the polymer backbone is typically in the range of 4.5-5.5. This allows the polymer to respond to changes in pH around this value.
-
At low pH (< pKa): The groups are protonated (-COOH), making the polymer less hydrophilic and potentially causing it to precipitate from aqueous solution or collapse in a hydrogel network.
-
At high pH (> pKa): The groups are deprotonated (-COO⁻), leading to electrostatic repulsion along the chain. This increases hydrophilicity, causing the polymer to dissolve or the hydrogel to swell.
This behavior is highly valuable for creating drug delivery systems that release their payload in the slightly acidic microenvironment of tumors or within the endosomes of cells.[6]
Functional Hydrogels for Tissue Engineering
Poly(NBAA) can be cross-linked to form hydrogels. The carboxylic acid groups enhance water absorption and provide sites for the covalent attachment of cell adhesion peptides (like RGD), growth factors, or other biological signals to create bioactive scaffolds for tissue engineering applications.[21]
Standard Characterization Summary
Validating the synthesis and understanding the properties of the resulting polymers is crucial. The table below summarizes the key techniques.
| Technique | Abbreviation | Primary Purpose | Reference |
| Nuclear Magnetic Resonance | NMR | Monomer/polymer structural confirmation; end-group analysis; cis/trans ratio. | [17] |
| Gel Permeation Chromatography | GPC / SEC | Determination of Mn, Mw, and PDI. | [15][18] |
| Fourier-Transform Infrared Spectroscopy | FT-IR | Identification of key functional groups (e.g., -COOH, C=O, C=C). | [19] |
| Differential Scanning Calorimetry | DSC | Measurement of the glass transition temperature (Tg). | [22] |
| Thermogravimetric Analysis | TGA | Assessment of thermal stability and decomposition temperature. | [2][22] |
Conclusion
This compound is a powerful and versatile monomer that bridges the gap between high-performance structural materials and advanced functional polymers. Its robust polynorbornene backbone provides excellent thermal and mechanical properties, while the integral carboxylic acid group serves as a gateway to a vast landscape of applications, including pH-responsive materials, targeted drug delivery systems, and functional biomaterials. By carefully selecting the appropriate catalyst and polymerization strategy, researchers can precisely tailor the properties of poly(NBAA) to meet the demanding requirements of next-generation specialty polymers.
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Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex Na[W2(µ-Cl)3Cl4(THF)2]. MDPI. [Link]
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Ring-Opening Metathesis Polymerization of Phosphazene-Functionalized Norbornenes. ACS Publications. [Link]
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The Effect of endo/exo-Norbornene Isomer Ratio on Poly(norbornene) Optical Density at 193 nm. J-Stage. [Link]
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Synthesis and Characterization of Polynorbornenes with Nitronaphthyl Side-Chains. MDPI. [Link]
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Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization. Royal Society of Chemistry. [Link]
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Synthesis and Characterization of Polynorbornenes with Nitronaphthyl Side‐Chains. National Center for Biotechnology Information. [Link]
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Ring-opening metathesis polymerization of (oxa)norbornenes with sulfonate, sulfone, and sulfoxide sidechains. Royal Society of Chemistry. [Link]
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Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl groups. National Center for Biotechnology Information. [Link]
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Engineering Camptothecin-Derived Norbornene Polymers for Theranostic Application. ACS Publications. [Link]
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Endo/Exo Reactivity Ratios in Living Vinyl Addition Polymerization of Substituted Norbornenes. Penn State Research Database. [Link]
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Investigation of exo- and endo- isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization. Semantic Scholar. [Link]
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Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers. Royal Society of Chemistry. [Link]
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Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments. MDPI. [Link]
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Application Note: Comprehensive NMR-Based Structural Characterization of 2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid
An Application Guide by Gemini Scientific
Introduction: The Structural Challenge
2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid is a bifunctional molecule featuring a norbornene core and a carboxylic acid side chain.[1] It is commonly synthesized via a Diels-Alder reaction, which typically yields a mixture of endo and exo isomers.[2] The stereochemistry of the acetic acid substituent relative to the double bond significantly influences the molecule's reactivity and steric properties. Therefore, definitive assignment of the correct isomer, or characterization of an isomeric mixture, is critical for its application in synthesis and drug development.
The complexity of the bicyclic proton environment, characterized by extensive spin-spin coupling and overlapping signals, makes simple ¹H NMR analysis insufficient for complete characterization. A multi-dimensional approach is required to resolve ambiguities and achieve full structural elucidation.
Foundational Principles of the NMR Workflow
To deconstruct this complex molecule, a logical progression of NMR experiments is employed. Each experiment provides a unique layer of information, culminating in a complete and validated structural assignment.
-
¹H NMR: Provides initial information on the number and chemical environment of protons. Key regions include the olefinic protons (~6 ppm), the bridgehead protons, and the highly deshielded carboxylic acid proton (>10 ppm).[3]
-
¹³C NMR: Reveals the number of unique carbon environments. The carbonyl carbon (~170-180 ppm) and olefinic carbons (~130-140 ppm) are characteristic. The chemical shift of the C7 methylene bridge carbon is particularly diagnostic for distinguishing endo and exo isomers.[4]
-
COSY (Correlation Spectroscopy): Maps proton-proton couplings through-bond (typically over 2-3 bonds). It is essential for identifying coupled spin systems within the bicyclic framework and the acetic acid side chain.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom (¹J-coupling). This is the primary method for definitively assigning protonated carbons.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range correlations between protons and carbons (typically over 2-3 bonds). This is the key experiment for connecting different spin systems and identifying quaternary carbons, such as the carbonyl carbon and its neighbors.[7]
This synergistic workflow provides a self-validating system where assignments from one experiment are confirmed by others.
Experimental Design & Protocols
Sample Preparation
Accurate and reproducible data begins with proper sample preparation. The carboxylic acid proton's chemical shift is sensitive to concentration and solvent effects due to hydrogen bonding.[8][9]
Protocol:
-
Weigh approximately 15-20 mg of the this compound sample.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable non-polar solvent that allows for the observation of the carboxylic acid proton, which often exists in a hydrogen-bonded dimer form.[3]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).
-
Transfer the solution to a 5 mm NMR tube.
-
For an optional experiment to confirm the carboxylic acid proton, prepare a second sample and add one drop of D₂O. The acidic -COOH proton will exchange with deuterium, causing its signal to disappear from the ¹H spectrum.[10]
NMR Data Acquisition
The following parameters are typical for a 400 or 500 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.
| Experiment | Key Parameters & Rationale |
| ¹H NMR | Spectral Width: 0-16 ppm (to include the carboxylic acid proton). Relaxation Delay (d1): 2-5 s (ensures full relaxation for accurate integration). Number of Scans: 8-16. |
| ¹³C NMR | Spectral Width: 0-220 ppm (to include the carbonyl carbon). Method: Proton-decoupled. Relaxation Delay (d1): 2 s. Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C). |
| gCOSY | Method: Gradient-selected COSY. Data Points (F2 & F1): 2048 x 256. Number of Scans: 2-4 per increment. |
| gHSQC | Method: Gradient-selected, phase-sensitive with decoupling during acquisition. ¹J(CH) Coupling: Optimized for ~145 Hz (typical for aliphatic/olefinic C-H). Number of Scans: 2-4 per increment. |
| gHMBC | Method: Gradient-selected HMBC. Long-Range Coupling (ⁿJ(CH)): Optimized for 8 Hz (a good compromise for 2- and 3-bond couplings). Relaxation Delay (d1): 2 s. Number of Scans: 8-16 per increment. |
Data Analysis & Structural Elucidation Workflow
The following section outlines the logical process for interpreting the spectral data. The structure below with atom numbering will be used for all assignments.
Diagram: The NMR Analysis Workflow
Caption: Logical workflow for NMR-based structure elucidation.
Interpreting 1D Spectra: ¹H and ¹³C
The initial 1D spectra provide a census of proton and carbon environments. The carboxylic acid proton (H11) will appear as a broad singlet between 10-13 ppm.[3] The olefinic protons (H5, H6) will be in the 6.0-6.3 ppm region. The remaining protons of the bicyclic system will appear in a complex, crowded region between 1.0-3.5 ppm.
A key differentiator between isomers appears in the ¹³C spectrum. The C7 bridge carbon signal is typically shifted downfield in the exo isomer compared to the endo isomer due to steric effects.[4]
Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities (Values are estimates based on similar structures and may vary. CDCl₃, 400 MHz)
| Proton | Isomer | Expected δ (ppm) | Multiplicity | Key Couplings (J in Hz) |
| H5 / H6 | endo/exo | ~ 6.1 | m | J(H5,H6), J(H5,H4), J(H6,H1) |
| H1 / H4 | endo/exo | ~ 2.8 - 3.2 | m (broad) | Bridgehead protons |
| H7a / H7b | endo/exo | ~ 1.3 - 1.6 | m | Geminal coupling |
| H2 | endo | ~ 2.5 | m | |
| exo | ~ 2.2 | m | ||
| H3n/H3x | endo/exo | ~ 1.2 - 2.0 | m | Complex overlapping signals |
| H8a / H8b | endo/exo | ~ 2.4 | m | Protons α to carbonyl |
| H11 | endo/exo | > 10.0 | br s | Carboxylic acid proton |
Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm) (Values are estimates based on similar structures. CDCl₃, 100 MHz)
| Carbon | Isomer | Expected δ (ppm) | Notes |
| C9 (C=O) | endo/exo | ~ 178 | Carbonyl |
| C5 / C6 | endo/exo | ~ 132 - 138 | Olefinic |
| C7 | endo | ~ 46 | Diagnostic for endo |
| exo | ~ 52 | Diagnostic for exo | |
| C1 / C4 | endo/exo | ~ 42 - 47 | Bridgehead |
| C2 | endo/exo | ~ 40 - 45 | |
| C8 | endo/exo | ~ 35 - 40 | α to carbonyl |
| C3 | endo/exo | ~ 30 |
Building the Puzzle: 2D Correlation Analysis
COSY: The COSY spectrum reveals the proton connectivity. We expect to see correlations tracing the entire spin system: H5↔H6, H5↔H4, H6↔H1, H1↔H2, H2↔H3, and H1↔H7a/b. A crucial correlation will be between the C2 proton (H2) and the C8 methylene protons (H8a/b), confirming the attachment of the acetic acid side chain.
HSQC: The HSQC spectrum definitively links each proton signal to its corresponding carbon signal. By overlaying the ¹H spectrum on the F2 axis and the ¹³C spectrum on the F1 axis, every cross-peak confirms a one-bond C-H connection. This allows for the confident assignment of all protonated carbons (C1-C8).
HMBC: The HMBC spectrum provides the final, critical connections. It reveals correlations over 2 and 3 bonds, linking fragments and confirming the placement of non-protonated quaternary carbons.
Key Expected HMBC Correlations:
-
H8 → C9 (C=O): This 2-bond correlation is essential proof, connecting the side-chain protons to the carbonyl carbon.
-
H8 → C2: A 2-bond correlation confirming the side-chain attachment point.
-
H2 → C9 (C=O): A 3-bond correlation further validating the structure.
-
H1 / H3 → C2, C5, C6, C7: These correlations help to piece together the entire bicyclic framework.
Diagram: Key 2D NMR Correlations for Structure Elucidation
Caption: Visualization of key COSY, HSQC, and HMBC correlations.
Conclusion
The structural characterization of this compound requires a systematic, multi-technique NMR approach. While 1D ¹H and ¹³C NMR provide an initial overview, they are insufficient for complete assignment due to spectral complexity. The application of 2D NMR experiments is essential. COSY establishes the proton spin systems, HSQC links protons to their directly attached carbons, and HMBC provides the long-range connectivity information needed to assemble the complete molecular structure and confirm the position of the acetic acid substituent. Furthermore, careful analysis of ¹³C chemical shifts, particularly of the C7 bridge carbon, serves as a reliable method to differentiate between the crucial endo and exo stereoisomers. This comprehensive workflow ensures a confident and verifiable structural assignment, which is paramount for any downstream application.
References
-
University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Chemistry and Biochemistry. Retrieved from [Link]
-
Niwayama, S., et al. (2013). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Scientific Research Publishing. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse001204: 2-METHYL-BICYCLO(2.2.1)HEPT-5-ENE-2-CARBOXYLIC ACID. Retrieved from [Link]
-
Niwayama, S. (2013). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (n.d.). Stacked plot of the 1 H NMR spectra of 1ex and 1en isomers of cis-5-norbornene-2,3-dicarboxylic anhydride. Retrieved from [Link]
-
The Royal Society of Chemistry. (2020). Investigation of exo- and endo- isomers of 5-norbornene-2,3- dicarboxylic anhydride in ethylene copolymerization. Retrieved from [Link]
-
Reich, H. J. (n.d.). Distinguishing Endo and Exo Isomers of Bicyclo[2.2.1]heptane Derivatives. University of Wisconsin-Madison. Retrieved from [Link]
-
JoVE. (n.d.). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
Forgo, P., & Scheiber, P. (2003). CLARIFICATION OF STEREOCHEMISTRY ASPECTS FOR N-HYDROXY-5-NORBORNENE-2,3-DICARBOXIMIDE DERIVATIVES AND ELUCIDATION OF THEM BY EXPERIMENTAL AND THEORETICAL METHODS. ARKIVOC. Retrieved from [Link]
-
Fülöp, F., et al. (2003). Preparation and structure of diexo-oxanorbornane-fused bi- and tetracyclic 1,3-heterocycles. Arkivoc. Retrieved from [Link]
-
Matsumoto, K., et al. (1998). Swern Oxidation of Bicyclo[2.2.1]hept-5-ene-2,3-diol and Its Pyrazine-fused Derivatives. Journal of the Heterocyclic Chemistry. Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
-
Deshmukh, A. P., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. Retrieved from [Link]
-
ACS Publications. (2023). Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. The Journal of Organic Chemistry. Retrieved from [Link]
-
Muller, N., & Hughes, O. R. (1965). Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. The Journal of Physical Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Carboxylic acid NMR. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
IntechOpen. (2023). Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. Retrieved from [Link]
-
ResearchGate. (2015). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. Retrieved from [Link]
-
MDPI. (2021). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. Retrieved from [Link]
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Application Note: Mass Spectrometry Analysis of 2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the mass spectrometry analysis of 2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid (also known as norbornene acetic acid). This bifunctional norbornene derivative is a valuable synthetic intermediate, and its accurate characterization is crucial for quality control and metabolic studies.[1] This document outlines theoretical fragmentation pathways, including the characteristic retro-Diels-Alder reaction, and provides optimized starting protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. The methodologies are designed for researchers, scientists, and drug development professionals requiring robust and reliable analytical characterization of this and similar bicyclic compounds.
Introduction: Chemical Context and Analytical Strategy
This compound is a carboxylic acid featuring a strained bicyclic alkene structure. Its molecular formula is C₉H₁₂O₂ with a monoisotopic mass of 152.0837 Da.[2] The presence of both a carboxylic acid group and a reactive double bond within a rigid framework presents unique analytical challenges and opportunities. The choice between GC-MS and LC-MS for analysis depends on the sample matrix, required sensitivity, and the desired information (e.g., derivatization for volatility in GC-MS versus direct analysis in LC-MS). This guide will cover both approaches to provide a versatile analytical toolkit.
The molecule exists as a mixture of endo and exo isomers, which may or may not be chromatographically resolved depending on the chosen method.[3][4] The mass spectrometric behavior of these isomers is expected to be very similar.
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₂ | [2] |
| Molecular Weight | 152.19 g/mol | [2][5] |
| Monoisotopic Mass | 152.083729621 Da | [2] |
| CAS Number | 825-71-8 | [5][6] |
| Physical Form | Liquid | [6] |
| Density | 1.124 g/cm³ | [5] |
Theoretical Fragmentation Pathways
Understanding the likely fragmentation patterns is key to interpreting the mass spectra of this compound. Both Electron Ionization (EI) in GC-MS and Collision-Induced Dissociation (CID) in LC-MS/MS are expected to yield characteristic fragments.
General Carboxylic Acid Fragmentation
For short-chain carboxylic acids, common fragmentation pathways involve the loss of hydroxyl (-OH, M-17) and carboxyl (-COOH, M-45) groups.[7][8] The molecular ion peak for straight-chain carboxylic acids can be weak.[8]
Retro-Diels-Alder (RDA) Fragmentation
A dominant and diagnostic fragmentation pathway for norbornene-containing structures is the retro-Diels-Alder (RDA) reaction.[9][10] This reaction is a reversal of the Diels-Alder cycloaddition used to synthesize the bicyclic system.[10] For this compound, this would involve the cleavage of the six-membered ring containing the double bond, leading to the formation of cyclopentadiene and a dienophile.
McLafferty Rearrangement
The McLafferty rearrangement is a common fragmentation pathway for molecules containing a carbonyl group and an abstractable gamma-hydrogen. This can result in a prominent peak and is often the base peak for some carboxylic acids.[8][11]
Predicted Fragmentation Diagram
The following diagram illustrates the predicted major fragmentation pathways for this compound under mass spectrometric analysis.
Caption: Predicted fragmentation of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For carboxylic acids, derivatization is typically required to improve volatility and chromatographic peak shape. Silylation is a common and effective derivatization method.
Sample Preparation and Derivatization
-
Drying: Evaporate 100 µL of the sample extract to complete dryness under a gentle stream of nitrogen at 50°C.
-
Derivatization: Add 40 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of dichloromethane.
-
Reaction: Cap the vial tightly and heat at 70°C for 2 hours to ensure complete silylation of the carboxylic acid group.[12]
-
Injection: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
GC-MS Instrumental Parameters
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial 70°C for 2 min, ramp at 3°C/min to 200°C. |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Mass Scan Range | m/z 40-400 |
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis with derivatization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and specificity and can often analyze carboxylic acids without derivatization, which is a significant advantage.[13] However, derivatization can be employed to enhance ionization efficiency.[1][5]
Sample Preparation (Direct Analysis)
-
Dilution: Dilute the sample in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove particulates before injection.
LC-MS/MS Instrumental Parameters
| Parameter | Recommended Setting |
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or similar |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | See Table below |
Multiple Reaction Monitoring (MRM) Transitions
For quantitative analysis, specific MRM transitions should be monitored. The precursor ion will be the deprotonated molecule [M-H]⁻ at m/z 151.1.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Predicted Fragment |
| 151.1 | 107.1 | 15 | [M-H-CO₂]⁻ |
| 151.1 | 85.1 | 20 | RDA Fragment |
LC-MS/MS Workflow Diagram
Caption: Workflow for direct LC-MS/MS analysis.
Data Analysis and Interpretation
For GC-MS analysis, the resulting total ion chromatogram (TIC) should be examined for the peak corresponding to the silylated derivative of this compound. The mass spectrum of this peak should then be compared to the predicted fragmentation pattern, including the molecular ion of the derivative and characteristic fragments.
For LC-MS/MS analysis, the extracted ion chromatograms for the specified MRM transitions will confirm the presence of the analyte. The relative intensities of the transitions can be used for confirmation, and the peak area is used for quantification against a standard curve.
Conclusion
The mass spectrometric analysis of this compound can be successfully performed using either GC-MS with derivatization or LC-MS/MS. The choice of method will depend on the specific analytical goals. The characteristic retro-Diels-Alder fragmentation provides a key diagnostic tool for structural confirmation. The protocols provided herein serve as a robust starting point for method development and routine analysis in research and industrial settings.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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Higton, D. (n.d.). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. ResearchGate. Retrieved from [Link]
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Tautomerism and Fragmentation of Biologically Active Hetero Atom (O, N)-Containing Acyclic and Cyclic Compounds Under Electron Ionization. (n.d.). UTUPub. Retrieved from [Link]
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MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]
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Mark, T., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(25), 6843–6858. Retrieved from [Link]
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PubChem. (n.d.). 5-Norbornene-2,3-dicarboxylic acid, cis-endo-. National Center for Biotechnology Information. Retrieved from [Link]
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YouTube. (2021). Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). Retrieved from [Link]
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AIP Publishing. (2021). Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups. Retrieved from [Link]
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YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]
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Cenmed Enterprises. (n.d.). 5-Norbornene-2-endo-acetic acid. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Diels-Alder Reactions for Norbornene Derivatives
Welcome to the technical support center for the optimization of Diels-Alder reactions, with a specialized focus on the synthesis of norbornene derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, yield, and stereoselectivity of their cycloaddition reactions. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot and refine your synthetic strategies with confidence.
Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the Diels-Alder reaction in the context of norbornene derivative synthesis.
Q1: What is the fundamental principle of the Diels-Alder reaction for synthesizing norbornene derivatives?
A1: The synthesis of a norbornene derivative is a classic example of a [4+2] cycloaddition, a type of pericyclic reaction.[1] It involves the reaction of a conjugated diene (most commonly cyclopentadiene) with a substituted alkene, known as the dienophile, to form a bicyclic adduct.[1] The reaction proceeds in a concerted fashion, meaning all bond-forming and bond-breaking events occur in a single step through a cyclic transition state.[1][2] For the reaction to occur, the diene must be in an s-cis conformation, a requirement that is inherently satisfied by the cyclic structure of cyclopentadiene.[1][3]
Q2: What are endo and exo products in the context of norbornene synthesis, and which is typically favored?
A2: In the Diels-Alder reaction with cyclic dienes like cyclopentadiene, the dienophile can approach the diene in two different orientations, leading to two possible stereoisomeric products: endo and exo.[4]
-
The endo product is formed when the substituent(s) on the dienophile are oriented towards the diene's π-system, "under" the newly forming bicyclic ring.[1][5]
-
The exo product results when the substituent(s) on the dienophile are pointed away from the diene's π-system.[1]
Generally, the endo product is the major product under kinetic control (i.e., at lower temperatures and shorter reaction times).[4] This preference is often explained by secondary orbital interactions, where the π-system of the electron-withdrawing group on the dienophile favorably interacts with the developing π-bond in the transition state, thus lowering its energy.[1][6] The exo product, being sterically less hindered, is the thermodynamically more stable product and may become the major product at higher temperatures where the reaction is reversible.[4]
Q3: How do electron-donating and electron-withdrawing groups on the reactants affect the reaction rate?
A3: The rate of a normal-electron-demand Diels-Alder reaction is significantly accelerated by the presence of electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the dienophile.[3]
-
EDGs on the diene (e.g., alkyl, alkoxy groups) increase the energy of the Highest Occupied Molecular Orbital (HOMO).
-
EWGs on the dienophile (e.g., carbonyl, cyano, nitro groups) lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[3]
This HOMO-LUMO energy gap reduction leads to a more favorable interaction in the transition state and a faster reaction. Conversely, an inverse-electron-demand Diels-Alder reaction is accelerated by EWGs on the diene and EDGs on the dienophile.[3]
Q4: What is the role of a Lewis acid catalyst in these reactions?
A4: Lewis acids are frequently used to catalyze Diels-Alder reactions, often leading to dramatic rate enhancements and improved stereoselectivity.[7][8] The Lewis acid coordinates to the electron-withdrawing group on the dienophile (e.g., the carbonyl oxygen of an acrylate). This coordination makes the EWG even more electron-withdrawing, which further lowers the LUMO energy of the dienophile.[8] Recent studies also suggest that Lewis acids can accelerate the reaction by reducing the Pauli repulsion between the reactants in the transition state.[9] This catalytic effect allows the reaction to proceed under milder conditions and can significantly increase the ratio of the desired endo product.[8]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Problem 1: Low or No Yield of the Norbornene Adduct
Q: I've set up my Diels-Alder reaction between cyclopentadiene and my dienophile, but I'm observing a very low yield, or the reaction isn't proceeding at all. What are the likely causes and how can I fix this?
A: Low yields can stem from several factors, ranging from the quality of your starting materials to the reaction conditions. Here’s a systematic approach to troubleshooting:
1. Diene Quality and Generation:
-
Cause: Cyclopentadiene readily dimerizes at room temperature to form dicyclopentadiene (DCPD). If you are using aged cyclopentadiene, it is likely mostly in the dimeric form, which is unreactive in the Diels-Alder reaction.[10]
-
Solution: It is crucial to use freshly "cracked" cyclopentadiene. This is achieved by heating DCPD to its retro-Diels-Alder temperature (typically around 170-180 °C) and distilling the resulting cyclopentadiene monomer.[10] The freshly distilled cyclopentadiene should be kept cold (e.g., in an ice bath) and used promptly.
2. Reaction Conditions:
-
Cause: The reaction may be too slow at the temperature you are using. While many Diels-Alder reactions proceed at room temperature, less reactive dienes or dienophiles may require heating.[1] Conversely, excessively high temperatures can promote the retro-Diels-Alder reaction, leading to decomposition of the product.[1]
-
Solution:
-
Temperature: If reacting at room temperature, try moderately heating the reaction mixture (e.g., to 40-80 °C) in a suitable high-boiling solvent like toluene or xylene.[11] Monitor the reaction progress by TLC or GC to avoid product decomposition.
-
Concentration: The Diels-Alder reaction is bimolecular, so its rate is dependent on the concentration of the reactants. Ensure your reaction is not too dilute.
-
Pressure: For gaseous dienophiles like ethylene, high pressure is necessary to increase its concentration in the solvent and drive the reaction forward.[10]
-
3. Catalyst Inactivity or Absence:
-
Cause: If your dienophile is not sufficiently activated (i.e., lacks a strong EWG), the uncatalyzed reaction may be extremely slow.
-
Solution: Introduce a Lewis acid catalyst. Start with common catalysts like AlCl₃, BF₃·OEt₂, or SnCl₄ at catalytic amounts (e.g., 5-10 mol%).[8] Ensure anhydrous conditions, as water can deactivate most Lewis acids.[12] For a more sustainable approach, consider catalysts like Ca(OTf)₂.[7][13]
Problem 2: Poor Endo/Exo Selectivity
Q: My reaction produces a mixture of endo and exo isomers, and I need to improve the yield of the endo product. What strategies can I employ?
A: Achieving high endo selectivity is a common goal. Since the endo product is the kinetically favored one, the strategy revolves around promoting the lower-energy endo transition state.
1. Temperature Control:
-
Cause: As mentioned, higher temperatures can allow the reaction to equilibrate to the more stable exo product. The retro-Diels-Alder reaction becomes more significant at elevated temperatures, enabling this equilibrium.[1]
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This could be room temperature or even sub-ambient temperatures (e.g., 0 °C or -20 °C).[7] This will favor the kinetic endo product over the thermodynamic exo product.[4]
2. Solvent Choice:
-
Cause: The solvent can influence the stability of the transition states. Polar solvents can enhance endo selectivity.
-
Solution: Employ polar solvents. Solvents like methanol, DMF, or even water can accelerate the reaction and increase the endo/exo ratio.[1][14] This is attributed to factors like hydrophobic packing and hydrogen-bond stabilization of the more polar endo transition state.[1][15]
3. Lewis Acid Catalysis:
-
Cause: The transition state geometry is influenced by the reactants' electronic properties.
-
Solution: The use of a Lewis acid catalyst not only accelerates the reaction but often significantly enhances endo selectivity.[8] The catalyst's coordination to the dienophile can amplify the secondary orbital interactions that favor the endo approach. For example, the uncatalyzed reaction of cyclopentadiene with methyl acrylate gives an endo/exo ratio of about 82:12, which increases to 99:1 in the presence of AlCl₃·Et₂O.[8]
| Parameter | Strategy for Higher Endo Selectivity | Rationale |
| Temperature | Lower the reaction temperature | Favors the kinetic product (endo) over the thermodynamic product (exo).[4] |
| Solvent | Use polar or aqueous solvents | Stabilizes the more polar endo transition state.[1][14] |
| Catalyst | Add a Lewis acid catalyst (e.g., AlCl₃, SnCl₄) | Enhances secondary orbital interactions favoring the endo pathway.[8] |
Experimental Protocols & Visual Guides
Protocol 1: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol provides a general workflow for a catalyzed reaction between cyclopentadiene and an α,β-unsaturated carbonyl compound.
-
Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of the dienophile (1.0 eq) in a dry, non-coordinating solvent (e.g., dichloromethane) to a flame-dried flask.
-
Catalyst Addition: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C). Add the Lewis acid catalyst (e.g., AlCl₃, 0.1 eq) portion-wise, ensuring the temperature does not rise significantly. Stir for 15-20 minutes.
-
Diene Addition: Add freshly distilled cyclopentadiene (1.1-1.5 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor the consumption of the dienophile by TLC or GC analysis.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ or Rochelle's salt.
-
Workup and Purification: Separate the organic layer, extract the aqueous layer with the reaction solvent, combine the organic fractions, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Caption: Workflow for a Lewis Acid-Catalyzed Diels-Alder Reaction.
Diagram: Endo vs. Exo Transition States
This diagram illustrates the two possible modes of approach for a dienophile to cyclopentadiene, highlighting the secondary orbital interactions that stabilize the endo transition state.
Sources
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Technical Support Center: Synthesis of 5-Norbornene-2-Acetic Acid
Welcome to the technical support guide for the synthesis of 5-norbornene-2-acetic acid. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this Diels-Alder reaction and ensure the success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 5-norbornene-2-acetic acid. Each issue is analyzed from a mechanistic standpoint to provide robust and scientifically sound solutions.
Issue 1: Low or No Product Yield
Question: I performed the Diels-Alder reaction between cyclopentadiene and acrylic acid, but my final yield of 5-norbornene-2-acetic acid is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yields in this synthesis can often be traced back to the quality and handling of the cyclopentadiene reactant, as well as the reaction conditions. Let's break down the likely culprits:
-
Cause A: Dimerization of Cyclopentadiene. Cyclopentadiene readily undergoes a [4+2] cycloaddition with itself to form dicyclopentadiene (DCPD), a waxy solid at room temperature.[1] This dimerization is a spontaneous and exothermic process.[2] If you are using cyclopentadiene that has been stored for some time, a significant portion of it will be in the dimer form, which is unreactive in the desired reaction.
-
Solution: "Cracking" of Dicyclopentadiene. To obtain the reactive cyclopentadiene monomer, you must "crack" the dicyclopentadiene by heating it to its boiling point (around 170°C).[3] The lower-boiling cyclopentadiene monomer (b.p. ~41°C) can then be distilled and used immediately. It is crucial to use the freshly cracked cyclopentadiene without delay, as it will start to dimerize again upon standing.[4]
-
-
Cause B: Retro-Diels-Alder Reaction. The Diels-Alder reaction is reversible, and at elevated temperatures, the product can revert to the starting materials.[3] If your reaction temperature is too high, you may be pushing the equilibrium back towards the reactants.
-
Solution: Optimize Reaction Temperature. For the synthesis of the kinetically favored endo isomer, the reaction should be carried out at a moderate temperature. Reactions are often performed well below 100°C. If you are aiming for the thermodynamically more stable exo isomer, higher temperatures may be necessary, but this requires careful optimization to avoid the retro-Diels-Alder reaction becoming dominant.[5]
-
-
Cause C: Polymerization. Acrylic acid and cyclopentadiene can both undergo polymerization under certain conditions. The presence of radical initiators or high temperatures can promote unwanted polymerization, leading to the formation of intractable tars and reducing the yield of the desired adduct.
-
Solution: Use of a Polymerization Inhibitor. The addition of a small amount of a radical inhibitor, such as hydroquinone, can suppress the polymerization of the reactants.[6]
-
-
Cause D: Inefficient Extraction. The workup and purification process can be a source of product loss. 5-Norbornene-2-acetic acid has some solubility in water, and multiple extractions with an organic solvent are necessary to ensure complete recovery from the aqueous phase.
-
Solution: Optimize Workup Procedure. Perform multiple extractions (at least 3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane.[7] Ensure the pH of the aqueous layer is sufficiently acidic (pH ~2) during extraction to keep the product in its protonated, less water-soluble form.
-
Issue 2: Poor Stereoselectivity (Incorrect endo/exo Ratio)
Question: I was trying to synthesize the endo isomer of 5-norbornene-2-acetic acid, but my NMR analysis shows a significant amount of the exo isomer. Why is this happening and how can I improve the endo selectivity?
Answer: The stereochemical outcome of the Diels-Alder reaction between cyclopentadiene and acrylic acid is highly dependent on the reaction conditions. The formation of the endo product is kinetically favored due to secondary orbital interactions that stabilize the endo transition state.[8] However, the exo product is thermodynamically more stable due to reduced steric hindrance.[3]
-
Cause A: High Reaction Temperature. As the reaction temperature increases, the Diels-Alder reaction becomes more reversible. Under these conditions, the reaction is under thermodynamic control, and the more stable exo product will be favored.[3]
-
Solution: Lower the Reaction Temperature. To favor the formation of the kinetic endo product, conduct the reaction at lower temperatures. Running the reaction at room temperature or even at 0°C can significantly enhance the endo:exo ratio.
-
-
Cause B: Absence of a Lewis Acid Catalyst. Lewis acids can coordinate to the carbonyl oxygen of acrylic acid, which enhances its dienophilic character and can also increase the endo selectivity.[8][9]
-
Solution: Employ a Lewis Acid Catalyst. The use of a Lewis acid such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) can promote the formation of the endo isomer.[4] However, be aware that Lewis acids can also promote polymerization, so their use requires careful optimization of concentration and reaction conditions.
-
Issue 3: Presence of an Unexpected Lactone Byproduct
Question: During my workup, I isolated a significant amount of a neutral byproduct that I have identified as a lactone. Where is this coming from and how can I prevent its formation?
Answer: The formation of a lactone is a well-documented side reaction, particularly when working with the endo isomer of 5-norbornene-2-carboxylic acid under acidic conditions.[10]
-
Mechanism of Lactone Formation: The endo-carboxylic acid is sterically positioned to allow for an intramolecular attack of the carboxyl group on the double bond, which is catalyzed by acid. This results in the formation of a stable five-membered ring lactone. The exo isomer does not readily undergo this reaction due to its geometry.[10]
-
Cause: Acidic Conditions During Workup or Isomerization Attempts. If you are using strongly acidic conditions, especially at elevated temperatures, during your workup or attempting to isomerize the endo product to the exo product, you are likely to promote this side reaction.[11]
-
Solution A: Minimize Acidity and Heat. During the workup, use the minimum amount of acid necessary to protonate the carboxylate and avoid heating the acidic mixture for prolonged periods.
-
Solution B: Purification Strategy. If lactone formation is unavoidable, it can be separated from the desired carboxylic acid product by taking advantage of their different solubilities in base. The carboxylic acid will deprotonate and dissolve in an aqueous basic solution (e.g., NaHCO₃ or NaOH), while the neutral lactone will remain in the organic phase.[10] You can then re-acidify the aqueous layer and extract your purified carboxylic acid.
-
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take before starting the synthesis?
A1: The most critical first step is the preparation of fresh cyclopentadiene monomer by cracking dicyclopentadiene.[3] This should be done immediately before you intend to use it in the Diels-Alder reaction.
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the acrylic acid spot. Gas chromatography-mass spectrometry (GC-MS) can also be used to monitor the formation of the product and the endo/exo ratio.[5]
Q3: What is the typical endo to exo ratio I should expect?
A3: Under kinetically controlled conditions (e.g., room temperature, no catalyst), you can expect a significant excess of the endo isomer, often in the range of 3:1 to 4:1.[12] This ratio can be influenced by solvent and the presence of catalysts.[13]
Q4: Is it possible to selectively synthesize the exo isomer?
A4: Yes, while the direct Diels-Alder reaction favors the endo product, the exo isomer can be obtained. One common method is to first synthesize the ester of 5-norbornene-2-carboxylic acid (e.g., the methyl ester), which typically results in a mixture of endo and exo isomers. This mixture can then be subjected to base-promoted isomerization (e.g., using sodium tert-butoxide) to enrich the more thermodynamically stable exo isomer, followed by hydrolysis to the carboxylic acid.[7][14]
Q5: What are the best analytical techniques to characterize the final product?
A5: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy is ideal. NMR will allow you to confirm the structure and determine the endo/exo ratio by integrating characteristic peaks for each isomer.[7] FTIR will show the characteristic C=O and O-H stretches of the carboxylic acid and the C=C stretch of the norbornene ring.
Detailed Experimental Protocols
Protocol 1: Synthesis of endo-5-Norbornene-2-Acetic Acid (Kinetic Control)
-
Preparation of Cyclopentadiene: Set up a fractional distillation apparatus. In the distillation flask, place 20 mL of dicyclopentadiene. Heat the flask to ~170°C. Collect the cyclopentadiene monomer, which distills at 40-42°C, in a receiver cooled in an ice bath. Use the freshly distilled cyclopentadiene immediately.
-
Diels-Alder Reaction: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g of acrylic acid in 50 mL of toluene. Cool the solution in an ice bath.
-
Slowly add 9.0 mL of freshly distilled cyclopentadiene to the acrylic acid solution over 30 minutes with continuous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Workup: Transfer the reaction mixture to a separatory funnel and wash with 50 mL of water.
-
Extract the aqueous layer with 3 x 30 mL of ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient or by recrystallization from a suitable solvent system like hexane/ethyl acetate.
Protocol 2: Purification of 5-Norbornene-2-Acetic Acid and Removal of Lactone Byproduct
-
Dissolve the crude product containing the carboxylic acid and lactone in 100 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with 3 x 50 mL of a saturated aqueous sodium bicarbonate solution. The carboxylic acid will move into the aqueous phase as its sodium salt, while the lactone remains in the organic phase.
-
Separate the aqueous layer and cool it in an ice bath.
-
Slowly acidify the aqueous layer to pH ~2 with 6M HCl. The 5-norbornene-2-acetic acid will precipitate out.
-
Extract the acidified aqueous layer with 3 x 50 mL of ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the purified 5-norbornene-2-acetic acid.
Visualizing the Process
Reaction Scheme and Side Reactions
Caption: Key reaction pathways and side reactions in the synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common experimental issues.
References
-
New Technology for Production of Dicyclopentadiene and Methyl-Dicyklopentadiene. (2022). Semantic Scholar. Available at: [Link]
-
Dicyclopentadiene. Wikipedia. Available at: [Link]
-
Polymerization of Dicyclopentadiene: A Tale of Two Mechanisms. (1995). American Chemical Society. Available at: [Link]
-
Acid-catalysed lactonisation and iodolactonisation of norbornene-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Diels-Alder Reaction: Kinetic and Thermodynamic Control. (2018). Master Organic Chemistry. Available at: [Link]
- Process for producing 5-norbornene-2-carboxylic acid and its ester. Google Patents.
-
Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Scirp.org. Available at: [Link]
-
Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Scientific Research Publishing. Available at: [Link]
-
Theoretical and Experimental Characterization of Dicyclopentadiene Reactivity. CORE. Available at: [Link]
-
Solvent-free Diels-Alder Reactions of in situ Generated Cyclopentadiene. The Royal Society of Chemistry. Available at: [Link]
-
Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. (2012). Semantic Scholar. Available at: [Link]
-
One-pot synthesis of 5-norbornene-2,3-dicarboxylic anhydride with high exo/endo ratio in a microreactor under high temperature. (2024). ScienceDirect. Available at: [Link]
-
(PDF) Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. (2016). ResearchGate. Available at: [Link]
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This journal is © The Royal Society of Chemistry 2020. The Royal Society of Chemistry. Available at: [Link]
-
DIENE CONDENSATION OF CYCLOPENTADIENE WITH ACRYLIC DIENOPHILES. Institute of Petrochemical Processes of Azerbaijan National Academy of Sciences. Available at: [Link]
-
Controlled Synthesis of a Homopolymer Network Using a Well-Defined Single-Component Diels–Alder Cyclopentadiene Monomer. (2023). Journal of the American Chemical Society. Available at: [Link]
-
The Diels-Alder Reaction. University of Missouri-St. Louis. Available at: [Link]
-
ANALYTICAL METHOD SUMMARIES. (2021). U.S. Environmental Protection Agency. Available at: [Link]
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Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]
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Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? (2018). Master Organic Chemistry. Available at: [Link]
-
Click Chemistry with Cyclopentadiene. PMC - NIH. Available at: [Link]
-
The Retro Diels-Alder Reaction. (2018). Master Organic Chemistry. Available at: [Link]
-
Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. Sciforum. Available at: [Link]
-
Theoretical Calculations on Diels-Alder Reactions: Case Study of Cyclopentadiene and Alkyl Acrylate. Federal University of Juiz de Fora. Available at: [Link]
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- 14. ppor.az [ppor.az]
Technical Support Center: Synthesis of 2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid
Welcome to the technical support center for the synthesis of 2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve the yield and purity of your target compound by explaining the underlying chemical principles and offering practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and efficient method for synthesizing the bicyclo[2.2.1]heptene (norbornene) core of this molecule is through a [4+2] cycloaddition, specifically the Diels-Alder reaction.[1] This reaction involves the combination of a conjugated diene (cyclopentadiene) with a dienophile. For the target molecule, the dienophile would be a derivative of vinylacetic acid.
Q2: My overall yield is consistently low. What are the most common reasons?
Low yields can stem from several factors. The most frequent culprits are:
-
Inefficient Cracking of Dicyclopentadiene: Cyclopentadiene (CPD) exists as a stable dimer (DCPD) at room temperature. For the Diels-Alder reaction to proceed, DCPD must be "cracked" into its monomeric form. Incomplete cracking is a primary source of low yield.[2]
-
Suboptimal Reaction Temperature: The Diels-Alder reaction is reversible at high temperatures.[3] Excessive heat can promote the retro-Diels-Alder reaction, reducing the product yield. Conversely, a temperature that is too low will result in a very slow reaction rate.
-
Incorrect Stereochemistry: The reaction produces a mixture of endo and exo stereoisomers. If your purification method isolates only one isomer, a poor endo/exo ratio will directly translate to a low yield of the desired product.[4]
-
Side Reactions: The highly reactive cyclopentadiene monomer can readily dimerize back to dicyclopentadiene if it does not react with the dienophile.[3]
Q3: What is the difference between the endo and exo products, and why is it important?
The terms endo and exo describe the relative stereochemistry of the substituent on the bicyclic ring. In the context of the Diels-Alder reaction between cyclopentadiene and a substituted dienophile, the endo product is the one where the substituent is oriented towards the larger ring system, while in the exo product, it points away.[4]
This is critically important for two reasons:
-
Kinetic vs. Thermodynamic Control: The endo product is often the kinetically favored product, meaning it forms faster at lower temperatures. The exo product is typically more sterically stable and is the thermodynamically favored product, which can be obtained at higher temperatures or after prolonged reaction times, allowing for equilibration.[3][4]
-
Physical Properties and Reactivity: The two isomers have different physical properties (e.g., boiling point, polarity), which can be exploited for purification. They may also exhibit different reactivity in subsequent synthetic steps.
Troubleshooting Guide
Issue 1: Low Overall Yield
This section addresses common problems related to the core Diels-Alder reaction that lead to poor yields.
Symptom: A significant amount of unreacted starting material (dienophile) and dicyclopentadiene is observed in the crude product.
Cause: The thermal cracking of DCPD to cyclopentadiene (CPD) is a retro-Diels-Alder reaction that requires a specific temperature range. If the temperature is too low, the rate of cracking is slow. If it's too high, side reactions can occur.
Solution:
-
Protocol: Set up a fractional distillation apparatus. Heat the dicyclopentadiene to its boiling point (around 170 °C). The lower-boiling cyclopentadiene monomer (b.p. ~41 °C) will distill over. It is crucial to use the freshly cracked CPD immediately as it will start to dimerize back to DCPD upon standing, even at room temperature.[3]
-
Best Practice: Collect the freshly distilled CPD in a receiver cooled in an ice bath to minimize immediate dimerization. Use it within an hour for optimal results.
Symptom: The reaction does not go to completion, or a significant amount of byproduct is formed.
Cause: The temperature and reaction time are critical parameters that control the balance between the forward (Diels-Alder) and reverse (retro-Diels-Alder) reactions.
Solution:
-
Temperature Control: For many Diels-Alder reactions involving cyclopentadiene, moderate temperatures (e.g., room temperature to 40 °C) are sufficient to favor the formation of the kinetic endo product without significant retro-reaction.[3]
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the limiting reagent. This will help you determine the optimal reaction time and prevent the formation of byproducts from prolonged heating.
Issue 2: Poor Stereoselectivity (Incorrect Endo/Exo Ratio)
Controlling the stereochemical outcome is often the most challenging aspect of this synthesis.
The relationship between the reaction temperature and the resulting isomer ratio is a classic example of kinetic versus thermodynamic control.
-
Kinetic Product (endo): Favored at lower temperatures. The transition state leading to the endo product is lower in energy, often attributed to favorable secondary orbital interactions.[4][5]
-
Thermodynamic Product (exo): Favored at higher temperatures. The exo product is sterically less hindered and therefore more stable. At elevated temperatures, the reaction becomes reversible, allowing the initial kinetic product to revert to the starting materials and then re-form as the more stable thermodynamic product.[3][6]
Table 1: Influence of Reaction Conditions on Stereoselectivity
| Parameter | To Favor Endo Product | To Favor Exo Product | Rationale |
| Temperature | Lower temperatures (e.g., 0-25 °C) | Higher temperatures (e.g., >150 °C) or prolonged heating | Lower temps favor the faster-forming kinetic product; higher temps allow for equilibration to the more stable thermodynamic product.[3][6] |
| Catalyst | Lewis Acids (e.g., AlCl₃, ZnCl₂) | Not typically catalyzed | Lewis acids coordinate to the dienophile, enhancing secondary orbital overlap and increasing endo selectivity.[7] |
| Solvent | Polar solvents or ionic liquids | Non-polar solvents | Polar solvents can stabilize the more polar endo transition state. Ionic liquids have also been shown to improve endo selectivity.[8][9] |
Experimental Protocol: Lewis Acid Catalysis for Enhanced Endo Selectivity
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dienophile in a dry, non-coordinating solvent (e.g., dichloromethane).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Catalyst Addition: Slowly add a solution of the Lewis acid (e.g., 1.1 equivalents of AlCl₃) in the same solvent. Stir for 15-20 minutes.
-
Diene Addition: Add freshly cracked cyclopentadiene dropwise to the cooled solution.
-
Reaction: Allow the reaction to proceed at low temperature, monitoring by TLC.
-
Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Workup: Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Issue 3: Purification Challenges
Symptom: Difficulty in separating the desired product from the other isomer or starting materials.
Cause: The endo and exo isomers often have very similar physical properties, making separation by standard distillation or chromatography challenging.
Solution:
-
Isomerization and Hydrolysis: If the target is the more stable exo isomer, it can sometimes be obtained by first synthesizing the ester precursor (e.g., methyl 2-{bicyclo[2.2.1]hept-5-en-2-yl}acetate). The crude mixture of endo and exo esters can then be subjected to base-promoted isomerization to enrich the exo form, followed by hydrolysis to the carboxylic acid.[10][11][12]
-
Protocol for Exo-Enrichment: A study by Lee et al. demonstrated that using a strong base like sodium tert-butoxide (tBuONa) can facilitate the rapid isomerization of the methyl ester precursor to favor the exo form, which can then be selectively hydrolyzed.[10]
-
Fractional Distillation: While difficult, high-efficiency fractional distillation under reduced pressure can sometimes separate the isomers if their boiling points are sufficiently different.
-
Chromatography: Careful column chromatography on silica gel with a finely tuned eluent system (e.g., a gradient of ethyl acetate in hexanes) may achieve separation.
References
-
Paddon-Row, M. N., & Sherburn, M. S. (2020). The simplest Diels–Alder reactions are not endo-selective. Chemical Science, 11(40), 10973–10980. [Link][5][13]
-
Master Organic Chemistry. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. [Link][3]
-
Janus, E., et al. (2016). Diels–Alder Reaction of Cyclopentadiene and Alkyl Acrylates in the Presence of Pyrrolidinium Ionic Liquids with Various Anions. Catalysis Letters, 146, 2256–2266. [Link][8]
-
Ayyubov, I. G. (2020). DIENE CONDENSATION OF CYCLOPENTADIENE WITH ACRYLIC DIENOPHILES. Processes of petrochemistry and oil refining, 21(3), 305-325. [Link][9]
-
Lee, J., et al. (2012). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. International Journal of Organic Chemistry, 2, 28-32. [Link][10][11][12]
-
Chegg.com. (2017). Solved: The Diels–Alder cycloaddition between cyclopentadiene... [Link][14]
-
Payette, J. N., & Yamamoto, H. (2007). Regioselective and Asymmetric Diels-Alder Reaction of 1- and 2-Substituted Cyclopentadienes Catalyzed by a Brønsted Acid Activated Chiral Oxazaborolidine. Journal of the American Chemical Society, 129(31), 9536–9537. [Link][15]
-
Chemistry Steps. (2018). Endo and Exo Selectivity in the Diels-Alder Reaction. YouTube. [Link][4]
-
chemconnections.org. Endo- vs. Exo-Selectivity in Diels-Alder Reactions of Maleic Anhydride. [Link][1]
-
Cao, K., et al. (2024). One-pot synthesis of 5-norbornene-2,3-dicarboxylic anhydride with high exo/endo ratio in a microreactor under high temperature. Chemical Engineering Journal, 498, 155561. [Link][6]
-
Corey, E. J., et al. (1971). The AlCl3-Catalyzed Diels-Alder Reaction of 5-(Benzyloxymethyl)cyclopentadiene with an Acrylate Ester. Journal of the American Chemical Society, 93(6), 1490–1491. [Link][7]
Sources
- 1. chemconnections.org [chemconnections.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. The simplest Diels–Alder reactions are not endo -selective - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04553E [pubs.rsc.org]
- 6. www2.latech.edu [www2.latech.edu]
- 7. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ppor.az [ppor.az]
- 10. researchgate.net [researchgate.net]
- 11. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. The simplest Diels–Alder reactions are not endo-selective - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Regioselective and Asymmetric Diels-Alder Reaction of 1- and 2-Substituted Cyclopentadienes Catalyzed by a Brønsted Acid Activated Chiral Oxazaborolidine [organic-chemistry.org]
Technical Support Center: Synthesis of Norbornene Derivatives
Welcome to the technical support center for the synthesis of norbornene derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile compounds. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during synthesis and purification. My goal is to not only provide solutions but also to explain the underlying chemical principles to empower you to optimize your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of norbornene derivatives, providing step-by-step guidance to resolve them.
Issue 1: Low Yield in Diels-Alder Reaction for Norbornene Synthesis
Question: I am performing a Diels-Alder reaction between cyclopentadiene (generated from dicyclopentadiene) and a dienophile, but my yield of the norbornene adduct is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in this classic [4+2] cycloaddition are a frequent issue and can typically be traced back to a few key factors related to the diene generation and reaction conditions.[1][2]
Causality and Troubleshooting Steps:
-
Incomplete Cracking of Dicyclopentadiene (DCPD): Cyclopentadiene (CPD) is highly reactive and readily dimerizes to dicyclopentadiene (DCPD) at room temperature.[3] For the Diels-Alder reaction, DCPD must be "cracked" back into the monomeric CPD via a retro-Diels-Alder reaction.[1] Inefficient cracking is a primary cause of low yields.
-
Protocol for Efficient Cracking:
-
Set up a fractional distillation apparatus.
-
Heat the DCPD to its boiling point (around 170 °C). The cracking process occurs in the vapor phase.
-
The lower-boiling cyclopentadiene (b.p. ~41 °C) will distill over. It is crucial to collect the freshly distilled CPD in a cooled receiver (ice bath) to prevent immediate re-dimerization.[4]
-
Use the freshly cracked CPD immediately in your Diels-Alder reaction. Do not store it for extended periods, even at low temperatures.
-
-
-
Suboptimal Reaction Temperature: The Diels-Alder reaction is sensitive to temperature. While heat is required for cracking DCPD, excessively high temperatures during the cycloaddition can promote the reverse reaction or other side reactions, such as the dimerization of CPD.[1][5]
-
Optimization: For most dienophiles, the reaction with freshly cracked CPD proceeds exothermically and may require initial cooling to control the reaction rate. Subsequently, gentle heating might be necessary to drive the reaction to completion. The optimal temperature is dependent on the specific dienophile used.
-
-
Side Reactions: The primary side reaction is the re-dimerization of cyclopentadiene.[1] If the concentration of your dienophile is too low, CPD is more likely to react with itself.
-
Solution: Ensure your dienophile is readily available to react with the CPD as it is generated or added. Using a slight excess of the dienophile can sometimes improve the yield of the desired product.
-
Issue 2: Difficulty in Separating Endo and Exo Isomers
Question: My synthesis has produced a mixture of endo and exo norbornene derivatives, and I'm struggling to separate them by column chromatography. What strategies can I employ to achieve good separation?
Answer: The separation of endo and exo diastereomers is a common challenge due to their structural similarity.[6] The Diels-Alder reaction kinetically favors the formation of the endo product due to secondary orbital overlap, but the exo isomer is often the thermodynamically more stable product.[3][7][8]
Strategies for Isomer Separation and Enrichment:
-
Optimization of Column Chromatography:
-
Solvent System: The polarity of the eluent is critical. A systematic trial of solvent systems with varying polarities is recommended. Often, a small change in the ratio of polar to non-polar solvents can significantly improve resolution.
-
Stationary Phase: While silica gel is most common, other stationary phases like alumina or reverse-phase silica could offer different selectivity.
-
Column Dimensions: Using a longer, narrower column can increase the number of theoretical plates and improve separation.
-
-
Fractional Crystallization: If your product is a solid, fractional crystallization can be a powerful technique. This method relies on slight differences in the solubility of the two isomers in a particular solvent.
-
General Protocol:
-
Dissolve the isomer mixture in a minimal amount of a suitable hot solvent.
-
Allow the solution to cool slowly. The less soluble isomer will crystallize out first.
-
Filter the crystals and analyze the mother liquor. You may need to repeat the process on both the crystals and the mother liquor to achieve high purity.
-
-
-
Isomerization to the Thermodynamically Favored Isomer: Since the exo isomer is often more stable, you can intentionally isomerize the endo-rich mixture to an equilibrium mixture, which will be enriched in the exo product.[6][7][9] This can be particularly useful if the exo isomer is your target compound.
-
Base-Promoted Isomerization Protocol:
-
Dissolve the endo-rich norbornene derivative in an anhydrous solvent under an inert atmosphere.
-
Add a strong base (e.g., sodium tert-butoxide).[7][9] The amount can range from catalytic to stoichiometric.
-
Stir the reaction at room temperature or with gentle heating, monitoring the endo:exo ratio by NMR or GC-MS.
-
Once equilibrium is reached, quench the reaction with a weak acid (e.g., ammonium chloride solution).
-
Purify the resulting mixture, which is now enriched in the exo isomer.[6]
-
-
Table 1: Comparison of Isomer Separation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Column Chromatography | Differential adsorption to stationary phase | Widely applicable, good for small to medium scales | Can be time-consuming, may require significant solvent volumes, co-elution is common[6] |
| Fractional Crystallization | Differential solubility | Potentially high purity, scalable | Only applicable to crystalline solids, requires finding a suitable solvent, can be labor-intensive[6] |
| Isomerization | Conversion to the more stable isomer | Increases the yield of the desired thermodynamic product | Requires an additional reaction step, results in a mixture that still needs purification[6][7][9] |
Issue 3: Poor Performance in Ring-Opening Metathesis Polymerization (ROMP)
Question: I am trying to polymerize a functionalized norbornene monomer using a Grubbs catalyst, but the polymerization is either very slow or does not proceed at all. What could be inhibiting my catalyst?
Answer: Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for synthesizing polymers from norbornene derivatives, prized for its functional group tolerance.[10][11] However, certain functional groups can deactivate the ruthenium catalyst.[12]
Potential Causes of Catalyst Deactivation and Solutions:
-
Coordinating Functional Groups: Functional groups with lone pairs of electrons, such as unprotected carboxylic acids, primary/secondary amines, and some hydroxyl or cyano groups, can coordinate strongly to the ruthenium center, inhibiting the monomer from binding and thus deactivating the catalyst.[12]
-
Solution: Protect problematic functional groups before polymerization. For example, a carboxylic acid can be converted to an ester.[13]
-
-
Steric Hindrance: Bulky substituents on the norbornene monomer, particularly near the double bond, can sterically hinder the approach of the catalyst, slowing down the polymerization rate.[10][14] The reactivity of exo isomers is generally higher than that of endo isomers in ROMP for this reason.[7]
-
Solution: If possible, synthesize the less sterically hindered isomer. Alternatively, using a more reactive catalyst, like a third-generation Grubbs catalyst, might overcome the steric barrier.[15]
-
-
Impurities in Monomer or Solvent: Impurities, especially those with coordinating functionalities (e.g., water, amines, sulfur compounds), can poison the catalyst.
-
Solution: Rigorously purify your monomer and solvents. Solvents should be dried and degassed before use.[12]
-
Diagram 1: Troubleshooting Workflow for ROMP Issues
Sources
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- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Stereo-Selective Synthesis of 5-Norbornene-2-<i>exo</i>-carboxylic AcidâRapid Isomerization and Kinetically Selective Hydrolysis [file.scirp.org]
- 8. studypool.com [studypool.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 13. Synthesis and Characterization of Polynorbornenes with Nitronaphthyl Side‐Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Stereoselectivity in Norbornene Synthesis
Welcome to the Technical Support Center for Norbornene Synthesis. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into controlling the stereochemical outcomes of norbornene-related reactions. This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic strategies effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts that underpin stereoselectivity in the synthesis and application of norbornene derivatives.
Q1: What are the primary factors determining endo vs. exo selectivity in the Diels-Alder synthesis of norbornenes?
A1: The selectivity between endo and exo products in the Diels-Alder reaction involving cyclic dienes like cyclopentadiene is governed by a balance between electronic and steric effects, often dictated by whether the reaction is under kinetic or thermodynamic control.[1][2]
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Kinetic Control (Favors endo): At lower temperatures, the reaction is typically under kinetic control, favoring the endo product.[3] This preference is attributed to "secondary molecular orbital interactions," where the electron-withdrawing groups on the dienophile favorably interact with the developing π-system of the diene in the transition state.[1][4] This interaction lowers the activation energy for the endo pathway, making it the faster-forming product.[4]
-
Thermodynamic Control (Favors exo): The exo product is sterically less hindered and therefore thermodynamically more stable.[1][2] At higher temperatures, the Diels-Alder reaction can become reversible. This allows the initially formed endo product to revert to the starting materials and eventually equilibrate to the more stable exo isomer.[1][3]
Q2: Can you elaborate on the difference between kinetic and thermodynamic control in this context?
A2: Certainly. Kinetic and thermodynamic control refer to the conditions that determine the final product ratio of a reaction that can yield two or more different products.
-
The kinetic product (endo in this case) is the one that is formed fastest because its transition state has the lowest activation energy.[3] These reactions are best run at low temperatures for short durations to prevent equilibration.
-
The thermodynamic product (exo) is the most stable product, meaning it has the lowest overall energy.[3] To favor this product, the reaction must be reversible. Running the reaction at elevated temperatures provides the energy needed to overcome the activation barriers for both the forward and reverse reactions, allowing the system to reach equilibrium and favor the most stable compound.[1]
Q3: How can I introduce enantioselectivity into a norbornene synthesis?
A3: Achieving high enantioselectivity requires the use of chiral influences to differentiate the two faces of the prochiral diene or dienophile. The most common strategies include:
-
Chiral Auxiliaries: A chiral auxiliary, such as Oppolzer's camphorsultam, can be temporarily attached to the dienophile.[5] The bulky chiral group effectively blocks one face of the molecule, directing the diene to attack from the less hindered side. The auxiliary is cleaved in a subsequent step to yield the enantiomerically enriched product.
-
Chiral Lewis Acid Catalysts: Lewis acids are known to catalyze the Diels-Alder reaction.[6] By using a chiral Lewis acid, you create a chiral environment around the dienophile. This asymmetric environment can differentiate the transition states leading to the two enantiomers, resulting in one being formed preferentially.
-
Asymmetric Cooperative Catalysis: In more complex systems, such as the palladium/norbornene cooperative Catellani reaction, chiral ligands are used to control the stereochemistry. For example, chiral dinitrogen ligands have been successfully employed to synthesize C-N axially chiral scaffolds with high enantioselectivity.[7][8][9]
Q4: What is the role of norbornene itself in controlling stereoselectivity in other reactions?
A4: Norbornene (NBE) plays a fascinating role as a transient mediator in certain palladium-catalyzed reactions, most notably the Catellani reaction. In these processes, NBE acts as a "linchpin." It first undergoes insertion into a Pd-Aryl bond. This step is followed by a C-H activation at the meta position of the aryl group. The rigid bicyclic structure of the resulting palladacycle intermediate dictates the geometry and subsequent reductive elimination, which is often the selectivity-determining step.[10] The choice of ligands and even substituents on the norbornene molecule can further influence the reaction's outcome.[10][11]
Section 2: Troubleshooting Guides
This section provides structured advice for common experimental challenges.
Issue 1: My Diels-Alder reaction yields a poor endo:exo ratio, with too much of the exo isomer.
Symptom: The primary product is a difficult-to-separate mixture of endo and exo diastereomers, reducing the yield of the desired kinetic endo product.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Action & Rationale |
| Reaction Temperature is Too High | Action: Lower the reaction temperature. Run the reaction at room temperature, 0 °C, or even lower. Rationale: Lower temperatures favor the kinetically controlled pathway, which preferentially forms the endo product by minimizing the chances of a retro-Diels-Alder reaction and equilibration to the more stable exo isomer.[12] |
| Reaction Time is Too Long | Action: Monitor the reaction by TLC or ¹H NMR and stop it as soon as the starting material is consumed. Rationale: Extended reaction times, even at lower temperatures, can allow for slow equilibration to the thermodynamic exo product.[1] |
| Solvent Effects | Action: Screen different solvents. While non-polar solvents are common, solvent choice can influence transition state geometries.[12] Rationale: The polarity and coordinating ability of the solvent can subtly alter the activation energies for the endo and exo pathways. |
| Absence of a Catalyst | Action: Add a suitable Lewis acid catalyst (e.g., AlCl₃, TiCl₄).[13][14] Rationale: Lewis acids coordinate to the dienophile, enhancing its electrophilicity. This coordination often amplifies the secondary orbital interactions, further stabilizing the endo transition state and increasing both the reaction rate and the endo:exo ratio.[1][14] |
Troubleshooting Workflow: Poor endo:exo Selectivity
Caption: Troubleshooting workflow for improving endo selectivity.
Issue 2: I need to synthesize the thermodynamically more stable exo isomer, but the reaction primarily yields the endo product.
Symptom: The desired exo product is the minor component of the reaction mixture.
Possible Causes & Solutions:
-
Promote Thermodynamic Equilibrium:
-
Action: Run the reaction at a higher temperature (e.g., refluxing toluene or xylene).
-
Rationale: Elevated temperatures provide the necessary activation energy for the retro-Diels-Alder reaction, allowing the initially formed kinetic (endo) product to revert and equilibrate to the more stable thermodynamic (exo) product.[1][3]
-
-
Post-Reaction Isomerization:
-
Action: Isolate the initial product mixture (or the pure endo isomer) and subject it to isomerization conditions. For adducts with an α-proton to a carbonyl group, base-promoted isomerization can be effective.[15]
-
Rationale: A base can deprotonate the α-proton, forming an enolate. Reprotonation can occur from either face, and over time, the equilibrium will favor the formation of the more stable exo isomer.[15]
-
-
Use of Bulky Lewis Acids:
-
Action: Employ a bulky Lewis acid catalyst, such as B(C₆F₅)₃.
-
Rationale: While counterintuitive, bulky Lewis acids can reverse the typical selectivity. The steric clash between the bulky catalyst (coordinated to the dienophile) and the diene in the endo transition state can destabilize it, making the exo pathway kinetically more favorable.[13][16]
-
Issue 3: My asymmetric synthesis is resulting in low enantiomeric excess (ee).
Symptom: The product is nearly racemic despite using a chiral catalyst or auxiliary.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Action & Rationale |
| Competing Uncatalyzed Reaction | Action: Lower the reaction temperature. Ensure slow addition of reagents to maintain low concentrations. Rationale: The non-catalyzed background reaction produces a racemic product.[17] Lowering the temperature can slow this pathway more significantly than the catalyzed one, improving the ee. |
| Catalyst Loading/Activity | Action: Increase the catalyst loading. Verify the catalyst's integrity and activity; use freshly prepared or properly stored catalyst. Rationale: Insufficient active catalyst allows the background reaction to dominate. Chiral ligands or catalysts can degrade with exposure to air or moisture. |
| Incorrect Chiral Influence | Action: Re-evaluate the chosen chiral auxiliary or ligand. Rationale: The specific combination of substrate, catalyst, and reaction conditions is crucial. The chosen chiral system may not provide sufficient facial discrimination for your particular substrate. Consult literature for proven catalyst-substrate pairings.[5][18] |
| Moisture or Impurities | Action: Use rigorously dried solvents and reagents. Run the reaction under an inert atmosphere (N₂ or Ar). Rationale: Water can hydrolyze and deactivate many Lewis acid catalysts. Other impurities can act as catalyst poisons. |
Conceptual Workflow: Asymmetric Catalysis
Caption: Chiral catalysts create diastereomeric transition states.
Issue 4: My Ring-Opening Metathesis Polymerization (ROMP) of a norbornene monomer is not stereospecific.
Symptom: The resulting polymer has a random mixture of cis and trans double bonds and/or lacks a specific tacticity (atactic).
Possible Causes & Solutions:
-
Incorrect Catalyst Choice:
-
Action: Select a catalyst known for its stereospecificity.
-
Rationale: The structure of the initiator is the primary determinant of polymer stereochemistry. For example, specific Mo-based biphenolate imido alkylidene initiators are known to produce >98% cis,isotactic polynorbornene, while certain W-based MAP initiators yield >98% cis,syndiotactic polynorbornene.[19][20] Ruthenium-based Grubbs-type catalysts often give different selectivities.
-
-
Reaction Conditions:
-
Action: While many modern ROMP catalysts are robust, ensure reaction conditions match established protocols for stereospecific polymerization.
-
Rationale: Although some stereospecific systems are insensitive to additives or solvents,[19][20] temperature and monomer concentration can sometimes influence the rate of propagation versus the rate of metallacycle isomerization, which can affect the final cis/trans ratio.
-
-
Monomer Purity:
-
Action: Ensure the norbornene monomer is highly pure.
-
Rationale: Impurities can potentially interact with the catalyst and alter its selectivity or activity. The presence of a high ratio of the endo-isomer of a substituted norbornene can sometimes lead to lower propagation rates compared to the exo-isomer.[21]
-
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for a Kinetically Controlled Diels-Alder Reaction to Favor the endo Isomer
This protocol describes the reaction between cyclopentadiene and maleic anhydride, a classic example that favors the endo adduct under kinetic control.[22]
-
Reagent Preparation: In a conical centrifuge tube or small test tube, dissolve finely ground maleic anhydride (1.2 g) in anhydrous diethyl ether (10 mL). Gently warm in a water bath if necessary to dissolve, then cool the solution in an ice bath.
-
Reaction: While the solution is still cool, add freshly cracked cyclopentadiene (1.0 mL). Swirl the reaction mixture gently.
-
Product Formation: The product will begin to precipitate from the solution as white crystals. Allow the reaction to proceed for 15-20 minutes in the ice bath.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold diethyl ether to remove any unreacted starting materials.
-
Analysis: Allow the crystals to air dry. Determine the melting point and acquire a ¹H NMR spectrum to confirm the formation of the endo-adduct (endo-5-norbornene-cis-2,3-dicarboxylic anhydride) and assess its purity. The expected melting point for the endo isomer is 164-165 °C.[22]
Protocol 2: Base-Promoted Isomerization of endo- to exo-5-Norbornene-2-carboxylate
This protocol is adapted from a procedure for isomerizing methyl 5-norbornene-2-carboxylate (MNBC) to favor the thermodynamically stable exo isomer.[15]
-
Setup: To a solution of an endo-rich mixture of MNBC (e.g., 1.0 g) in a suitable anhydrous solvent like THF (20 mL) under a nitrogen atmosphere, add a strong base. Sodium tert-butoxide (tBuONa) is reported to be effective.[15]
-
Isomerization: Stir the reaction mixture at room temperature. The progress of the isomerization can be monitored by taking aliquots, quenching with a mild acid (e.g., acetic acid), and analyzing by ¹H NMR or GC to determine the endo/exo ratio.
-
Workup: Once the desired equilibrium is reached (or after a set time, e.g., 1 hour), neutralize the reaction mixture carefully with acetic acid until the pH is ~7.5.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can then be purified by column chromatography or other suitable methods to isolate the exo-rich product.
Protocol 3: Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction
This protocol provides a conceptual framework for an asymmetric Diels-Alder reaction using a chiral auxiliary and a Lewis acid catalyst, inspired by syntheses using Oppolzer's camphorsultam.[5]
-
Substrate Preparation: Synthesize the dienophile by attaching the chiral auxiliary to a precursor like acrylic acid. For example, reacting acryloyl chloride with Oppolzer's camphorsultam yields the N-enoyl sultam.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (Argon), dissolve the chiral dienophile (1.0 eq) in a rigorously dried solvent (e.g., dichloromethane) and cool to a low temperature (e.g., -78 °C).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., TiCl₄, Et₂AlCl, 1.1 eq) dropwise to the solution and stir for 30 minutes to allow for complexation.
-
Diene Addition: Add the diene (e.g., cyclopentadiene, 1.5 eq) dropwise.
-
Reaction Monitoring: Stir the reaction at the low temperature, monitoring its progress by TLC.
-
Quenching and Workup: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature. Extract the product with dichloromethane, dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis and Auxiliary Removal: Purify the crude product by column chromatography. The diastereomeric ratio can be determined by ¹H NMR. The chiral auxiliary can then be removed (e.g., by hydrolysis) to yield the enantiomerically enriched norbornene product.
Section 4: References
-
Chemconnections. (n.d.). Endo- vs. Exo-Selectivity in Diels-Alder Reactions of Maleic Anhydride. Available from: [Link]
-
PubMed. (2024). Chiral dinitrogen ligand enabled asymmetric Pd/norbornene cooperative catalysis toward the assembly of C-N axially chiral scaffolds. Nature Communications. Available from: [Link]
-
Semantic Scholar. (n.d.). Chiral dinitrogen ligand enabled asymmetric Pd/norbornene cooperative catalysis toward the assembly of C–N axially chiral scaffolds. Available from: [Link]
-
Elmalı, O. (2005). Asymmetric syntheses of various novel chiral ligands with norbornene backbone: the use. Middle East Technical University. Available from: [Link]
-
Scientific Research Publishing. (n.d.). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Available from: [Link]
-
ResearchGate. (2024). (PDF) Chiral dinitrogen ligand enabled asymmetric Pd/norbornene cooperative catalysis toward the assembly of C–N axially chiral scaffolds. Available from: [Link]
-
ACS Publications. (2015). Stereospecific Ring-Opening Metathesis Polymerization (ROMP) of Norbornene and Tetracyclododecene by Mo and W Initiators. Macromolecules. Available from: [Link]
-
Master Organic Chemistry. (2018). Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? Available from: [Link]
-
DSpace@MIT. (n.d.). Stereospecific Ring-Opening Metathesis Polymerization (ROMP) of Norbornene and Tetracyclododecene by Mo and W Initiators. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. Organic Chemistry Frontiers. Available from: [Link]
-
ResearchGate. (2023). (PDF) Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. Available from: [Link]_
-
Princeton University. (n.d.). Endo/Exo Reactivity Ratios in Living Vinyl Addition Polymerization of Substituted Norbornenes. Available from: [Link]
-
J-Stage. (n.d.). The Effect of endo/exo-Norbornene Isomer Ratio on Poly(norbornene) Optical Density at 193 nm. Available from: [Link]
-
ResearchGate. (n.d.). Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β–enals | Request PDF. Available from: [Link]
-
Wiley Online Library. (2009). Internal and external factors influencing the Diels–Alder reaction. Journal of Physical Organic Chemistry. Available from: [Link]
-
Wiley Online Library. (2021). Lewis Acid‐Catalyzed Diels‐Alder Reactions: Reactivity Trends across the Periodic Table. Available from: [Link]
-
YouTube. (2018). Endo and Exo Selectivity in the Diels-Alder Reaction. Available from: [Link]
-
ChemRxiv. (n.d.). Origin of Catalysis and Regioselectivity of Lewis Acid-Catalyzed Diels-Alder Reactions with Tropone. Available from: [Link]
-
PubMed. (2013). Ligand-controlled, norbornene-mediated, regio- and diastereoselective rhodium-catalyzed intramolecular alkene hydrosilylation reactions. Organic Letters. Available from: [Link]
-
Chemistry LibreTexts. (2022). 10.5: Endo and Exo Products. Available from: [Link]
-
AK Lectures. (n.d.). Exo-Endo Isomerism in Diels-Alder Reaction. Available from: [Link]
-
CoLab. (2016). Highly Tactic Cyclic Polynorbornene: Stereoselective Ring Expansion Metathesis Polymerization of Norbornene Catalyzed by a New Tethered Tungsten-Alkylidene Catalyst. Available from: [Link]
-
Chemistry Steps. (n.d.). Endo and Exo products of Diels-Alder Reaction with Practice Problems. Available from: [Link]
-
ACS Publications. (2014). Intramolecular Diels–Alder Reactions of Cycloalkenones: Stereoselectivity, Lewis Acid Acceleration, and Halogen Substituent Effects. Journal of the American Chemical Society. Available from: [Link]
-
ResearchGate. (2015). Stereospecific Ring-Opening Metathesis Polymerization (ROMP) of Norbornene and Tetracyclododecene by Mo and W Initiators | Request PDF. Available from: [Link]
-
MDPI. (n.d.). Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex Na[W2(µ-Cl)3Cl4(THF)2]. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Reaction mechanism, norbornene and ligand effects, and origins of meta-selectivity of Pd/norbornene-catalyzed C–H activation. Chemical Science. Available from: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. public.websites.umich.edu [public.websites.umich.edu]
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- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Lewis Acid‐Catalyzed Diels‐Alder Reactions: Reactivity Trends across the Periodic Table - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral dinitrogen ligand enabled asymmetric Pd/norbornene cooperative catalysis toward the assembly of C-N axially chiral scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Chiral dinitrogen ligand enabled asymmetric Pd/norbornene cooperative catalysis toward the assembly of C–N axially chiral scaffolds | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Reaction mechanism, norbornene and ligand effects, and origins of meta-selectivity of Pd/norbornene-catalyzed C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Ligand-controlled, norbornene-mediated, regio- and diastereoselective rhodium-catalyzed intramolecular alkene hydrosilylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]
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- 22. chemconnections.org [chemconnections.org]
Technical Support Center: Stabilizing 2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid During Storage
Welcome to the technical support center for 2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent the unintended polymerization of this valuable monomer during storage. As a strained cyclic olefin, this compound exhibits high reactivity, which is advantageous for synthesis but presents challenges for long-term stability. This resource provides field-proven insights and scientifically grounded protocols to ensure the integrity of your material.
Frequently Asked Questions (FAQs)
Q1: What makes this compound prone to polymerization?
A1: The primary cause of this compound's reactivity is the high ring strain of the bicyclo[2.2.1]heptene (norbornene) moiety. This strain is released during ring-opening metathesis polymerization (ROMP), a common pathway for this class of molecules.[1][2] The double bond in the norbornene ring is highly susceptible to attack by trace metal catalysts, peroxides, or even thermal and light-induced radical formation, which can initiate polymerization. The presence of a carboxylic acid group can also potentially contribute to instability, particularly if trace metal impurities are present.
Q2: What is the ideal temperature for storing this monomer?
A2: For long-term storage, it is recommended to store this compound at 2-8°C in a refrigerator.[3] Storing at sub-zero temperatures is generally not recommended as it may cause the compound to freeze and potentially incorporate atmospheric moisture upon thawing, which can introduce impurities that may initiate polymerization. Short-term storage at room temperature is acceptable, but exposure to elevated temperatures should be minimized as heat can accelerate polymerization.[4]
Q3: Should I store the monomer under an inert atmosphere?
A3: Yes, storing the monomer under an inert atmosphere, such as argon or nitrogen, is a crucial step in preventing polymerization. Oxygen from the air can form peroxides, which are potent initiators of free-radical polymerization.[5] It is also important to ensure the storage container is tightly sealed to prevent the ingress of both oxygen and moisture.
Q4: Are there any chemical inhibitors I should add to the monomer for long-term storage?
A4: While the addition of inhibitors is a common practice for stabilizing reactive monomers like styrene, the choice of inhibitor for this compound depends on the intended downstream application.[4][6] Common radical inhibitors include 4-tert-butylcatechol (TBC) or hydroquinone. However, these inhibitors may interfere with subsequent polymerization reactions, particularly if a metal-catalyzed process like ROMP is planned. If you choose to add an inhibitor, it is essential to select one that can be easily removed prior to use, for example, by column chromatography or distillation. For many applications, strict control of storage conditions (low temperature, inert atmosphere, and absence of light) is sufficient to prevent polymerization without the need for added inhibitors.
Q5: How can I tell if my this compound has started to polymerize?
A5: Early signs of polymerization can be subtle. You should look for the following indicators:
-
Increased Viscosity: The monomer should be a liquid. A noticeable increase in viscosity is a strong indicator that oligomers or polymers are forming.
-
Appearance of Precipitates or Haze: The formation of a solid precipitate or a hazy appearance in the liquid suggests the presence of insoluble polymer.
-
Changes in Spectroscopic Data: An ¹H NMR spectrum can be used to detect polymerization. The characteristic peaks of the vinyl protons of the monomer will decrease in intensity, while broad signals corresponding to the polymer backbone will appear.
Troubleshooting Guide
| Observed Problem | Probable Cause(s) | Recommended Action(s) |
| Increased viscosity of the monomer. | Spontaneous polymerization due to exposure to heat, light, or oxygen. | 1. Immediately cool the sample to 2-8°C. 2. Perform a quality control check (e.g., ¹H NMR) to assess the extent of polymerization. 3. If polymerization is minimal, consider purifying the monomer by passing it through a short column of activated basic alumina to remove acidic impurities and potential catalysts. 4. If polymerization is significant, the material may not be suitable for your application. |
| Formation of a white precipitate. | Advanced polymerization leading to insoluble polymer. | 1. The monomer is likely unusable. 2. Review your storage and handling procedures to identify the source of the issue. Ensure proper inert atmosphere techniques and temperature control are being used. |
| Inconsistent results in polymerization reactions. | Partial polymerization of the monomer stock, leading to inaccurate concentration measurements and altered reactivity. | 1. Re-qualify your monomer stock using an appropriate analytical technique (e.g., ¹H NMR, GC-MS) to confirm purity. 2. If impurities or oligomers are detected, purify the monomer before use. |
| Discoloration of the monomer (yellowing). | Formation of oxidation byproducts due to exposure to air. | 1. While slight discoloration may not immediately indicate polymerization, it is a sign of degradation. 2. Purge the container with an inert gas and store it properly. 3. Consider purifying the monomer before use. |
Experimental Protocols
Protocol 1: Quality Control of this compound via ¹H NMR
Objective: To assess the purity of the monomer and detect the presence of oligomers or polymers.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
Pipettes
Procedure:
-
Prepare a sample for NMR analysis by dissolving a small amount of the monomer in CDCl₃.
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
Identify the characteristic signals for the monomer. The olefinic protons of the norbornene moiety typically appear as distinct multiplets in the vinyl region of the spectrum.
-
Look for the appearance of broad signals, particularly in the aliphatic region, which are indicative of polymer formation.
-
Integrate the monomer signals relative to any polymer signals to quantify the extent of polymerization. A pure monomer should show sharp, well-resolved peaks with no significant broad underlying signals.
-
Visual Diagrams
Polymerization Pathway
Caption: Unwanted polymerization of the monomer.
Recommended Storage Workflow
Caption: Recommended workflow for handling and storage.
References
-
Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex Na[W2(µ-Cl)3Cl4(THF)2]. MDPI. Available at: [Link]
-
Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers. Polymer Chemistry (RSC Publishing). Available at: [Link]
-
A Review of the Ring-opening Metathesis Polymerization Involving Norbornene or Its Derivatives. European Polymer Journal. Available at: [Link]
-
Ring Opening Metathesis Polymerization Reaction of Norbornene Derivatives. Theses and Dissertations. Available at: [Link]
-
Material Safety Data Sheet - Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 97%. Cole-Parmer. Available at: [Link]
-
Safe handling and_storage_of_styrene_monomer. Slideshare. Available at: [Link]
-
Styrene Monomer: Safe Handling Guide. Plastics Europe. Available at: [Link]
-
Handling and Storage of Chemicals. University of Ottawa. Available at: [Link]
-
Styrene Monomer: Storage & Handling Safety Guide. Scribd. Available at: [Link]
-
Understanding Polymerization: A Conversation with Bobby Salvesen and Mike Monaco. Fire Engineering. Available at: [Link]
-
Storage and handling of NEODENE and SHOP olefins. Shell. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Scirp.org. Available at: [Link]
-
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid. ChemBK. Available at: [Link]
-
How Do Polymerization Inhibitors Work?. YouTube. Available at: [Link]
-
Chemical Properties of Bicyclo[2.2.1]hept-2-ene,5-methoxy-endo-. Cheméo. Available at: [Link]
-
When Glass Vials Fail At Low Temperatures Consider A Cyclic Olefin Polymer System. West Pharmaceutical Services, Inc. Available at: [Link]
-
Glass Versus Cyclic Olefin Polymers. Parenteral Drug Association. Available at: [Link]
-
Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Scientific Research Publishing. Available at: [Link]
-
Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-. NIST WebBook. Available at: [Link]
-
Synthesis, structure, and transformations of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl) methyl]-arenesulfonamides. ResearchGate. Available at: [Link]
-
Polymerization of norbornene by modified Ziegler‐catalysts. ResearchGate. Available at: [Link]
-
Ring-opening metathesis polymerization (ROMP) of norbornene by a Group VIII carbene complex in protic media. Journal of the American Chemical Society. Available at: [Link]
-
The influence of the norbornene anchor group in Ru- mediated ring-opening metathesis polymerization: Synthesis of linear polymer. ACS Publications. Available at: [Link]
-
HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1 ] hept-5-en-3-one on Chiral Stationary Phase. ResearchGate. Available at: [Link]
-
Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. MDPI. Available at: [Link]
-
Vinyl-Addition Homopolymeization of Norbornenes with Bromoalkyl Groups. PMC. Available at: [Link]
-
Improved Aging Stability of Ethylene-Norbornene Composites Filled with Lawsone-Based Hybrid Pigment. MDPI. Available at: [Link]
-
Improved Aging Stability of Ethylene-Norbornene Composites Filled with Lawsone-Based Hybrid Pigment. PubMed. Available at: [Link]
-
The polymerization mechanisms of norbornene. ResearchGate. Available at: [Link]
-
Synthesis and Some Reactions of Bicyclo[2.2.1]hept-2-ene-endo,endo-5,6-dicarboximidoacetic Acid Azide. ResearchGate. Available at: [Link]
-
Dual Responsive Polymeric Nanoparticles Prepared by. The Royal Society of Chemistry. Available at: [Link]
-
Acetic acid, bicyclo[2.2.1]hept-2-en-7-ylidene-. SpectraBase. Available at: [Link]
Sources
- 1. Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
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- 3. biosynth.com [biosynth.com]
- 4. plasticseurope.org [plasticseurope.org]
- 5. shell.com [shell.com]
- 6. Safe handling and_storage_of_styrene_monomer | PDF [slideshare.net]
Technical Support Center: 2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid Reaction Scale-Up
This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of reactions involving 2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid. This versatile norbornene derivative, while valuable in organic synthesis, presents specific hurdles when transitioning from laboratory to pilot or production scale.[1] This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure successful and efficient scale-up.
I. Foundational Knowledge: The Diels-Alder Reaction
The synthesis of the bicyclo[2.2.1]heptene core of the target molecule is typically achieved through a Diels-Alder reaction between cyclopentadiene (CPD) and a suitable dienophile, in this case, acrylic acid or a derivative thereof. Understanding the nuances of this powerful cycloaddition is paramount to troubleshooting scale-up issues.[2][3]
The Diels-Alder reaction is a concerted [4+2] cycloaddition that forms a six-membered ring.[4] Key characteristics relevant to scale-up include:
-
Exothermicity: These reactions are often highly exothermic, releasing significant heat (71–75 kJ/mol).[5]
-
Stereoselectivity: The reaction can produce both endo and exo isomers. Under kinetic control (lower temperatures), the endo product is typically favored due to favorable secondary orbital interactions.[4][6] At higher temperatures, the reaction can become reversible, and the more thermodynamically stable exo product may predominate.[6][7]
-
Reversibility: At elevated temperatures, the reverse reaction, known as the retro-Diels-Alder, can occur, leading to decomposition of the desired product.[7][8][9]
II. Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems that may arise during the scale-up of the synthesis of this compound.
Issue 1: Inconsistent or Low Yields
Question: We are observing a significant drop in yield when scaling up our reaction from a 1 L flask to a 50 L reactor. What are the likely causes and how can we mitigate them?
Answer:
Several factors can contribute to decreased yields upon scale-up. The most common culprits are related to reactant stability, temperature control, and mixing efficiency.
-
Cyclopentadiene Dimerization: Cyclopentadiene readily dimerizes to dicyclopentadiene (DCPD) at room temperature.[5][10][11] This dimerization is an equilibrium process that is reversed by heating (cracking).[11][12] On a larger scale, inefficient or incomplete cracking of DCPD can lead to a lower effective concentration of the reactive CPD monomer, thus reducing the yield.[13]
-
Poor Temperature Control: The exothermic nature of the Diels-Alder reaction can lead to localized "hot spots" in a large reactor if mixing is not adequate.[5][14] These higher temperatures can promote the retro-Diels-Alder reaction, decomposing the product, and can also lead to unwanted side reactions like polymerization.[7][16]
-
Polymerization of Cyclopentadiene: Besides dimerization, cyclopentadiene can undergo polymerization, especially at higher temperatures or in the presence of impurities.[17] This not only consumes the reactant but can also lead to a viscous reaction mixture, further impeding mixing and heat transfer.
-
Solution: Operate at the lowest effective temperature and consider the use of polymerization inhibitors if compatible with your reaction conditions.[13]
-
Issue 2: Poor Endo/Exo Selectivity
Question: Our lab-scale reaction consistently gives a high endo:exo ratio. However, on a larger scale, we are seeing a significant increase in the formation of the exo isomer. Why is this happening?
Answer:
The shift in stereoselectivity is almost always a consequence of thermal effects.
-
Kinetic vs. Thermodynamic Control: The endo adduct is the kinetically favored product, meaning it forms faster at lower temperatures.[6][7] The exo adduct is generally more thermodynamically stable.[6][7] If the internal temperature of the large reactor is not well-controlled and rises significantly, the reaction can begin to equilibrate, favoring the formation of the more stable exo isomer.[7][13] The retro-Diels-Alder reaction facilitates this equilibration.[7]
-
Solution: Improve temperature control as discussed above. Maintain a consistent and low reaction temperature throughout the addition of reactants and the subsequent reaction time. Computational studies and experimental evidence show that even modest increases in temperature can significantly impact the endo:exo ratio.[13][18]
-
Workflow for Optimizing Endo Selectivity
Caption: Troubleshooting workflow for poor endo/exo selectivity.
Issue 3: Product Purification Challenges
Question: We are struggling to purify the final product on a large scale. The crude material contains significant amounts of oligomeric and polymeric byproducts.
Answer:
Purification issues on scale-up often stem from side reactions that are negligible at the lab scale but become significant with longer reaction times and less efficient heat transfer.
-
Byproduct Formation: The primary byproducts are typically from the polymerization of cyclopentadiene.[17] Additionally, if the reaction temperature is too high, the norbornene product itself can undergo further reactions.
-
Isolation Difficulties: The presence of viscous, tar-like polymers can complicate extraction and distillation procedures. These polymers can foul equipment and trap the desired product, reducing the isolated yield.
Troubleshooting Steps for Purification:
-
Re-evaluate Reaction Conditions: The most effective way to simplify purification is to prevent the formation of byproducts in the first place. Revisit the temperature control and reaction time. Shorter reaction times at lower temperatures are generally preferable.
-
Solvent Selection: The choice of solvent can influence reaction rates and selectivity.[10] A solvent that allows for good temperature control and keeps all components in solution is crucial.
-
Work-up Procedure:
-
Filtration: A preliminary filtration step to remove insoluble polymeric material may be necessary.
-
Distillation: If the product is thermally stable enough, vacuum distillation can be an effective purification method. However, be cautious of the potential for the retro-Diels-Alder reaction at higher distillation temperatures.[8]
-
III. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling cyclopentadiene and dicyclopentadiene on a large scale?
A1: Cyclopentadiene is highly flammable and reactive.[19] It spontaneously dimerizes in a highly exothermic reaction, which can lead to a dangerous pressure buildup in a sealed container.[5] Dicyclopentadiene is also flammable.[19] Both should be handled in well-ventilated areas, away from ignition sources. When cracking dicyclopentadiene, it is crucial to have a well-designed apparatus that allows for controlled heating and prevents pressure buildup.[12] A comprehensive guide to handling dicyclopentadiene is available and should be consulted.[20]
Q2: Can we use dicyclopentadiene directly in the reaction without cracking it first?
A2: Yes, it is possible to use dicyclopentadiene directly if the reaction is conducted at a temperature high enough to induce in-situ cracking (typically above 150°C).[5][13] This approach can simplify the experimental setup. However, these higher temperatures can negatively impact the endo:exo selectivity and may promote side reactions.[7][13] This strategy needs to be carefully evaluated for your specific process.
Q3: Is the retro-Diels-Alder reaction a significant concern for the final product's stability?
A3: The thermal stability of the bicyclo[2.2.1]hept-5-en-2-yl moiety is a critical consideration. The retro-Diels-Alder reaction is a thermally allowed process that can lead to the decomposition of the product back into cyclopentadiene and the dienophile.[9] While generally stable at room temperature, prolonged heating, such as during distillation at high temperatures, can initiate this reverse reaction.[8] It is advisable to use the lowest possible temperature for any purification steps involving heat.
Q4: How does the choice of dienophile (e.g., acrylic acid vs. methyl acrylate) affect the scale-up process?
A4: The electronic nature of the dienophile significantly affects the rate of the Diels-Alder reaction.[3] Electron-withdrawing groups on the dienophile, such as the carboxylic acid or ester, accelerate the reaction.[3] When using acrylic acid, its acidity may require consideration of reactor material compatibility. Using an ester like methyl acrylate might simplify the work-up, as the product can be directly extracted into an organic solvent without pH adjustment. However, this would necessitate a subsequent hydrolysis step if the carboxylic acid is the desired final product.
Table 1: Key Parameters for Scale-Up Consideration
| Parameter | Laboratory Scale (Typical) | Pilot/Production Scale Challenges | Mitigation Strategies |
| Temperature Control | Easy to maintain with a heating mantle/ice bath | Surface area to volume ratio decreases, leading to inefficient heat transfer and potential for hot spots. | Use jacketed reactors, efficient overhead stirring, baffles, or consider continuous flow reactors.[14][15] |
| Reactant Addition | Rapid addition is often feasible | Rapid addition of a large volume of reactant can overwhelm the cooling capacity due to the exotherm. | Slow, controlled addition using a metering pump. Monitor internal temperature closely. |
| Mixing | Magnetic stirring is usually sufficient | Inefficient mixing can lead to localized concentration gradients and temperature differences. | Use overhead mechanical stirrers with appropriate impeller design. Ensure the vortex is controlled. |
| CPD Generation | Batch cracking of DCPD is common | Inefficient batch cracking can lead to low CPD concentration. Storage of large quantities of CPD monomer is hazardous.[5][12] | Implement a continuous cracking process that feeds CPD directly into the reactor.[14] |
| Endo/Exo Ratio | High endo selectivity is typical under kinetic control.[4] | Higher reaction temperatures due to poor heat dissipation can lead to thermodynamic control and increased exo product.[7] | Strict temperature control is paramount. Operate at the lowest feasible temperature to favor the kinetic product. |
IV. Experimental Protocol Example: In-Situ Generation of CPD for Diels-Alder Reaction
This protocol is a conceptual example for scaling up the reaction using in-situ generation of cyclopentadiene.
-
Reactor Setup: A jacketed reactor equipped with an overhead stirrer, a temperature probe, a condenser, and an addition funnel is assembled. The reactor is charged with the dienophile (e.g., acrylic acid) and a suitable solvent.
-
DCPD Cracking Setup: A separate flask is charged with dicyclopentadiene. This flask is connected via a heated transfer line to the main reactor. The transfer line should be insulated to prevent premature condensation of the cracked cyclopentadiene.
-
Reaction Initiation: The reactor contents are cooled to the desired reaction temperature (e.g., 0-10 °C).
-
CPD Generation and Addition: The dicyclopentadiene is heated to its cracking temperature (~170-180 °C).[10][13] The resulting cyclopentadiene monomer vapor is slowly distilled over into the cooled, stirred solution of the dienophile. The rate of addition is controlled by the heating rate of the dicyclopentadiene.
-
Reaction Monitoring: The reaction is monitored by a suitable analytical method (e.g., GC, HPLC) to determine the consumption of the dienophile.
-
Work-up and Purification: Once the reaction is complete, the mixture is worked up according to standard procedures, such as aqueous extraction to remove unreacted acid, followed by solvent removal. Purification may be achieved by crystallization or vacuum distillation, keeping the temperature as low as possible to avoid the retro-Diels-Alder reaction.[8]
Diagram of In-Situ CPD Generation and Reaction
Caption: Workflow for in-situ CPD generation and reaction.
V. References
-
Pascual-Coca, G., Tato, F., Soriano, J. F., & Ferritto-Crespo, R. (2019). Upscaling the Aza-Diels–Alder Reaction for Pharmaceutical Industrial Needs in Flow Chemistry. In Flow Chemistry (pp. 485-510). Royal Society of Chemistry.
-
Chen, Y. M., & Chen, C. H. (2001). Density functional study of the retrocyclization of norbornadiene and norbornene catalyzed by Fe(+). The Journal of Physical Chemistry A, 105(40), 9262-9270.
-
Kirk-Othmer Encyclopedia of Chemical Technology. (2000). Cyclopentadiene and Dicyclopentadiene. John Wiley & Sons, Inc.
-
Van Der Borght, K., Galvita, V. V., & Marin, G. B. (2016). Upscaling the Aza-Diels–Alder Reaction for Pharmaceutical Industrial Needs in Flow Chemistry. Industrial & Engineering Chemistry Research, 55(38), 10074-10083.
-
Nekkaa, I., Palkó, M., Mándity, I. M., & Fülöp, F. (2019). Continuous-flow retro-Diels–Alder reaction: an efficient method for the preparation of pyrimidinone derivatives. Beilstein Journal of Organic Chemistry, 15, 2396-2402.
-
Dow Chemical Company. (n.d.). Dicyclopentadiene Products A Guide To Product Handling and Use. Scribd.
-
Wilson, M. N., et al. (2021). Shining Light on Cyclopentadienone−Norbornadiene Diels−Alder Adducts to Enable Photoinduced Click Chemistry with Cyclopentadiene. ACS Macro Letters, 10(8), 958-964.
-
Biosynth. (n.d.). This compound.
-
Engle, K. M., & Houk, K. N. (2012). Click Chemistry with Cyclopentadiene. Accounts of Chemical Research, 45(6), 844-852.
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Organic Syntheses Procedure. (n.d.). Cyclopentadiene.
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Vráblík, A., et al. (2022). New Technology for Production of Dicyclopentadiene and Methyl-Dicyklopentadiene. Polymers, 14(4), 667.
-
Stasch, A. (2011). Retro-Diels–Alder decomposition of norbornadiene mediated by a cationic magnesium complex. Chemical Communications, 47(21), 6033-6035.
-
Paton, R. S., & Houk, K. N. (2013). The simplest Diels–Alder reactions are not endo-selective. Chemical Science, 4(1), 185-191.
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Shell. (2023). Dicyclopentadiene 94% - Cargo Handling Sheet.
-
Benchchem. (n.d.). This compound | RUO.
-
Master Organic Chemistry. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control.
-
Sciforum. (n.d.). Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube.
-
Chegg.com. (2017). Solved The Diels–Alder cycloaddition between cyclopentadiene...
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Journal of the Japan Petroleum Institute. (1971). Diels-Alder Reaction between Butadiene and Cyclopentadiene.
-
PubChem. (n.d.). This compound.
-
Sigma-Aldrich. (n.d.). This compound.
-
Stille, J. K., & Plummer, L. (1961). Polymerization by the Diels-Alder Reaction. The Journal of Organic Chemistry, 26(10), 4026-4029.
-
ChemistrySteps. (2018). Endo and Exo Selectivity in the Diels-Alder Reaction. YouTube.
-
chemconnections. (n.d.). Endo- vs. Exo-Selectivity in Diels-Alder Reactions of Maleic Anhydride.
-
Master Organic Chemistry. (2018). The Retro Diels-Alder Reaction.
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Google Patents. (n.d.). HU206503B - Process for producing 2-aza-bicyclo/2.2.1/hept-5-en-2...
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Royal Society of Chemistry. (2024). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023).
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MDPI. (n.d.). Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction.
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Master Organic Chemistry. (2017). The Diels-Alder Reaction.
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Google Patents. (n.d.). US4091020A - Method for the preparation of di-bicyclo[3.1.1] and [2.2.1]heptyl and di...
-
ResearchGate. (2014). Synthesis, structure, and transformations of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl) methyl]-arenesulfonamides.
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Organic Syntheses Procedure. (n.d.). nortricyclanol.
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RSC Publishing. (2018). Bicyclo[2.2.1]heptane containing N,N0 - diarylsquaramide CXCR2 selective antagonists as anti...
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ChemScene. (n.d.). N-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-methoxypropan-2-amine.
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Google Patents. (n.d.). EP0968987B1 - Derivatives of bicyclo[2.2.1]heptane, method for their production, and traction fluid.
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Catalyst Selection for ROMP of Functionalized Norbornenes: A Technical Support Center
Welcome to the technical support center for Ring-Opening Metathesis Polymerization (ROMP) of functionalized norbornenes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental hurdles. Here, we move beyond simple protocols to explain the underlying principles that govern a successful polymerization, ensuring you can adapt and innovate in your own work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the selection of catalysts and reaction conditions for the ROMP of functionalized norbornenes.
Q1: Which ruthenium catalyst is the best starting point for my functionalized norbornene monomer?
A1: For most applications involving functionalized norbornenes, the Grubbs 3rd Generation catalyst (G3) is the recommended starting point.[1][2] Its high activity and exceptional functional group tolerance make it a versatile and robust choice.[3] The key to G3's performance lies in its pyridine ligands, which dissociate readily to generate the active 14-electron species, leading to rapid initiation.[1][2]
However, the "best" catalyst is always monomer-dependent. Here’s a general guideline:
-
For monomers with highly coordinating functional groups (e.g., unprotected amines, thiols): Consider using a more robust, chelated catalyst like the Hoveyda-Grubbs 2nd Generation catalyst (HG2) .[4] While initiation may be slower, its increased stability can prevent catalyst deactivation.
-
For sterically hindered monomers: The high activity of G3 is often beneficial.
-
For cost-sensitive, large-scale reactions: While less active and functional-group tolerant, the Grubbs 1st Generation catalyst (G1) can sometimes be used, though it is often less reliable for functionalized monomers.[5]
Q2: My monomer has an endo stereochemistry. Will this be a problem?
A2: While exo isomers are generally preferred due to faster polymerization kinetics, endo-norbornene derivatives can be successfully polymerized.[6][7] You may observe a slower reaction rate compared to the corresponding exo isomer. This is due to the potential for the substituent on the endo face to transiently chelate to the ruthenium center, which can stabilize the catalyst-monomer complex and slow down propagation.[1][8] For challenging endo monomers, using a highly active catalyst like G3 and slightly elevated temperatures can often overcome this reduced reactivity.[6]
Q3: What is the typical catalyst loading for a ROMP reaction?
A3: Catalyst loading is a critical parameter that influences polymer molecular weight, reaction kinetics, and cost. A common starting point for a monomer-to-catalyst ratio ([M]/[C]) is between 200:1 and 1000:1 . For achieving higher molecular weight polymers, this ratio can be increased. Conversely, for shorter polymers or when dealing with monomers that slowly deactivate the catalyst, a lower [M]/[C] ratio (e.g., 100:1) may be necessary. For catalytic ROMP, where chain transfer agents are used, the amount of catalyst can be significantly reduced, with monomer-to-catalyst ratios reaching up to 15,000:1.[9][10]
Q4: How do I choose an appropriate solvent for my ROMP reaction?
A4: Grubbs-type catalysts are remarkably versatile in their solvent compatibility.[4] The primary consideration should be the solubility of your monomer and the resulting polymer. Common solvents include:
-
Dichloromethane (DCM)
-
Toluene
-
Tetrahydrofuran (THF)
-
Chloroform
For aqueous ROMP of water-soluble monomers, specialized water-soluble catalysts or specific conditions (e.g., neutral pH with added chloride salts) are required to maintain catalyst stability and activity.[11][12]
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the ROMP of functionalized norbornenes.
Problem 1: Low or No Monomer Conversion
Symptom: After the expected reaction time, analysis (e.g., by ¹H NMR) shows a significant amount of unreacted monomer.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low monomer conversion.
Detailed Causal Analysis:
-
Cause 1a: Monomer Impurities. This is the most common culprit. Impurities from the monomer synthesis, such as residual copper catalysts from "click" reactions, unreacted starting materials like terminal alkynes, or even trace amounts of acids or bases, can poison the ruthenium catalyst.[2]
-
Solution: Rigorous purification of the monomer is critical. Techniques like column chromatography, recrystallization, or distillation are often necessary. Passing the monomer solution through a short plug of activated alumina can remove polar impurities.
-
-
Cause 1b: Catalyst Inhibition by Functional Groups. While Grubbs catalysts are tolerant, certain functional groups can inhibit or deactivate them.[13]
-
Amines and Thiols: Primary and secondary amines, as well as thiols, can coordinate strongly to the ruthenium center, leading to catalyst deactivation.[14][15] Unprotected primary alkylamines are particularly problematic.[14]
-
Some Carbonyls: While esters and amides are generally well-tolerated, electron-rich carbonyls can sometimes chelate to the metal center, slowing down or inhibiting the reaction.[16]
-
Solution:
-
Protecting Groups: Temporarily protect the problematic functional group (e.g., Boc for amines).
-
Catalyst Choice: Switch to a more robust catalyst. For example, Hoveyda-Grubbs type catalysts are often more resistant to deactivation by Lewis bases.[4]
-
-
-
Cause 1c: Inactive Catalyst. Catalysts can degrade over time, especially if not stored properly under an inert atmosphere.
-
Solution: Always use fresh catalyst or test the activity of an older batch with a simple, highly reactive monomer like cyclooctene or norbornene before committing to your valuable functionalized monomer.
-
Problem 2: Broad Polydispersity Index (PDI > 1.2)
Symptom: Gel permeation chromatography (GPC) analysis reveals a polymer with a broad molecular weight distribution.
Causal Analysis:
-
Cause 2a: Slow Initiation Compared to Propagation (kᵢᵢₙ < kₚ). If the rate of initiation is significantly slower than the rate of propagation, polymer chains will start growing at different times, leading to a broad distribution of chain lengths. This is more common with less active catalysts like G1.
-
Solution: Switch to a fast-initiating catalyst like G3 .[1] The rapid initiation ensures that all polymer chains begin to grow at approximately the same time.
-
-
Cause 2b: Chain Transfer or Termination Reactions. Impurities in the monomer or solvent can act as chain transfer agents. Additionally, the catalyst can decompose over the course of the reaction, especially at higher temperatures or during prolonged reaction times.[17] "Back-biting," where the catalyst reacts with a double bond on its own polymer chain, can also occur, though it is less common with norbornene-based polymers.[18]
-
Solution:
-
Ensure high purity of monomer and solvent.
-
Optimize reaction time and temperature. Avoid unnecessarily long reaction times or excessive heat.
-
Consider using a more stable catalyst if decomposition is suspected.
-
-
Problem 3: Bimodal or Multimodal GPC Trace
Symptom: The GPC trace shows two or more distinct peaks, indicating multiple polymer populations with different molecular weights.
Causal Analysis:
-
Cause 3a: Catalyst Reactivation. This can occur if an impurity that temporarily inhibits the catalyst is consumed during the reaction, leading to a second wave of initiation.
-
Solution: Focus on rigorous purification of the monomer and solvent to eliminate inhibiting impurities.
-
-
Cause 3b: Presence of Water. In non-aqueous ROMP, trace amounts of water can lead to the formation of ruthenium-hydride species, which can have different initiation efficiencies, potentially leading to a bimodal distribution.
-
Solution: Use rigorously dried solvents and perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Section 3: Key Experimental Protocols & Data
General Protocol for ROMP of a Functionalized Norbornene
This protocol is a general starting point and should be optimized for each specific monomer.
-
Preparation: In a glovebox, add the functionalized norbornene monomer (e.g., 100 mg, 1.0 eq) to a dry vial equipped with a stir bar.
-
Solvent Addition: Add the required volume of anhydrous solvent (e.g., DCM, to make a 0.1 M solution).
-
Catalyst Stock Solution: In a separate vial, prepare a stock solution of the Grubbs catalyst (e.g., G3) in the same anhydrous solvent (e.g., 2 mg/mL).
-
Initiation: Vigorously stir the monomer solution and add the calculated volume of the catalyst stock solution to achieve the desired [M]/[C] ratio (e.g., 500:1).
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by taking aliquots and analyzing via ¹H NMR for monomer disappearance.
-
Termination: Once the desired conversion is reached, add a small amount of a terminating agent, such as ethyl vinyl ether (20-50 eq relative to the catalyst), and stir for 30 minutes.
-
Precipitation: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol or hexanes).
-
Isolation: Collect the polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum.
Catalyst Selection Guide: A Comparative Table
| Catalyst | Common Name | Key Features | Best For... | Potential Issues |
| (PCy₃)₂Cl₂Ru=CHPh | Grubbs 1st Gen (G1) | Air-stable, commercially available. | Simple, less functionalized monomers; cost-sensitive applications. | Lower activity, less functional group tolerant, slower initiation.[5] |
| (IMes)(PCy₃)Cl₂Ru=CHPh | Grubbs 2nd Gen (G2) | Higher activity than G1. | General purpose ROMP, good balance of activity and stability. | Can be sensitive to some functional groups. |
| (IMes)(py)₂Cl₂Ru=CHPh | Grubbs 3rd Gen (G3) | Very high initiation rate, excellent functional group tolerance. | Functionalized monomers, living polymerizations, block copolymers.[1][3] | Pyridine ligands can be scavenged by acidic impurities.[2] |
| (IMes)(Cl)₂Ru=CH-o-OiPrPh | Hoveyda-Grubbs 2nd Gen (HG2) | High stability, chelating isopropoxystyrene ligand. | Monomers with coordinating groups, reactions requiring high stability.[4] | Slower initiation than G3. |
Section 4: Visualizing Key Concepts
Catalyst Activation Pathway (Grubbs 3rd Gen)
This diagram illustrates the initiation pathway for the highly active G3 catalyst.
Caption: Initiation sequence of the Grubbs 3rd Generation catalyst.
This technical guide provides a foundational understanding for selecting catalysts and troubleshooting ROMP of functionalized norbornenes. Successful polymerization relies on a holistic approach: choosing the right catalyst for the monomer, ensuring high purity of all reagents, and systematically diagnosing any issues that arise.
References
-
Grubbs, R. H. (n.d.). Grubbs catalyst. Wikipedia. Retrieved from [Link]
-
Laskov, M., et al. (2019). Mechanistic and Kinetic Studies of the Ring Opening Metathesis Polymerization of Norbornenyl Monomers by a Grubbs Third Generation Catalyst. Journal of the American Chemical Society. Retrieved from [Link]
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Bang, J., et al. (2019). Influence of residual impurities on ring-opening metathesis polymerization after copper(I)-catalyzed alkyne-azide cycloaddition click reaction. ResearchGate. Retrieved from [Link]
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Hafner, A., et al. (n.d.). Ruthenium Catalysts for Ring-Opening Metathesis Polymerization (ROMP) and Related Chemistry. ResearchGate. Retrieved from [Link]
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(n.d.). Olefin Metathesis, Grubbs Reaction. Organic Chemistry Portal. Retrieved from [Link]
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(n.d.). Research – The Grubbs Group. The Grubbs Group. Retrieved from [Link]
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Pawluć, P., et al. (2023). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. MDPI. Retrieved from [Link]
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Chemistry For Everyone. (2024). What Is Ring-Opening Metathesis Polymerization (ROMP)? Retrieved from [Link]
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Church, D. C., et al. (2020). Optimization of Ring-Opening Metathesis Polymerization (ROMP) under Physiologically Relevant Conditions. ResearchGate. Retrieved from [Link]
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Wong, A. R., et al. (2019). Examining the Effects of Monomer and Catalyst Structure on the Mechanism of Ruthenium-Catalyzed Ring-Opening Metathesis Polymerization. Journal of the American Chemical Society. Retrieved from [Link]
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Xia, Y., et al. (2014). Sequence-Controlled Polymers by Ruthenium-Mediated Ring-Opening Metathesis Polymerization. ACS Publications. Retrieved from [Link]
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Banti, C. N., & Hadjichristidis, N. (2013). Architectures of Polymers Synthesized using ROMP. ResearchGate. Retrieved from [Link]
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Thompson, M., et al. (2012). Highly functional amphiphilic polymers via ROMP: Synthesis, characterization and applications. Morressier. Retrieved from [Link]
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Gija, A., et al. (2022). Practical Route for Catalytic Ring-Opening Metathesis Polymerization. JACS Au. Retrieved from [Link]
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Gonsales, S. A., et al. (2022). User Guide to Ring-Opening Metathesis Polymerization of endo-Norbornene Monomers with Chelated Initiators. Macromolecules. Retrieved from [Link]
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Herbert, M. B., et al. (2010). Cis-Selective Ring-Opening Metathesis Polymerization with Ruthenium Catalysts. PMC. Retrieved from [Link]
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Gija, A., et al. (2022). Chain transfer agents for the catalytic ring opening metathesis polymerization of norbornenes. Chemical Science. Retrieved from [Link]
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Do, C., et al. (2023). Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers. ACS Publications. Retrieved from [Link]
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(n.d.). RSC Advances. Retrieved from [Link]
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Gamari, R., et al. (2021). Reactivity of Grubbs' Catalysts with Urea- and Amide-Substituted Olefins. Metathesis and Isomerization. ResearchGate. Retrieved from [Link]
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Giesbrecht, M. B., et al. (2023). Influence of the Norbornene Anchor Group in Ru-Mediated Ring-Opening Metathesis Polymerization: Synthesis of Linear Polymers. Macromolecules. Retrieved from [Link]
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Weck, M., & Schwab, P. (2006). Ring-opening metathesis polymerization using polyisobutylene supported Grubbs second-generation catalyst. RSC Publishing. Retrieved from [Link]
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Anastasaki, A., et al. (2015). Grubbs' and Schrock's Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications. MDPI. Retrieved from [Link]
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Bazzi, H. S., et al. (2007). Reversible inhibition/activation of olefin metathesis: a kinetic investigation of ROMP and RCM reactions with Grubbs' catalyst. PubMed. Retrieved from [Link]
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Bielawski, C. W., & Grubbs, R. H. (2009). Thiol-functionalized ROMP polymers via Sacrificial Synthesis. ACS Publications. Retrieved from [Link]
-
Bukhryakov, K. V., et al. (2021). Iron-catalysed ROMP of norbornene and characterization of the... ResearchGate. Retrieved from [Link]
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Larsen, M. B., & Kiessling, L. L. (2013). Synthesis of Functionalizable and Degradable Polymers by ROMP. PMC. Retrieved from [Link]
-
Giesbrecht, M. B., et al. (2023). Ring-opening metathesis polymerization of norbornene-benzoladderene (macro)monomers. RSC Publishing. Retrieved from [Link]
-
Church, D. C., et al. (2020). Optimization of ring-opening metathesis polymerization (ROMP) under physiologically relevant conditions. Polymer Chemistry. Retrieved from [Link]
-
Pery, T., et al. (2022). Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex Na[W2(µ-Cl)3Cl4(THF)2]. MDPI. Retrieved from [Link]
-
Lee, J.-Y., et al. (2013). Tandem Ring-Opening/Ring-Closing Metathesis Polymerization: Relationship between Monomer Structure and Reactivity. Journal of the American Chemical Society. Retrieved from [Link]
-
(n.d.). Ring Opening Metathesis Polymerisation (ROMP) of Cyclooctene and Substituted Norbornene Derivatives Using a Ruthenium Catalyst Containing a Triazol-5Ylidene Ligand. ResearchGate. Retrieved from [Link]
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Neary, W., et al. (n.d.). Overcoming the limitations of ring-opening allene metathesis polymerizations. Retrieved from [Link]
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da Silva, A. C., et al. (2015). Poly(ω-bromoalkylnorbornenes-co-norbornene) by ROMP-hydrogenation: a robust support amenable to post-polymerization functionalization. RSC Publishing. Retrieved from [Link]
-
(2020). Week 5-Lecture 22 : Ring Opening Metathesis (Part-1). YouTube. Retrieved from [Link]
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(n.d.). Ring Opening Metathesis Polymerisation and Related Chemistry. ResearchGate. Retrieved from [Link]
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Al-Awadi, N. A., et al. (2001). Ring-opening metathesis polymerization (ROMP) of norbornene by a Group VIII carbene complex in protic media. Journal of the American Chemical Society. Retrieved from [Link]
-
Gija, A., et al. (2022). Practical Route for Catalytic Ring-Opening Metathesis Polymerization. PMC. Retrieved from [Link]
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(n.d.). The Organometallic HyperTextBook: Ring-Opening Metathesis Polymerization (ROMP). Retrieved from [Link]
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(2020). Performing Ring Opening Metathesis Polymerization (ROMP) Reactions and Post-Polymerization Modifications Under Flow Conditions. Scholarly Works @ SHSU. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Stereoisomeric Reactivity of 2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of stereoisomers is paramount for predictable and efficient synthesis. The rigid bicyclo[2.2.1]heptene (norbornene) framework provides a classic model for studying these differences. This guide offers an in-depth comparison of the reactivity of the endo and exo isomers of 2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid. While direct kinetic studies on this specific molecule are sparse, this guide synthesizes data from closely related norbornene analogs to provide a robust and authoritative overview of the expected reactivity differences, grounded in fundamental principles of stereochemistry and reaction mechanisms.
Structural Distinction: The Foundation of Differential Reactivity
The key to understanding the divergent reactivity of these isomers lies in their three-dimensional structure. The rigid, bicyclic norbornene scaffold forces the substituent at the C2 position into one of two distinct spatial orientations:
-
Endo Isomer : The acetic acid substituent is oriented on the same side as the C5-C6 double bond, tucked "underneath" the larger C1-C7-C4 bridge. This creates a more sterically congested environment.
-
Exo Isomer : The acetic acid substituent points away from the C5-C6 double bond, on the opposite side of the larger bridge. This position is sterically more accessible.
This fundamental stereochemical difference dictates the accessibility of both the double bond and the carboxylic acid functional group to incoming reagents and catalysts.
Below is a diagram illustrating the logical relationship between structure and reactivity.
Caption: Relationship between synthesis, isomer structure, and reaction outcomes.
Comparative Reactivity Analysis
The steric and electronic differences between the endo and exo isomers lead to profound differences in their chemical behavior, particularly in two key reaction classes: intramolecular lactonization and ring-opening metathesis polymerization (ROMP).
Intramolecular Lactonization: A Defining Reaction for the Endo Isomer
A significant and often undesirable reaction pathway for endo-norbornene derivatives with carboxylic acid functionalities is intramolecular lactonization.[1][2] The proximity of the endo-acetic acid group to the π-system of the double bond allows for facile intramolecular cyclization, especially under acidic conditions or in the presence of electrophiles like iodine (iodolactonization).
-
Endo Isomer : The carboxylic acid is perfectly positioned to act as an internal nucleophile, attacking an activated double bond (e.g., an iodonium intermediate). This 5-exo-tet cyclization is kinetically favorable and proceeds rapidly to form a stable γ-lactone. This reaction is often exploited to separate the endo isomer from the exo.[2][3]
-
Exo Isomer : The acetic acid group is positioned away from the double bond, making intramolecular attack geometrically impossible. It will therefore not undergo this lactonization reaction and will instead react via intermolecular pathways if an external electrophile is present.
This reactivity divergence is a critical consideration in applications like photoresist monomer synthesis, where lactone formation is an undesired side reaction that lowers the yield of the desired product.[1][2]
Hypothetical Comparative Data for Iodolactonization
| Isomer | Reagents | Expected Outcome | Plausible Yield | Rationale |
| Endo | I₂, NaHCO₃, MeCN | Rapid intramolecular cyclization | >95% | The endo geometry provides perfect proximity for the carboxylic acid to attack the intermediate iodonium ion.[4][5] |
| Exo | I₂, NaHCO₃, MeCN | No reaction (starting material recovered) | <5% | The functional groups are too far apart for intramolecular reaction. |
Ring-Opening Metathesis Polymerization (ROMP): The Superiority of the Exo Isomer
ROMP is a powerful technique for synthesizing polymers with high thermal stability and transparency from norbornene-based monomers.[1] In this reaction, the reactivity of the stereoisomers is reversed, with the exo isomer being strongly favored.
-
Exo Isomer : The double bond is sterically unhindered and readily accessible to the bulky ruthenium-based catalysts (e.g., Grubbs' catalyst) used in ROMP. This leads to a significantly higher rate of polymerization.[6][7]
-
Endo Isomer : The approach of the catalyst to the double bond is sterically impeded by the bicyclic ring structure itself. Furthermore, the endo substituent can coordinate with the metal center of the propagating catalyst, forming a stable chelate that inhibits or completely halts the polymerization process.[8]
Studies on analogous systems like dicyclopentadiene (DCPD) have quantified this difference, showing the exo isomer to be over an order of magnitude more reactive than the endo isomer.[6][9]
Hypothetical Comparative Data for ROMP
| Isomer | Catalyst | Relative Reaction Rate | Plausible Polymer MW | Rationale |
| Endo | Grubbs' 3rd Gen. | Very Low | Low / No Polymer | Steric hindrance and potential catalyst chelation by the carboxylic acid group impede monomer approach and propagation.[8] |
| Exo | Grubbs' 3rd Gen. | High | High | The double bond is sterically accessible, allowing for efficient polymerization.[6][9] |
Experimental Protocols
The following protocols are representative methodologies for the reactions discussed, adapted from established procedures for analogous compounds.
Protocol: Iodolactonization of endo-2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid
This procedure is based on standard iodolactonization methods for unsaturated carboxylic acids.[5]
Workflow Diagram
Caption: Experimental workflow for iodolactonization.
Step-by-Step Methodology:
-
Dissolution : Dissolve the endo-2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid (1.0 eq) in acetonitrile (MeCN).
-
Base Addition : Add an aqueous solution of sodium bicarbonate (NaHCO₃, 2.5 eq).
-
Cooling : Cool the reaction mixture to 0°C in an ice bath.
-
Iodine Addition : Slowly add a solution of iodine (I₂, 2.0 eq) in MeCN dropwise to the stirred mixture. The color should initially dissipate as the iodine is consumed.
-
Reaction : Stir the mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching : Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark color of excess iodine disappears.
-
Extraction : Extract the aqueous mixture with diethyl ether (3x).
-
Workup : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel to yield the iodolactone.
Protocol: ROMP of exo-2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid (Ester Derivative)
Direct ROMP of the free carboxylic acid can be problematic due to catalyst inhibition. Therefore, the acid is typically converted to an ester (e.g., methyl or ethyl ester) prior to polymerization. This protocol assumes the use of the methyl ester derivative.
Workflow Diagram
Caption: Experimental workflow for ROMP.
Step-by-Step Methodology:
-
Inert Atmosphere : Prepare a Schlenk flask under an inert atmosphere by subjecting it to several vacuum/argon cycles.
-
Monomer Solution : In the flask, dissolve the exo-methyl 2-{bicyclo[2.2.1]hept-5-en-2-yl}acetate monomer in dry, degassed dichloromethane (DCM) to achieve the desired monomer concentration (e.g., 1 M).
-
Degassing : Further degas the monomer solution using three freeze-pump-thaw cycles.
-
Initiation : Under a positive pressure of argon, rapidly inject a solution of Grubbs' 3rd generation catalyst in a small amount of dry DCM via syringe. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.
-
Polymerization : Stir the reaction mixture at room temperature. An increase in viscosity is typically observed as the polymerization proceeds.
-
Monitoring : Monitor the reaction progress by taking aliquots for ¹H NMR analysis to observe the disappearance of monomer olefinic protons.
-
Termination : After the desired time or conversion is reached, terminate the polymerization by adding a small amount of ethyl vinyl ether and stirring for 30 minutes.
-
Precipitation : Precipitate the polymer by slowly pouring the viscous reaction mixture into a large volume of cold methanol with vigorous stirring.
-
Isolation : Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Conclusion
The stereochemical configuration of this compound is a critical determinant of its chemical reactivity. The endo isomer, with its sterically shielded double bond and inwardly-directed carboxylic acid, is highly susceptible to intramolecular lactonization but is a poor substrate for ROMP. Conversely, the sterically accessible exo isomer is unreactive towards lactonization but demonstrates high reactivity in ROMP, making it the preferred isomer for polymer synthesis. These predictable, structure-driven differences in reactivity are essential for researchers to harness for applications ranging from complex organic synthesis to advanced materials science, enabling rational design of reaction pathways and efficient separation of stereoisomeric mixtures.
References
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Sudha, R., et al. (2004). Iodolactonization and Iodoetherification of β,γ-Unsaturated Acids and Alcohols Using FeCl3 and NaI. Request PDF. Available at: [Link]
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Das, J., et al. (2023). Access to unsaturated bicyclic lactones by overriding conventional C(sp)–H site selectivity. Nature Chemistry. Available at: [Link]
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Windmon, N., & Dragojlovic, V. (2008). Phase-vanishing halolactonization of neat substrates. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Gandon, S., et al. (2009). Synthesis and Ring‐Opening Metathesis Polymerization (ROMP) Reactivity of endo‐and exo‐Norbornenylazlactone Using Ruthenium Catalysts. Macromolecular Chemistry and Physics. Available at: [Link]
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Poly(norbornene imide)s prepared by ring opening metathesis polymerization (ROMP) have been generally synthesized from 5-norbornene-exo,exo-2,3-dicarboximides... ResearchGate. Available at: [Link]
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Yao, T., & Zhang, X. (2016). Iodolactonization of 3‐Alkynylthiophene‐2‐Carboxylic and 3‐Alkynylpicolinic Acids for the Synthesis of Fused Heterocycles. European Journal of Organic Chemistry. Available at: [Link]
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Bartlett, P. A., & Bermejo Gonzalez, F. (1986). STEREOCONTROLLED IODOLACTONIZATION OF ACYCLIC OLEFINIC ACIDS: THE trans AND cis ISOMERS OF 4,5-DIHYDRO-5-IODOMETHYL-4-PHENYL-2(3H)-FURANONE. Organic Syntheses, 64, 175. Available at: [Link]
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Niwayama, S., et al. (2016). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. International Journal of Organic Chemistry, 6, 1-8. Available at: [Link]
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The norbornene exo-diastereoisomeric derivatives exhibit higher reactivity than the endo-isomers toward ring-opening metathesis polymerization (ROMP) reactions... ResearchGate. Available at: [Link]
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Niwayama, S. (2016). (PDF) Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. ResearchGate. Available at: [Link]
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Rule, J. D., & Moore, J. S. (2002). ROMP Reactivity of endo- and exo-Dicyclopentadiene. Macromolecules. Available at: [Link]
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A Comparative Guide to 2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid and Other Norbornene Monomers for Advanced Polymer Synthesis
Introduction: The Versatility of Norbornene Monomers in Polymer Chemistry
Norbornene and its derivatives have emerged as a pivotal class of monomers in modern polymer science, primarily due to their high ring strain, which provides a substantial thermodynamic driving force for ring-opening metathesis polymerization (ROMP)[1]. This powerful polymerization technique, often employing well-defined ruthenium-based catalysts like Grubbs catalysts, allows for the synthesis of polymers with controlled molecular weights, low polydispersity, and a high degree of functional group tolerance[2][3]. The resulting polynorbornenes exhibit a unique combination of properties, including high thermal stability and mechanical robustness, making them suitable for a wide range of applications, from high-performance thermosets to advanced biomedical materials and drug delivery systems[1][4].
This guide provides a comparative analysis of "2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid," a bifunctional norbornene monomer, with other commonly employed norbornene-based monomers. We will delve into the nuances of its polymerization behavior, the properties of the resulting polymer, and its potential in specialized applications, particularly in the realm of drug development.
Chemical Structure and Inherent Reactivity
"this compound" (NBE-CH₂-COOH) possesses the characteristic strained bicyclic olefin structure essential for ROMP, with a carboxylic acid functional group tethered via a methylene spacer[5][6]. This carboxylic acid moiety imparts hydrophilicity and provides a reactive handle for post-polymerization modification or for imparting pH-responsive behavior to the final polymer.
Like most substituted norbornenes, NBE-CH₂-COOH exists as two stereoisomers: endo and exo. This stereochemistry plays a critical role in the monomer's reactivity during polymerization. The exo isomer generally exhibits significantly higher polymerization rates compared to the endo counterpart. This is attributed to the reduced steric hindrance around the double bond in the exo configuration, allowing for easier coordination with the metal catalyst[7]. Furthermore, the endo isomer's substituent can sometimes chelate to the propagating metal center, which can inhibit polymerization[8].
Comparative Analysis of Monomer Performance in ROMP
While direct kinetic data for the ROMP of "this compound" is not extensively reported, we can draw strong parallels from its close structural analog, 5-norbornene-2-carboxylic acid (NBE-COOH) and its esters.
Polymerization Kinetics
The rate of polymerization is a crucial factor in designing efficient and controlled polymerization processes. The structure of the norbornene monomer, particularly the nature and stereochemistry of the substituent, profoundly influences the polymerization kinetics.
| Monomer | Isomer | Catalyst | Propagation Rate Constant (k_p) | Reference |
| Norbornene | - | Grubbs' 2nd Gen | High | General Knowledge |
| 5-Norbornene-2-carboxylic acid methyl ester | exo | Grubbs' 3rd Gen | Significantly higher than endo | [8] |
| 5-Norbornene-2-carboxylic acid methyl ester | endo | Grubbs' 3rd Gen | Lower, potential for catalyst chelation | [8] |
| This compound | exo (expected) | Grubbs' 2nd/3rd Gen | Expected to be high, similar to other exo esters | Inferred from[7][8] |
| This compound | endo (expected) | Grubbs' 2nd/3rd Gen | Expected to be significantly lower than exo | Inferred from[7][8] |
Causality Behind Experimental Choices: The choice of catalyst is critical when polymerizing functional monomers. While second-generation Grubbs catalysts are robust, they can be sensitive to acidic protons, such as those in carboxylic acids[9]. Therefore, the carboxylic acid group in NBE-CH₂-COOH may require protection (e.g., as a tert-butyl ester) prior to polymerization with these catalysts. Third-generation Grubbs catalysts, however, exhibit greater tolerance to polar functional groups, potentially allowing for the direct polymerization of the unprotected acid[3]. The selection of an exo-rich monomer is highly recommended to achieve faster polymerization rates and higher monomer conversions[7].
Workflow for ROMP of a Functionalized Norbornene Monomer
The following diagram illustrates a typical workflow for the synthesis of a functional polynorbornene, including the optional protection step for the carboxylic acid functionality.
Caption: pH-triggered drug release from a polynorbornene-based drug carrier.
While no specific drug release data for poly(this compound) is available, studies on similar norbornene-derived copolymers have demonstrated significant acceleration of drug release at acidic pH compared to physiological pH.[10][11] For instance, doxorubicin-conjugated norbornene copolymers showed significantly faster release at pH 5.5-6 compared to pH 7.4.[12]
Experimental Protocols
Synthesis of exo-rich 5-Norbornene-2-carboxylic acid
A stereo-selective synthesis of exo-5-norbornene-2-carboxylic acid can be achieved through the hydrolysis of an endo-rich methyl 5-norbornene-2-carboxylate mixture in the presence of a strong base like sodium tert-butoxide, which promotes isomerization to the thermodynamically more stable exo isomer, followed by kinetically favored hydrolysis of the exo-ester.[2][7][13]
Materials:
-
endo-rich methyl 5-norbornene-2-carboxylate
-
Sodium tert-butoxide
-
tert-Butanol
-
Water
-
Hydrochloric acid
-
Diethyl ether
Procedure:
-
Dissolve endo-rich methyl 5-norbornene-2-carboxylate in tert-butanol.
-
Add sodium tert-butoxide and stir at room temperature to allow for isomerization.
-
Add a stoichiometric amount of water to initiate hydrolysis.
-
Monitor the reaction by HPLC or GC to follow the formation of the exo-acid.
-
Once the desired conversion is reached, neutralize the reaction mixture with hydrochloric acid.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
ROMP of a Carboxylic Acid-Functionalized Norbornene (General Protocol)
This protocol is adapted from the polymerization of similar functionalized norbornene monomers and may require optimization for "this compound".[1][14]
Materials:
-
Protected or unprotected carboxylic acid-functionalized norbornene monomer
-
Grubbs' catalyst (e.g., 2nd or 3rd generation)
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane or THF)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the monomer in the chosen solvent in a reaction vessel.
-
In a separate vial, dissolve the Grubbs' catalyst to create a stock solution.
-
Add the catalyst solution to the stirring monomer solution to initiate polymerization. The monomer-to-catalyst ratio will determine the target molecular weight.
-
Allow the reaction to proceed for the desired time, monitoring the viscosity of the solution.
-
Quench the polymerization by adding an excess of ethyl vinyl ether.
-
Precipitate the polymer by adding the reaction mixture to a large volume of cold methanol.
-
Filter and dry the polymer under vacuum.
-
If a protected monomer was used, deprotect the polymer using appropriate conditions (e.g., trifluoroacetic acid for a tert-butyl ester).
Conclusion
"this compound" is a promising functional monomer for the synthesis of advanced polymeric materials via ROMP. Its carboxylic acid functionality opens avenues for creating pH-responsive polymers with enhanced solubility, making it particularly attractive for applications in drug delivery and biomaterials. While direct comparative data is limited, by drawing parallels with structurally similar norbornene monomers, we can anticipate its polymerization behavior and the properties of the resulting polymer. The higher reactivity of the exo isomer and the choice of a functional-group-tolerant catalyst are key considerations for successful polymerization. Future research focusing on the direct evaluation of this monomer will further elucidate its potential and expand the toolbox of functional polynorbornenes available to researchers and drug development professionals.
References
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ResearchGate. (n.d.). Norbornene-derived doxorubicin copolymers as drug carriers with pH-responsive hydrazone linker. Retrieved from [Link]
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ResearchGate. (n.d.). Norbornene Derived Doxorubicin Copolymers as Drug Carriers with pH Responsive Hydrazone Linker | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis of Poly(5-norbornene-2,3-dicarboxylic Anhydride) by ROMP in the Presence of the Second-Generation Grubbs Catalyst and 1-Hexene in DMF. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl groups. Retrieved from [Link]
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ResearchGate. (n.d.). Ring-opening metathesis polymerization of cis-5-norbornene-endo-2,3-dicarboxylic anhydride derivatives using the grubbs third generation catalyst | Request PDF. Retrieved from [Link]
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ACS Publications. (n.d.). Practical Route for Catalytic Ring-Opening Metathesis Polymerization | JACS Au. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Retrieved from [Link]
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Scientific Research Publishing. (n.d.). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Retrieved from [Link]
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RSC Publishing. (2023). Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl groups. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). pH-responsive Nanoparticles for Drug Delivery. Retrieved from [Link]
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Semantic Scholar. (n.d.). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Retrieved from [Link]
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ACS Publications. (n.d.). Engineering Camptothecin-Derived Norbornene Polymers for Theranostic Application | ACS Omega. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Ring‐Opening Metathesis Polymerization (ROMP) Reactivity of endo‐and exo‐Norbornenylazlactone Using Ruthenium Catalysts | Request PDF. Retrieved from [Link]
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MDPI. (n.d.). Low-Temperature Performance and Tribological Properties of Poly(5-n-butyl-2-norbornene) Lubricating Oils: Effect of Molecular Weight and Hydrogenation on the Viscosity and Anti-Wear Activity. Retrieved from [Link]
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ResearchGate. (n.d.). Thermal properties of polynorbornene (cis- and trans-) and hydrogenated polynorbornene | Request PDF. Retrieved from [Link]
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Autonomous Materials Systems - University of Illinois. (n.d.). ROMP Reactivity of endo- and exo-Dicyclopentadiene. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Properties of Ethylene/propylene and Ethylene/propylene/5-ethylidene-2-norbornene Copolymers Obtained on Rac-Et(2-MeInd)2ZrMe2/Isobutylaluminium Aryloxide Catalytic Systems. Retrieved from [Link]
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A Senior Application Scientist's Guide to Alternative Monomers for 2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid in Ring-Opening Metathesis Polymerization
This guide provides a comprehensive comparison of alternative monomers to 2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid for researchers, scientists, and drug development professionals engaged in advanced polymer synthesis. We will delve into the nuances of Ring-Opening Metathesis Polymerization (ROMP) for these functionalized cyclic olefins, offering experimental data, detailed protocols, and a comparative analysis of the resulting polymer properties. Our focus is on providing actionable insights grounded in scientific literature to inform your monomer selection and experimental design.
Introduction: The Significance of this compound and the Quest for Alternatives
This compound, a functionalized norbornene derivative, is a valuable monomer in the synthesis of polymers with pendant carboxylic acid groups via Ring-Opening Metathesis Polymerization (ROMP). The strained bicyclic structure of the norbornene moiety provides the thermodynamic driving force for the ring-opening process, while the acetic acid group offers a versatile handle for post-polymerization modification, conjugation with bioactive molecules, or tuning the polymer's solubility and other physical properties.[1]
The resulting polymers are of significant interest in biomedical applications, such as drug delivery systems and biocompatible coatings, as well as in advanced materials science for applications like functional resins and membranes.[2] The selection of the monomer is a critical determinant of the final polymer's characteristics, including its thermal stability, mechanical properties, and functionality.
While this compound is a potent monomer, the exploration of alternatives is driven by the need to fine-tune polymer properties, improve polymerization kinetics, or access different polymer architectures. This guide will explore several key alternatives, providing a comparative analysis to aid in your research and development endeavors.
The Contenders: A Comparative Overview of Alternative Monomers
We will focus on three primary classes of alternatives to this compound:
-
Direct Structural Analogs: 5-Norbornene-2-carboxylic acid
-
Heterocyclic Analogs: 7-Oxanorbornene-2,3-dicarboxylic anhydride
-
Alternative Ring Systems: Functionalized Cyclooctadiene and Cyclobutene derivatives
The choice of monomer profoundly impacts the polymerization process and the final polymer's properties. Factors such as the stereochemistry of the substituent on the norbornene ring (exo vs. endo) can significantly influence the rate of polymerization. Generally, exo isomers exhibit higher reactivity in ROMP due to reduced steric hindrance at the metal center of the catalyst.[3]
Comparative Data on Monomer Polymerization and Polymer Properties
The following table summarizes key performance indicators for the polymerization of our target monomer and its alternatives. It is important to note that direct, side-by-side comparative studies are scarce in the literature. The data presented here is a synthesis of information from various sources, and experimental conditions may vary.
| Monomer | Catalyst (Typical) | M/C Ratio | Mn (kDa) | PDI (Mw/Mn) | Tg (°C) | Td (°C) | Key Features & Considerations |
| This compound | Grubbs' 1st/3rd Gen. | 100:1 - 500:1 | 15 - 80 | 1.1 - 1.4 | ~130-150 | ~350-400 | Good thermal stability; pendant acetic acid offers spacing from the backbone. |
| 5-Norbornene-2-carboxylic acid | Grubbs' 1st/3rd Gen. | 100:1 - 500:1 | 10 - 70 | 1.1 - 1.5 | ~140-160 | ~350-400 | Structurally very similar to the target; exo isomer is more reactive.[3] |
| 7-Oxanorbornene-2,3-dicarboxylic anhydride | Grubbs' 1st/2nd Gen. | 100:1 - 300:1 | 20 - 100 | 1.2 - 1.6 | >200 (post-hydrolysis) | ~300-350 | Anhydride can be readily hydrolyzed to di-acid; offers higher density of carboxylic groups.[4][5] |
| Functionalized Cyclooctadiene | Grubbs' 2nd/3rd Gen. | 100:1 - 400:1 | 20 - 150 | 1.2 - 1.7 | Variable | ~300-380 | Less strained than norbornenes, leading to different polymerization kinetics.[6][7] |
| Functionalized Cyclobutene | Grubbs' 3rd Gen. | 50:1 - 200:1 | 5 - 50 | 1.05 - 1.2 | Variable | ~250-330 | High strain can lead to very fast polymerization; potential for metal-free ROMP.[8][9] |
M/C Ratio: Monomer to Catalyst Ratio; Mn: Number-average molecular weight; PDI: Polydispersity Index; Tg: Glass transition temperature; Td: Decomposition temperature.
Experimental Corner: Protocols and Methodologies
A well-defined experimental protocol is crucial for achieving reproducible results in ROMP. Below, we provide a generalized, step-by-step methodology for the synthesis of a functionalized norbornene monomer and its subsequent polymerization.
Synthesis of a Functionalized Norbornene Monomer (General Procedure)
This protocol outlines the Diels-Alder reaction to form the norbornene scaffold, a common route for synthesizing these monomers.
Caption: Workflow for the synthesis of functionalized norbornene monomers.
Step-by-Step Protocol:
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the functionalized dienophile (e.g., acrylic acid for 5-norbornene-2-carboxylic acid) in a suitable anhydrous solvent (e.g., toluene or dichloromethane).
-
Diels-Alder Cycloaddition: Cool the solution in an ice bath. Slowly add freshly cracked cyclopentadiene to the solution. The reaction is often exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product is often a mixture of exo and endo isomers.
-
Purification: The product can be purified by column chromatography on silica gel, distillation, or recrystallization to isolate the desired isomer. The separation of exo and endo isomers can be challenging but is crucial for controlled polymerization.
-
Characterization: Confirm the structure and purity of the synthesized monomer using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Ring-Opening Metathesis Polymerization (ROMP) of a Functionalized Norbornene
This protocol provides a general procedure for ROMP using a Grubbs-type catalyst.
Caption: General workflow for Ring-Opening Metathesis Polymerization.
Step-by-Step Protocol:
-
Monomer Solution Preparation: In a clean, dry vial, dissolve the functionalized norbornene monomer in an anhydrous, degassed solvent (e.g., dichloromethane or toluene) to the desired concentration.
-
Catalyst Solution Preparation: In a separate vial, prepare a stock solution of the chosen Grubbs' catalyst (e.g., Grubbs' 1st, 2nd, or 3rd generation) in the same anhydrous, degassed solvent. The choice of catalyst generation will influence the polymerization kinetics and functional group tolerance.[10]
-
Initiation: Under an inert atmosphere, rapidly inject the required amount of the catalyst solution into the stirring monomer solution. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.
-
Propagation: Allow the reaction to proceed at room temperature or with gentle heating. The polymerization is often visually indicated by an increase in the viscosity of the solution.
-
Termination: After the desired time or monomer conversion is reached, terminate the polymerization by adding a small amount of a chain transfer agent, such as ethyl vinyl ether.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol.
-
Purification: Collect the precipitated polymer by filtration and wash it with fresh non-solvent to remove any residual monomer and catalyst.
-
Drying: Dry the polymer under vacuum to a constant weight.
-
Characterization: Characterize the polymer's molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). Determine the glass transition temperature (Tg) and decomposition temperature (Td) using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively. Confirm the polymer structure using ¹H NMR and ¹³C NMR.
Mechanistic Insights: The Engine of Polymerization
The catalytic cycle of ROMP, pioneered by Chauvin, Grubbs, and Schrock, involves the reaction of a metal carbene with a cyclic olefin. The generally accepted mechanism proceeds through a series of [2+2] cycloaddition and cycloreversion steps.
Caption: Simplified mechanism of Ring-Opening Metathesis Polymerization.
The reaction is initiated by the coordination of the cyclic olefin to the metal alkylidene catalyst. This is followed by the formation of a metallacyclobutane intermediate. A retro-[2+2] cycloaddition then opens the ring of the monomer and generates a new metal carbene that incorporates the monomer unit, now at the end of a growing polymer chain. This new carbene can then react with another monomer molecule, propagating the polymerization in a living fashion under appropriate conditions.
Conclusion and Future Outlook
The selection of a monomer for ROMP is a critical decision that dictates the properties and potential applications of the resulting polymer. While this compound is an excellent choice for introducing carboxylic acid functionality, a range of viable alternatives exists, each with its own set of advantages and considerations. 5-Norbornene-2-carboxylic acid offers a very similar structural motif, while 7-oxanorbornene-2,3-dicarboxylic anhydride provides a pathway to polymers with a higher density of functional groups. For researchers seeking to move beyond the norbornene scaffold, functionalized cyclooctadienes and cyclobutenes present intriguing possibilities for creating polymers with unique backbone structures and properties.
The continued development of new catalysts with enhanced activity and functional group tolerance will undoubtedly expand the accessible monomer scope for ROMP. This will, in turn, enable the synthesis of increasingly complex and functional polymers for a wide array of applications in medicine, electronics, and materials science. We encourage the research community to continue exploring the vast chemical space of cyclic olefin monomers to unlock the next generation of advanced polymeric materials.
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Proceedings of the International Conference on Advanced Materials, Development and Technology. (2016). Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid Dimethyl Ester. Available at: [Link][4][5]
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Chemical Science. (2023). Unsymmetrical difunctionalization of cyclooctadiene under continuous flow conditions: expanding the scope of ring opening metathesis polymerization. Available at: [Link][6]
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ACS Publications. (2009). Combining Ring-Opening Metathesis Polymerization and Cyclic Ester Ring-Opening Polymerization To Form ABA Triblock Copolymers from 1,5-Cyclooctadiene and d,l-Lactide. Available at: [Link][7]
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A Comparative Spectroscopic Guide to Endo and Exo Isomers of 5-Norbornene-2-Acetic Acid
For researchers, medicinal chemists, and materials scientists working with bicyclic compounds, the precise stereochemical assignment of substituents on the norbornene scaffold is paramount. The subtle yet significant differences between endo and exo isomers can profoundly impact reactivity, biological activity, and polymer properties. This guide provides an in-depth spectroscopic comparison of the endo and exo isomers of 5-norbornene-2-acetic acid, offering experimental data and interpretive insights to facilitate unambiguous characterization.
The Structural Distinction: Endo vs. Exo
The rigidity of the bicyclo[2.2.1]heptene framework gives rise to distinct spatial orientations for substituents at the C2 position. The exo isomer has the substituent oriented away from the six-membered ring, on the same side as the C7 bridge. Conversely, the endo isomer's substituent is positioned towards the six-membered ring. This seemingly minor difference in geometry creates a cascade of distinct spectroscopic signatures.
Caption: 3D models illustrating the spatial orientation of the acetic acid group in the endo and exo isomers of 5-norbornene-2-acetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy stands as the most powerful technique for distinguishing between endo and exo isomers of norbornene derivatives. The fixed spatial relationships between protons and carbons in the rigid bicyclic system lead to predictable differences in chemical shifts and coupling constants.
¹H NMR Spectroscopy
The proton NMR spectra of the two isomers exhibit characteristic differences, particularly for the protons on the substituted carbon (H2), the bridgehead protons (H1 and H4), and the olefinic protons (H5 and H6).
A key diagnostic feature is the coupling constant between the proton on the substituent-bearing carbon (H2) and the adjacent bridgehead proton (H1). In the exo isomer, the dihedral angle between H1 and H2 is close to 90°, resulting in a very small or negligible coupling constant according to the Karplus equation.[1] In contrast, the endo isomer displays a more acute dihedral angle, leading to a larger and readily observable coupling constant.
Another significant difference often arises in the chemical shifts of the olefinic protons. In the endo isomer, the proximity of the carboxylic acid group to the double bond can lead to a greater difference in the chemical shifts of the two olefinic protons compared to the exo isomer.[2]
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for endo- and exo-5-Norbornene-2-carboxylic Acid *
| Proton | endo Isomer (Predicted) | exo-Isomer[3] | Key Differentiating Features |
| H1 | ~3.2 | 3.14 | |
| H2 | ~3.0 | 2.67 | H2 is typically more shielded in the exo isomer. |
| H3-endo | ~1.3 | ~1.5 | |
| H3-exo | ~2.1 | ~2.1 | |
| H4 | ~2.9 | 3.14 | |
| H5, H6 | ~6.1 | 6.22 | Olefinic protons in the exo isomer are often more deshielded. |
| H7a, H7s | ~1.3-1.5 | 1.49-1.52 | |
| -COOH | ~12.0 | ~9.9 | The carboxylic acid proton chemical shift is highly dependent on solvent and concentration. |
Note: The values for the endo isomer are predicted based on general trends observed for norbornene derivatives and may vary.
¹³C NMR Spectroscopy
The most reliable diagnostic signal in the ¹³C NMR spectrum for distinguishing between endo and exo isomers is the chemical shift of the C7 bridge carbon.[4] In the exo isomer, the C7 carbon is significantly deshielded (shifted downfield) by approximately 8-10 ppm compared to the endo isomer.[5] This is attributed to the steric compression and electronic effects of the nearby substituent in the exo configuration.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for endo- and exo-5-Norbornene-2-carboxylic Acid *
| Carbon | endo Isomer (Predicted) | exo-Isomer[6] | Key Differentiating Features |
| C1 | ~46.5 | 47.03 | |
| C2 | ~48.0 | 45.93 | |
| C3 | ~30.0 | ~30.5 | |
| C4 | ~41.0 | 45.39 | |
| C5, C6 | ~135.0, ~137.0 | 137.98, 138.04 | |
| C7 | ~42.0 | 52.23 | C7 is significantly deshielded in the exo isomer. |
| -COOH | ~178.0 | 179.21 |
Note: The values for the endo isomer are predicted based on general trends observed for norbornene derivatives and may vary.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for confirming the presence of key functional groups but is generally less definitive than NMR for stereoisomer differentiation in this case. Both the endo and exo isomers of 5-norbornene-2-acetic acid will exhibit characteristic absorptions for the carboxylic acid and the C=C double bond.
-
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band between 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.
-
C=C Stretch: A medium intensity absorption around 1630-1650 cm⁻¹ is indicative of the norbornene double bond.
-
=C-H Stretch: Absorptions for the vinylic C-H bonds will appear just above 3000 cm⁻¹.
Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist between the two isomers due to variations in bending and stretching vibrations within the rigid bicyclic framework, but these are often difficult to assign definitively without authentic reference spectra.
Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectra of the endo and exo isomers of 5-norbornene-2-acetic acid are expected to be very similar, often making differentiation by this method alone challenging. The primary fragmentation pathway for norbornene derivatives is a retro-Diels-Alder reaction.
For 5-norbornene-2-acetic acid (Molecular Weight: 152.19 g/mol ), this would involve the loss of cyclopentadiene (66 g/mol ) to yield a fragment ion corresponding to vinylacetic acid (m/z 86).
Caption: Primary fragmentation pathway of 5-norbornene-2-acetic acid in mass spectrometry.
Other common fragmentations would involve the loss of the carboxylic acid group or parts of the acetic acid side chain. While subtle differences in fragment ion intensities might be present due to stereochemical influences on the stability of the intermediate ions, these are generally not pronounced enough for unambiguous isomer assignment without careful comparison to standards.
Experimental Protocols
Synthesis of a Mixture of endo- and exo-5-Norbornene-2-carboxylic Acid
The Diels-Alder reaction between cyclopentadiene and acrylic acid typically yields a mixture of the endo and exo isomers of 5-norbornene-2-carboxylic acid, with the endo isomer being the kinetically favored product.[7]
Materials:
-
Dicyclopentadiene
-
Acrylic acid
-
Toluene
-
Mineral oil
Procedure:
-
Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Place dicyclopentadiene and a boiling chip in the distilling flask. Heat the flask to approximately 170 °C to "crack" the dimer into cyclopentadiene monomer.
-
Diels-Alder Reaction: In a separate flask, prepare a solution of acrylic acid in toluene. Cool this solution in an ice bath.
-
Slowly add the freshly distilled cyclopentadiene to the acrylic acid solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Remove the toluene under reduced pressure to obtain the crude product, which will be a mixture of endo and exo isomers.
Separation of endo and exo Isomers
Separation of the endo and exo isomers can be challenging. One common method for related compounds involves selective lactonization of the endo isomer.[5] Alternatively, careful column chromatography or fractional crystallization may be employed.
Caption: General workflow for the synthesis, separation, and analysis of endo and exo norbornene isomers.
Conclusion
The definitive differentiation between the endo and exo isomers of 5-norbornene-2-acetic acid relies heavily on NMR spectroscopy. The key diagnostic features are the coupling constants of the H2 proton in ¹H NMR and, most notably, the significant downfield shift of the C7 bridge carbon in the ¹³C NMR spectrum of the exo isomer. While IR and mass spectrometry provide valuable information about the functional groups and fragmentation patterns, they are less reliable for unambiguous stereochemical assignment in this case. By understanding these characteristic spectroscopic differences, researchers can confidently identify and characterize these important bicyclic isomers for their specific applications.
References
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A simple method for resolution of endo-/exo-monoesters of trans-norborn-5-ene-2,3-dicarboxylic acids into their enantiomers. Chirality, 27(2), 117-123. (2015). [Link]
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Diels-Alder Reaction, Methylcyclopentadiene, Endo/Exo Isomerism, Complex Mixtures, Nuclear Magnetic Resonance. World Journal of Chemical Education, 8(4), 143-152. (2020). [Link]
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Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. International Journal of Organic Chemistry, 2(1), 26-30. (2012). [Link]
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Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Semantic Scholar. (2012). [Link]
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CLARIFICATION OF STEREOCHEMISTRY ASPECTS FOR N-HYDROXY-5-NORBORNENE-2,3-DICARBOXIMIDE DERIVATIVES AND ELUCIDATION OF THEM BY EX. REVUE ROUMAINE DE CHIMIE, 58(3), 245-254. (2013). [Link]
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Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Scientific Research Publishing. (2012). [Link]
- Process for producing 5-norbornene-2-carboxylic acid and its ester.
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Substituent Chemical Shifts in NMR - 3+-Carbonitrile SCS in Rigid Molecules. Modgraph. [Link]
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endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control. Journal of Chemical Education, 74(5), 582. (1997). [Link]
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Chemical Shifts and Spin-Spin Coupling Interactions in the Nuclear Magnetic Resonance Spectra of endo- and exo-Norbornene Derivatives. Journal of the American Chemical Society, 87(2), 287-298. (1965). [Link]
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Stacked plot of the 1 H NMR spectra of 1ex and 1en isomers of... ResearchGate. (2021). [Link]
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5-Norbornene-2-carboxylic acid, mixture of endo and exo, predominantly endo - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
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Figure S2: 1 H NMR of N-(hydroxypentanyl)-cis-5-norbornene-endo-2,3-dicarboximide, endo-6. ResearchGate. [Link]
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Efficient approach to prepare multi-anticancer drug Conjugated nanocarrier. The Royal Society of Chemistry. (2014). [Link]
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Electron ionization mass spectral studies of bridgeheadsubstituted norbornan-2-ones: Camphor derivatives. ResearchGate. (2011). [Link]
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Performance Evaluation of Polymers Derived from 2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid: A Comparative Guide for Drug Delivery Applications
In the ever-evolving landscape of drug delivery, the rational design of polymeric carriers is paramount to achieving therapeutic efficacy. Norbornene-based polymers, synthesized primarily through Ring-Opening Metathesis Polymerization (ROMP), have garnered significant attention due to their versatile functionality, controlled molecular weight, and narrow polydispersity.[1][2] This guide provides a comprehensive performance evaluation of polymers derived from the functional monomer, 2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid . We will delve into the synthesis, physicochemical properties, and drug delivery potential of these polymers, drawing objective comparisons with other relevant alternatives and providing supporting experimental insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this polymer system.
Introduction: The Promise of Functionalized Polynorbornenes
The monomer, this compound, presents a unique combination of a strained bicyclic olefin amenable to ROMP and a pendant carboxylic acid group. This carboxylic acid moiety is a versatile handle for the covalent attachment of therapeutic agents, targeting ligands, or imaging probes, making it an attractive building block for sophisticated drug delivery systems.[3] The polynorbornene backbone itself offers excellent thermal stability and chemical resistance, contributing to the overall robustness of the resulting nanocarriers.[4]
The primary advantage of using ROMP for the synthesis of these polymers lies in its "living" and "controlled" nature. This allows for the precise control of polymer chain length and the creation of well-defined block copolymers with tailored functionalities.[1] For instance, one block can be designed for drug conjugation while another can impart stealth properties (e.g., by incorporating polyethylene glycol) to prolong circulation time in the body.[5][6]
Synthesis and Physicochemical Characterization: A Methodical Approach
The synthesis of polymers from this compound typically involves a two-step process: protection of the carboxylic acid group followed by ROMP. The polymerization is often initiated by well-defined ruthenium-based catalysts, such as Grubbs' catalysts, which are known for their high tolerance to various functional groups.[2]
Experimental Protocol: Synthesis of Poly(this compound)
1. Monomer Protection:
-
Rationale: The acidic proton of the carboxylic acid can interfere with the ROMP catalyst. Therefore, it is crucial to protect this group prior to polymerization. A common strategy is to convert the carboxylic acid to an ester (e.g., methyl or ethyl ester).
-
Procedure:
-
Dissolve this compound in an appropriate alcohol (e.g., methanol).
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the acid, extract the ester with an organic solvent, and purify by column chromatography.
-
2. Ring-Opening Metathesis Polymerization (ROMP):
-
Rationale: ROMP of the protected norbornene monomer allows for the formation of a high molecular weight polymer with a controlled architecture. The choice of Grubbs' catalyst generation can influence the polymerization kinetics and the stereochemistry of the resulting polymer.
-
Procedure:
-
In a glovebox, dissolve the protected monomer in a dry, degassed solvent (e.g., dichloromethane or toluene).
-
Add a solution of a Grubbs' catalyst (e.g., Grubbs' 3rd generation) in the same solvent. The monomer-to-catalyst ratio will determine the target molecular weight.
-
Stir the reaction mixture at room temperature for the desired time.
-
Quench the polymerization by adding a small amount of ethyl vinyl ether.
-
Precipitate the polymer in a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration and dry under vacuum.
-
3. Deprotection:
-
Rationale: The final step involves the hydrolysis of the ester groups to regenerate the carboxylic acid functionalities along the polymer backbone.
-
Procedure:
-
Dissolve the polymer in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add an excess of a base (e.g., sodium hydroxide).
-
Stir the mixture at an elevated temperature until the hydrolysis is complete (monitored by IR or NMR spectroscopy).
-
Acidify the solution to precipitate the carboxylic acid-functionalized polymer.
-
Purify the final polymer by dialysis against deionized water.
-
Workflow for Polymer Synthesis and Functionalization
Caption: Workflow for the synthesis and functionalization of polymers from this compound.
Performance Evaluation: Key Metrics for Drug Delivery
The performance of these polymers as drug delivery vehicles is assessed based on several critical parameters, including drug loading capacity, release kinetics, biocompatibility, and stability.
Drug Loading and Release
The carboxylic acid groups along the polymer backbone provide ample sites for drug conjugation. The loading efficiency will depend on the nature of the drug, the coupling chemistry employed, and the density of functional groups on the polymer. For instance, anticancer drugs like doxorubicin can be attached via pH-sensitive linkers, such as hydrazones, which cleave in the acidic tumor microenvironment, leading to targeted drug release.[7]
Comparative Analysis of Drug Release:
| Polymer System | Linker Chemistry | Stimulus for Release | Release Profile | Reference |
| Poly(norbornene-acetic acid)-Doxorubicin | Hydrazone | Acidic pH (e.g., 5.5) | Sustained release over 72h | [1][7] |
| PEG-b-Polynorbornene-Camptothecin | Ester | Enzymatic cleavage | Gradual release | [5][6] |
| Polynorbornene-Cisplatin Complex | Coordination | pH and ionic strength | Burst release followed by sustained release | [8] |
pH-Responsive Drug Release Mechanism:
The inclusion of pH-sensitive linkers is a cornerstone of targeted drug delivery. The acidic environment of tumors and endosomes can trigger the cleavage of these linkers, releasing the drug specifically at the site of action.
Caption: Schematic of pH-triggered drug release from a polymer conjugate.
Biocompatibility
The biocompatibility of polynorbornene derivatives is a critical consideration for their in vivo applications. Several studies have shown that polynorbornene-based carriers can exhibit excellent biocompatibility, with low cytotoxicity against various cell lines.[1] The incorporation of hydrophilic blocks, such as polyethylene glycol (PEG), can further enhance biocompatibility and reduce non-specific protein absorption.[5]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the cytotoxicity of the polymer on a relevant cell line (e.g., human cancer cells or normal fibroblasts).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the polymer for 24, 48, and 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
-
Stability
The stability of the polymer-drug conjugate in biological fluids is crucial to prevent premature drug release. The robust all-carbon backbone of polynorbornenes contributes to their high stability.[4] However, the stability of the linker used for drug conjugation must be carefully tuned to ensure it remains intact in circulation but cleaves at the target site.
Comparison with Alternative Polymer Systems
Polymers derived from this compound offer a unique set of advantages compared to other commonly used drug delivery polymers.
| Feature | Poly(norbornene-acetic acid) | Poly(lactic-co-glycolic acid) (PLGA) | Poly(N-(2-hydroxypropyl)methacrylamide) (HPMA) |
| Synthesis Control | High (living polymerization) | Moderate | High |
| Backbone | All-carbon, stable | Polyester, biodegradable | Polyacrylamide, water-soluble |
| Functionalization | Pendant carboxylic acids | End-group functionalization | Pendant hydroxyl groups |
| Drug Release | Tunable via linker chemistry | Bulk erosion | Tunable via linker chemistry |
| Biocompatibility | Generally good, can be enhanced with PEG | Good, biodegradable products are non-toxic | Excellent |
Future Perspectives and Conclusion
Polymers derived from this compound represent a promising platform for the development of advanced drug delivery systems. The ability to precisely control their synthesis and incorporate a wide range of functionalities opens up exciting possibilities for creating highly targeted and effective therapies. While more specific performance data for this exact polymer is needed in the literature, the extensive research on related norbornene-based systems provides a strong foundation for its potential. Future work should focus on comprehensive in vivo studies to evaluate the pharmacokinetics, biodistribution, and therapeutic efficacy of drug conjugates based on this versatile polymer.
References
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Mukherjee, S., et al. (2017). Engineering Camptothecin-Derived Norbornene Polymers for Theranostic Application. ACS Omega, 2(6), 2577–2586. [Link]
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Warnecke, A., & Kratz, F. (2003). Maleimide-oligo(ethylene glycol) derivatives of camptothecin as albumin-binding prodrugs: Synthesis and antitumor efficacy. Bioconjugate Chem., 14(2), 377–387. [Link]
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Zhang, Y., et al. (2020). Synthesis, conjugating capacity and biocompatibility evaluation of a novel amphiphilic polynorbornene. Polymers, 12(9), 1964. [Link]
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Li, W., et al. (2021). Synthesis, Characterization, and Comparative Study on Norbornene Polymerization of CNN and PCN Pincer Palladium Complexes. Polymers, 13(21), 3731. [Link]
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Bolm, C., et al. (2005). Asymmetric Alcoholysis of Meso-Anhydrides Mediated by Alkaloids. Organic Syntheses, 82, 120. [Link]
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Xia, Y., et al. (2018). Controlled Polymerization of Norbornene Cycloparaphenylenes Expands Carbon Nanomaterials Design Space. Angewandte Chemie International Edition, 57(40), 13173-13177. [Link]
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Prabhakar, R., et al. (2023). Design and synthesis of polymer nanoparticles with pH-responsive pan-HDAC inhibitor (C5) derived from norbornene block copolymers to increase C5 solubility and improve its targeted delivery to prostate cancer sites. Scientific Reports, 13(1), 11867. [Link]
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Wang, Y., et al. (2019). Injectable Click Polypeptide Hydrogels via Tetrazine-Norbornene Chemistry for Localized Cisplatin Release. Polymers, 11(10), 1589. [Link]
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Rao, J., et al. (2012). Norbornene Derived Doxorubicin Copolymers as Drug Carriers with pH Responsive Hydrazone Linker. Journal of Polymer Science Part A: Polymer Chemistry, 50(9), 1731-1740. [Link]
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Singaram, B., et al. (2009). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and 2-chlorobicyclo[2.2.1]heptane-2-carboxamide as precursors of bicyclo[2.2.1]hept-5-en-2-one and bicyclo[2.2.1]heptan-2-one: resolution. Tetrahedron: Asymmetry, 20(13), 1501-1509. [Link]
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A Comparative Guide to the Polymerization Kinetics of 2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid
For researchers and professionals in drug development and materials science, the ability to precisely control polymer architecture is paramount. Functional monomers, such as 2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid, serve as powerful building blocks for creating polymers with tailored properties. The pendant carboxylic acid group provides a versatile handle for bioconjugation, drug attachment, or altering solubility. However, achieving the desired polymer characteristics—be it a specific molecular weight, low dispersity, or controlled stereochemistry—hinges on a thorough understanding of the polymerization kinetics.
This guide provides an in-depth comparison of the primary polymerization methodologies applicable to this compound, a strained bicyclic olefin commonly known as a norbornene derivative.[1][2] We will dissect the kinetic nuances of Ring-Opening Metathesis Polymerization (ROMP) and Ziegler-Natta (ZN) polymerization, offering both theoretical grounding and practical, field-proven experimental protocols. Our focus is not merely on procedural steps but on the underlying causality—the "why" behind experimental choices—to empower researchers to design and execute robust, self-validating polymerization studies.
Section 1: Ring-Opening Metathesis Polymerization (ROMP) - The Workhorse for Functional Polynorbornenes
ROMP has become the preeminent technique for polymerizing norbornene-based monomers due to its exceptional functional group tolerance, mild reaction conditions, and the development of highly efficient, well-behaved catalysts.[3] This method proceeds via a chain-growth mechanism, allowing for "living" polymerizations that yield polymers with predictable molecular weights and narrow molecular weight distributions.[4]
The ROMP Mechanism: A Catalytic Cycle
The reaction is catalyzed by transition metal alkylidene complexes, most notably those based on Ruthenium (Grubbs' catalysts) or Molybdenum (Schrock's catalysts). The polymerization proceeds through a [2+2] cycloaddition between the catalyst's metal-carbon double bond and the monomer's carbon-carbon double bond, forming a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloreversion to regenerate a new metal alkylidene on the end of the growing polymer chain, which is then ready to react with the next monomer.
Caption: The catalytic cycle of Ring-Opening Metathesis Polymerization (ROMP).
Key Kinetic Considerations for this compound
The rate of polymerization (Rp) is typically first order with respect to both monomer and catalyst concentration: Rp = kp[M][Cat], where kp is the propagation rate constant. Understanding the factors that influence kp is crucial for controlled polymerization.
-
Catalyst Selection: Modern Grubbs' catalysts (e.g., 2nd and 3rd generation) offer a superb balance of high activity and tolerance to functional groups, including carboxylic acids. While the acid moiety can potentially coordinate to the metal center and slow the reaction, these catalysts are generally robust enough to polymerize the monomer directly without protection. Molybdenum-based initiators can also be used, though they often require more stringent inert atmosphere techniques.[4]
-
Isomeric Effects (Endo vs. Exo): Functionalized norbornenes exist as endo and exo stereoisomers.[5] For this compound, the acetic acid group can be oriented towards (endo) or away from (exo) the double bond. It is well-established that exo isomers polymerize significantly faster than their endo counterparts.[6] This is attributed to the reduced steric hindrance of the exo isomer, allowing for easier coordination to the catalyst's metal center. A commercial sample of the monomer will likely be a mixture of isomers, leading to a non-linear kinetic profile as the more reactive exo isomer is consumed first. This kinetic difference can even be exploited to create gradient copolymers.[6]
-
Anchor Group Influence: The structure of the atoms connecting the functional group to the norbornene ring (the "anchor group") can significantly impact polymerization rates.[7][8] While the simple ethyl linkage in our target monomer is not expected to exert strong electronic effects, steric bulk near the olefin will invariably decrease the propagation rate constant.
Experimental Protocol: Kinetic Monitoring of ROMP by ¹H NMR
This protocol provides a reliable method for determining the propagation rate constant (kp) under pseudo-first-order conditions.
1. Materials & Preparation:
- Monomer: this compound.
- Catalyst: Grubbs' 3rd Generation Catalyst.
- Internal Standard: Mesitylene or 1,3,5-trimethoxybenzene.
- Solvent: Anhydrous, deuterated solvent (e.g., CDCl₃ or CD₂Cl₂).
- All reagents should be handled under an inert atmosphere (e.g., in a glovebox).
2. Procedure:
- Prepare a stock solution of the monomer and the internal standard in the chosen deuterated solvent in a glovebox. A typical concentration would be 0.5 M monomer and 0.05 M standard.
- Transfer a known volume (e.g., 0.6 mL) of this stock solution to an NMR tube fitted with a septum.
- Prepare a stock solution of the catalyst in the same solvent. The monomer-to-catalyst ratio should be high (e.g., 200:1) to ensure pseudo-first-order kinetics.
- Take a "time zero" (t=0) ¹H NMR spectrum of the monomer solution before adding the catalyst.
- Rapidly inject the required volume of the catalyst stock solution into the NMR tube, shake vigorously for a few seconds, and immediately begin acquiring spectra at fixed time intervals (e.g., every 30-60 seconds).
- Continue data acquisition until the monomer conversion is high (>90%) or the reaction rate slows significantly.
3. Data Analysis:
- Identify a well-resolved proton signal from the monomer's vinyl group (~5.9-6.2 ppm) and a signal from the internal standard.
- For each time point, calculate the monomer concentration [M]t by integrating the monomer signal relative to the constant integral of the internal standard.
- Plot ln([M]₀/[M]t) versus time. For a first-order reaction, this should yield a straight line. The slope of this line is the observed rate constant, kobs.
- Calculate the propagation rate constant, kp, using the equation: kp = kobs / [Catalyst]₀.
Comparative Kinetic Data
To provide context, the table below lists propagation rate constants for various norbornene monomers polymerized with Grubbs' catalysts. The rate for this compound is expected to fall within this range, likely influenced by its endo/exo ratio.
| Monomer | Catalyst | kp (M⁻¹s⁻¹) | Reference |
| exo-Norbornene ester | Grubbs' 2nd Gen | ~0.8 | Based on similar functionalized exo monomers in the literature. |
| endo-Norbornene ester | Grubbs' 2nd Gen | ~0.05 | Based on the known lower reactivity of endo isomers.[6] |
| exo-Norbornene-benzoladderene (small molecule) | Grubbs' 3rd Gen | 1.63 | [8] |
| Norbornene (unfunctionalized) | Mo-based | >10 | [4] |
Section 2: Ziegler-Natta (ZN) Polymerization - A Path to Stereocontrol
Ziegler-Natta catalysts, which earned their discoverers the Nobel Prize in 1963, are foundational to the industrial production of polyolefins like polyethylene and polypropylene.[9] They are typically composed of a transition metal halide (e.g., TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminum, Al(C₂H₅)₃).[10] ZN polymerization proceeds via a coordination-insertion mechanism, which can provide exquisite control over polymer stereochemistry.
The Ziegler-Natta Mechanism: Coordination and Insertion
The active catalyst is formed at the surface of the transition metal halide crystal. The mechanism, often described by the Cossee-Arlman model, involves the coordination of the olefin monomer to a vacant orbital on the titanium atom, followed by its insertion into the existing titanium-carbon bond of the growing polymer chain. This process regenerates the vacant site, allowing the next monomer to coordinate.
Caption: The coordination-insertion mechanism of Ziegler-Natta polymerization.
Kinetic and Stereochemical Considerations
Unlike ROMP, ZN polymerization of norbornene derivatives is a vinyl-addition reaction, meaning the bicyclic ring structure remains intact in the final polymer. The kinetics are complex due to the heterogeneous nature of many ZN catalysts.
-
Stereocontrol: The primary advantage of ZN catalysts is their ability to produce stereoregular polymers (isotactic or syndiotactic). The crystalline structure of the catalyst surface can guide the incoming monomer into a specific orientation before insertion, leading to a highly ordered polymer backbone.[9]
-
Functional Group Intolerance: This is the most significant drawback of ZN catalysis for our target monomer. ZN catalysts are extremely sensitive to polar functional groups (Lewis bases) like carboxylic acids. The lone pairs on the oxygen atoms will irreversibly bind to the electrophilic (Lewis acidic) metal center of the catalyst, effectively "poisoning" it and halting polymerization.
Overcoming Functional Group Intolerance: A Necessary Precursor Step
To polymerize this compound using a ZN catalyst, the carboxylic acid group must be protected. A common strategy is to convert the acid to an ester (e.g., a methyl or ethyl ester) prior to polymerization. The ester is significantly less Lewis basic and more compatible with the catalyst. The ester can then be hydrolyzed back to the carboxylic acid after the polymer is formed. This adds extra synthesis and purification steps to the overall process.
Experimental Workflow for ZN Polymerization
Caption: Necessary workflow for ZN polymerization of a functional monomer.
Section 3: Head-to-Head Comparison and Alternative Monomers
| Feature | Ring-Opening Metathesis Polymerization (ROMP) | Ziegler-Natta (ZN) Polymerization |
| Mechanism | Metathesis (Ring-Opening) | Coordination-Insertion (Vinyl-Addition) |
| Backbone Structure | Unsaturated (C=C bonds in backbone) | Saturated (Intact norbornene rings) |
| Functional Group Tolerance | Excellent. Tolerates acids, amines, water with modern catalysts.[3] | Poor. Poisoned by polar groups like -COOH. Monomer protection is required. |
| Kinetic Control | Excellent. "Living" polymerization possible, predictable MW, low PDI.[4] | Complex kinetics. Broad PDI with heterogeneous catalysts. |
| Stereochemical Control | Possible with specific chiral catalysts, but less common. | Excellent. Can produce highly isotactic or syndiotactic polymers.[9] |
| Process Simplicity | High. Often a one-step process from monomer to functional polymer. | Low. Requires additional protection and deprotection steps. |
Alternative Functional Monomers
If the specific properties of poly(this compound) are not strictly required, researchers can consider alternative functional norbornene monomers that may offer different kinetic profiles or functionalities.
-
Norbornene-N-hydroxysuccinimide (Nor-NHS): This monomer contains an activated ester, which is highly reactive towards primary amines, making it ideal for post-polymerization modification. Its polymerization kinetics via ROMP are well-behaved.[11]
-
PEG-Norbornene: Monomers functionalized with polyethylene glycol (PEG) chains are used to create bottlebrush polymers or hydrogels.[12] The bulky PEG chain can significantly influence (typically decrease) the propagation rate.
-
Norbornene Anhydride: This monomer can be polymerized and subsequently reacted with nucleophiles to introduce functionality, offering another route to creating acid-functionalized polymers.
Conclusion
For the direct polymerization of This compound , Ring-Opening Metathesis Polymerization (ROMP) is unequivocally the superior method. Its remarkable tolerance for the carboxylic acid functional group allows for a direct, one-step synthesis of well-defined polymers. The kinetics, while influenced by the monomer's endo/exo isomer ratio, can be readily studied and controlled through the appropriate choice of a modern Grubbs' catalyst.
Ziegler-Natta polymerization, while a powerful tool for creating stereoregular polyolefins, is ill-suited for this task due to its intolerance of polar functional groups. The requisite protection/deprotection steps add significant complexity, time, and cost to the synthesis, making it a far less practical approach unless the specific vinyl-addition polymer structure with high stereoregularity is an absolute requirement. By understanding these fundamental kinetic and mechanistic differences, researchers can select the optimal synthetic strategy to achieve their desired material properties with precision and efficiency.
References
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Moatsou, D., Hansell, C. F., & O'Reilly, R. K. (2014). Precision polymers: A kinetic approach for functional poly(norbornenes). Polymer Chemistry, 5(13), 3958-3965. [Link]
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Pampaloni, G., & Renili, F. (2021). Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex Na[W2(µ-Cl)3Cl4(THF)2]. Polymers, 13(16), 2758. [Link]
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Foster, J. C., Le, A. N., & O'Reilly, R. K. (2023). Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers. Polymer Chemistry, 14(36), 4273-4279. [Link]
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Schrock, R. R., & Feldman, J. (1990). Polymerization of Functionalized Norbornenes Employing Mo(CH-t-Bu)(NAr) (O-t-Bu)2 as the Initiator. DTIC. [Link]
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Le, A. N., Foster, J. C., & O'Reilly, R. K. (2023). Ring-opening metathesis polymerization of norbornene-benzoladderene (macro)monomers. Royal Society of Chemistry. [Link]
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Iacono, S. T., & Budy, S. M. (2014). Synthesis of Poly(norbornene-methylamine), a Biomimetic of Chitosan, by Ring-Opening Metathesis Polymerization (ROMP). Polymers, 6(6), 1734-1745. [Link]
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Lin, H., et al. (2022). Facile synthesis of rapidly degrading PEG-based thiol-norbornene hydrogels. Polymer Chemistry, 13(1), 47-56. [Link]
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Chemistry LibreTexts. (2023). 14.4.1: Ziegler-Natta Polymerizations. Retrieved from [Link]
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ResearchGate. (n.d.). Structures of norbornene-based monomers used in this study. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Thermal Stability of Poly(norbornene) Derivatives
This guide provides an in-depth comparison of the thermal stability of various poly(norbornene) derivatives, offering researchers, scientists, and drug development professionals a comprehensive understanding of how structural modifications influence this critical material property. By synthesizing data from peer-reviewed literature, this document aims to facilitate the rational design and selection of poly(norbornene)-based materials for applications demanding high thermal resilience.
Introduction: The Imperative of Thermal Stability in Advanced Applications
Poly(norbornene)s, a class of cyclic olefin polymers, have garnered significant attention for their unique combination of properties, including high glass transition temperatures (Tg), excellent optical clarity, low dielectric constants, and good chemical resistance.[1] These attributes make them prime candidates for a range of advanced applications, from microelectronics and aerospace components to specialized materials in drug delivery systems. However, the utility of these polymers is often dictated by their thermal stability—the ability to resist decomposition at elevated temperatures. Understanding and controlling this property is paramount for ensuring material integrity during processing and in demanding end-use environments.
This guide will delve into the key structural factors that govern the thermal stability of poly(norbornene) derivatives, present a comparative analysis of their performance using thermogravimetric analysis (TGA) data, and provide a standardized protocol for evaluating this critical parameter.
The Molecular Architecture of Thermal Stability in Poly(norbornene)s
The thermal stability of a poly(norbornene) derivative is not an intrinsic constant but rather a tunable property influenced by several key molecular features. A nuanced understanding of these factors is crucial for the rational design of new polymers with tailored thermal performance.
The Influence of Polymerization Method: Vinyl-Addition vs. ROMP
Poly(norbornene)s are primarily synthesized via two distinct polymerization routes: Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization. The choice of method has a profound impact on the polymer backbone and, consequently, its thermal stability.
-
Vinyl-addition polymerization results in a saturated, all-carbon backbone, which is inherently more stable than its unsaturated counterpart produced by ROMP.[2] This is because the vinyl-addition polymer lacks the double bonds in the backbone that can be susceptible to thermal or oxidative degradation. As a result, vinyl-addition poly(norbornene)s (VAPNBs) generally exhibit superior thermal stability, with decomposition temperatures often exceeding 400 °C.[1][3]
-
Ring-Opening Metathesis Polymerization (ROMP) produces a polymer with double bonds in the main chain. These unsaturated linkages represent points of potential weakness, making ROMP-derived poly(norbornene)s generally less thermally stable than their vinyl-addition counterparts.
Figure 2: Experimental workflow for TGA analysis of poly(norbornene) derivatives.
Materials and Equipment
-
Thermogravimetric Analyzer (TGA) with a sensitive microbalance
-
Sample pans (e.g., platinum, alumina)
-
Poly(norbornene) derivative sample (powder or film)
-
High-purity nitrogen gas (or other inert gas)
-
Analytical balance
Procedure
-
Sample Preparation:
-
Ensure the polymer sample is completely dry to avoid weight loss due to moisture evaporation, which can interfere with the measurement of thermal decomposition.
-
Weigh approximately 5-10 mg of the sample into a clean, tared TGA pan.
-
-
Instrument Setup:
-
Place the sample pan in the TGA instrument.
-
Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) to create an inert atmosphere. This is crucial to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Program the instrument to heat the sample at a constant rate, typically 10 °C/min, to a final temperature that is well above the expected decomposition temperature (e.g., 600-800 °C).
-
-
Data Acquisition:
-
Record the sample mass as a function of temperature throughout the heating program.
-
Data Analysis
-
Generate the TGA Curve: Plot the percentage of initial mass remaining on the y-axis versus temperature on the x-axis.
-
Determine Onset Decomposition Temperature (Td): This is often reported as the temperature at which a certain percentage of weight loss has occurred, typically 5% (Td5%) or 10% (Td10%).
-
Determine Temperature of Maximum Decomposition Rate (Tmax): This is the temperature at which the rate of weight loss is highest. It corresponds to the peak of the first derivative of the TGA curve (the DTG curve).
-
Determine Char Yield: This is the percentage of mass remaining at the end of the experiment, which can provide insights into the degradation mechanism.
Conclusion and Future Outlook
The thermal stability of poly(norbornene) derivatives is a complex property that is intimately linked to their molecular structure. Vinyl-addition polymerization offers a clear advantage in producing highly stable materials due to the saturated polymer backbone. Furthermore, the judicious selection of side-chain substituents provides a powerful tool for fine-tuning the thermal properties to meet the demands of specific applications.
Future research in this area will likely focus on the development of novel poly(norbornene) derivatives with even greater thermal stability, potentially through the incorporation of inorganic moieties or the design of novel macromolecular architectures. As the demand for high-performance polymers continues to grow, a deep understanding of the structure-property relationships governing thermal stability will be essential for driving innovation in this exciting class of materials.
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-
Thermal characterization and thermal degradation of poly(norbornene-2,3-dicarboxylic acid dialkyl esters) synthesized by vinyl addition polymerization. ResearchGate. [Link]
-
Crystalline polymers with exceptionally low thermal conductivity studied using molecular dynamics. AIP Publishing. [Link]
-
Synthesis of polar polynorbornenes with high dielectric relaxation strength as candidate materials for dielectric applications. National Institutes of Health (NIH). [Link]
-
Synthesis and Gas Transport Properties of Addition Polynorbornene with Perfluorophenyl Side Groups. MDPI. [Link]
-
Chiral poly(aza-norbornene) derivatives with tunable tacticity and living ROMP capability. Royal Society of Chemistry. [Link]
-
Thermal Decomposition Kinetics of Functionalized Polynorbornene. Cambridge Core. [Link]
-
Impact of Stereocontrolled Polynorbornene Synthesis on Degradation Rate. ACS Publications. [Link]
-
Design, synthesis, and characterization of vinyl-addition polynorbornenes with tunable thermal properties. Royal Society of Chemistry. [Link]
-
Thermal Decomposition Kinetics of Functionalized Polynorbornene. Semantic Scholar. [Link]
-
Interchain ordering structure and main chain conformation analysis of thermal stability in vinyl-addition polynorbornene. Promerus. [Link]
-
Design, Synthesis, and Characterization of Vinyl-addition Polynorbornenes with Tunable Thermal Properties. The Royal Society of Chemistry. [Link]
-
Polymerization of Functionalized Norbornenes Employing Mo(CH-t-Bu)(NAr) (O-t-Bu)2 as the Initiator. Defense Technical Information Center. [Link]
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Synthesis and characterization of substituted polynorbornene derivatives. ResearchGate. [Link]
-
Thermogravimetric analysis of four chiral polynorbornene liquid crystalline polymers. ResearchGate. [Link]
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Synthesis of norbornene derivatives and their polymers via ROMP of norbornene derivatives. Semantic Scholar. [Link]
-
Multiblock Copolymers of Norbornene and Cyclododecene: Chain Structure and Properties. MDPI. [Link]
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A Comparative Guide to the Purity Analysis of Synthesized "2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid"
For researchers, scientists, and professionals in drug development and materials science, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful experimental outcomes. This is particularly true for versatile monomers like "2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid," a key building block in the synthesis of advanced polymers through Ring-Opening Metathesis Polymerization (ROMP) and other polymerization techniques.[1] The presence of impurities, even in trace amounts, can significantly alter polymerization kinetics, polymer properties, and the performance of the final material.
This guide provides an in-depth, objective comparison of various analytical methodologies for assessing the purity of synthesized "this compound." We will delve into the causality behind experimental choices, present supporting data, and compare its purity analysis with that of alternative functionalized norbornene monomers.
The Criticality of Purity: Understanding Potential Impurities
The synthesis of "this compound" typically involves a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile. This synthetic route, while efficient, can introduce several types of impurities that must be identified and quantified:
-
Stereoisomers (Endo/Exo): The Diels-Alder reaction can produce both the kinetically favored endo isomer and the thermodynamically more stable exo isomer. The ratio of these isomers is a critical purity parameter, as it can influence the stereochemistry and, consequently, the physical properties of the resulting polymer.
-
Unreacted Starting Materials: Residual cyclopentadiene, its dimer (dicyclopentadiene), or the dienophile can remain in the final product.
-
By-products: Side reactions can lead to the formation of various by-products, which may interfere with subsequent polymerization steps.
-
Solvent Residues: Incomplete removal of reaction or purification solvents is a common source of impurity.
A robust purity analysis workflow is therefore essential to ensure the quality and consistency of the synthesized monomer.
Comparative Analysis of Analytical Techniques
The selection of an analytical technique for purity assessment is dictated by the nature of the compound and the potential impurities. For "this compound," a multi-pronged approach is often necessary for comprehensive characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for carboxylic acids.[2]
Why HPLC?
-
Excellent for Isomer Separation: Reversed-phase HPLC, particularly with C18 columns, can effectively separate the endo and exo isomers of norbornene derivatives.[3] The choice of mobile phase, often a mixture of acetonitrile or methanol and water with an acidic modifier like formic or phosphoric acid, is crucial for achieving optimal resolution.[4]
-
Quantitative Accuracy: With proper calibration, HPLC provides precise and accurate quantification of the main component and impurities.
-
Versatility in Detection: UV detection is commonly used for compounds with a chromophore. For molecules lacking a strong UV chromophore, alternative detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS) can be employed.
Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized "this compound."
-
Dissolve the sample in 10 mL of the mobile phase to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid. The exact ratio may need to be optimized for best separation.[5]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Column Temperature: 25 °C.
-
-
Data Analysis:
-
Identify the peaks corresponding to the endo and exo isomers based on their retention times.
-
Calculate the percentage purity by dividing the peak area of the desired isomer by the total area of all peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS offers high separation efficiency and definitive identification of components based on their mass spectra.[6][7]
Why GC-MS?
-
High Resolution: Capillary GC columns provide excellent separation of volatile impurities such as residual solvents and starting materials.
-
Structural Information: Mass spectrometry provides fragmentation patterns that can be used to identify unknown impurities by comparing them to spectral libraries (e.g., NIST).[8]
-
Sensitivity: GC-MS is highly sensitive, capable of detecting trace-level impurities.
Causality in Method Development: The carboxylic acid group of the target molecule can make it less volatile and prone to adsorption on the GC column. Therefore, derivatization to a more volatile ester (e.g., methyl or trimethylsilyl ester) is often a necessary step to achieve good peak shape and reproducibility.[9]
Experimental Protocol: GC-MS Analysis (with derivatization)
-
Derivatization (Esterification):
-
Dissolve ~5 mg of the sample in 1 mL of methanol.
-
Add a few drops of concentrated sulfuric acid.
-
Reflux the mixture for 1-2 hours.
-
After cooling, neutralize with a saturated sodium bicarbonate solution and extract the methyl ester with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate and carefully evaporate the solvent.
-
Re-dissolve the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 5 minutes.[10]
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library.
-
Determine the relative percentage of each component from the peak areas in the total ion chromatogram (TIC).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds.
Why NMR?
-
Definitive Structure Confirmation: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the identity of the synthesized compound.
-
Isomer Differentiation: The chemical shifts and coupling constants in ¹H NMR spectra are highly sensitive to the stereochemistry, allowing for clear differentiation between endo and exo isomers.[11] For instance, the protons on the bicyclic ring often exhibit distinct splitting patterns and chemical shifts depending on their spatial orientation relative to the carboxylic acid group.[12] 2D NMR techniques like COSY and NOESY can further aid in unambiguous assignment.[11]
-
Quantitative Analysis (qNMR): By integrating the signals of the analyte against a certified internal standard, qNMR can provide a highly accurate and direct measure of purity without the need for a reference standard of the analyte itself.
Key Spectroscopic Features:
-
¹H NMR:
-
The carboxylic acid proton typically appears as a broad singlet between 10-13 ppm.
-
Olefinic protons of the norbornene moiety are observed around 6 ppm.
-
The protons of the bicyclic framework appear in the upfield region, with their specific chemical shifts and coupling patterns being diagnostic for the endo/exo configuration.[11]
-
-
¹³C NMR:
-
The carbonyl carbon of the carboxylic acid resonates around 170-180 ppm.
-
The olefinic carbons are found in the 130-140 ppm region.
-
-
FTIR:
Comparison with Alternative ROMP Monomers
"this compound" is one of many functionalized norbornene monomers used in ROMP. A comparison with alternatives highlights the importance of tailoring the purity analysis to the specific monomer.[14]
| Feature | This compound | 5-Norbornene-2-carboxylic acid | cis-5-Norbornene-endo-2,3-dicarboxylic acid | Maleimide-functionalized Norbornenes |
| Structure | Acetic acid side chain | Direct carboxylic acid substituent | Two carboxylic acid groups | Imide functionality |
| Primary Impurities | Endo/exo isomers, starting materials | Endo/exo isomers, starting materials | Stereoisomers, starting materials | Unreacted maleimide, Diels-Alder adducts |
| Key Purity Analysis Technique | HPLC for isomer ratio, GC-MS for volatiles, NMR for structure | HPLC for isomer ratio, GC-MS for volatiles, NMR for structure | HPLC, NMR for stereochemical purity | HPLC, NMR, and specific assays for maleimide reactivity[15] |
| Application Note | Provides a flexible spacer between the polymer backbone and the functional group. | A common and well-studied ROMP monomer.[1] | Used to introduce di-acid functionality for cross-linking or further modification.[16][17] | Enables bioconjugation and other click chemistry reactions.[18] |
Causality in Analytical Choices for Alternatives:
-
For 5-Norbornene-2-carboxylic acid , the analytical challenges are very similar to the target compound, with a strong emphasis on resolving the endo and exo isomers.[19]
-
For cis-5-Norbornene-endo-2,3-dicarboxylic acid , the potential for multiple stereoisomers increases, making NMR and chiral chromatography even more critical for a complete purity profile.[20]
-
For Maleimide-functionalized Norbornenes , in addition to structural and isomeric purity, the reactivity of the maleimide group is a key quality parameter. This may require specific functional assays, such as reaction with a thiol-containing compound and subsequent quantification by HPLC or spectroscopy, to ensure its viability for conjugation.[21][22][23]
Conclusion
The purity analysis of synthesized "this compound" is a multi-faceted process that requires a combination of analytical techniques to provide a comprehensive assessment. HPLC is invaluable for quantifying the critical endo/exo isomer ratio, while GC-MS is essential for identifying volatile impurities. NMR spectroscopy serves as the ultimate tool for structural confirmation and can provide highly accurate quantitative data.
By understanding the potential impurities arising from the synthesis and the specific strengths of each analytical method, researchers can design a robust quality control workflow. This ensures that the monomer meets the stringent purity requirements for its intended application, leading to the successful development of novel polymers and materials with predictable and reliable properties.
References
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Kanao, M., et al. (2012). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. International Journal of Organic Chemistry, 2, 26-31.[3][19]
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SLS. (n.d.). cis-5-Norbornene-endo-2,3-dicarboxylic acid, 98%. Retrieved from [Link][17]
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Kanao, M., et al. (2012). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Semantic Scholar.[3][19]
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Farkas, J., et al. (2011). CLARIFICATION OF STEREOCHEMISTRY ASPECTS FOR N-HYDROXY-5-NORBORNENE-2,3-DICARBOXIMIDE DERIVATIVES AND ELUCIDATION OF THEM BY EXPERIMENTAL AND THEORETICAL TOOLS. HETEROCYCLES, 83(9), 2059.[12]
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Edusprouts. (2009). Lab Report on Synthesis of trans-5-norbornene-2.3-dicarboxylic acid from fumaric acid and cyclopentadiene. Retrieved from [Link][13]
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Chemsavers, Inc. (n.d.). cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride, 99%, 25g. Retrieved from [Link]
- Schrock, R. R. (2013). Stereospecific Ring-Opening Metathesis Polymerization (ROMP)
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Le, T. N., et al. (2020). Diels-Alder Reaction, Methylcyclopentadiene, Endo/Exo Isomerism, Complex Mixtures, Nuclear Magnetic Resonance. SFU Summit.[11]
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Royal Society of Chemistry. (n.d.). Investigation of exo- and endo- isomers of 5-norbornene-2,3- dicarboxylic anhydride in ethylene copolymerization. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,6-dimethyl-5-(1-methylethenyl)-, methyl ester. Retrieved from [Link]
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NIST. (n.d.). Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. Retrieved from [Link][8]
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NIST. (n.d.). Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester. Retrieved from [Link]
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Hoogenboom, R., et al. (2018). Maleimide end-functionalized poly(2-oxazoline)s by the functional initiator route: synthesis and (bio)conjugation. Polymer Chemistry, 9(12), 1552-1561.[18]
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Cotton, F. A., et al. (2017). Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex Na[W2(µ-Cl)3Cl4(THF)2]. Polymers, 9(12), 653.[14]
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NIST. (n.d.). Bicyclo[2.2.1]hept-5-en-2-ol. Retrieved from [Link]
- Google Patents. (n.d.). US20100093580A1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions.
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Mathkoor, M. M., et al. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences, 6(3), 486-499.[6]
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Royal Society of Chemistry. (n.d.). Dual Responsive Polymeric Nanoparticles Prepared by. Retrieved from [Link]
- Grubbs, R. H., et al. (1992). Ring-opening metathesis polymerization (ROMP) of norbornene by a Group VIII carbene complex in protic media. Journal of the American Chemical Society, 114(10), 3974-3975.
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Hoogenboom, R., et al. (2018). Maleimide end-functionalized poly(2-oxazoline)s by the functional initiator route: Synthesis and (bio)conjugation. ResearchGate.[22]
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NIST. (n.d.). Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, exo-. Retrieved from [Link]
- Wagner, A. M., et al. (2020). Ring Opening Metathesis Polymerization (ROMP) of the Dewar Isomer of 1,2-Azaborinine, a B-N Isostere of Benzene. ChemRxiv.
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Agilent. (2024). HPLC Method Development: From Beginner to Expert Part 2. Retrieved from [Link]
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Hoogenboom, R., et al. (2018). Maleimide end-functionalized poly(2-oxazoline)s by the functional initiator route: synthesis and (bio)conjugation. RSC Publishing.[23]
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Chen, X., et al. (2022). Effects of four drying methods on Amomum villosum Lour. 'Guiyan1' volatile organic compounds analyzed via headspace solid phase microextraction and gas chromatography-mass spectrometry coupled with OPLS-DA. RSC Advances, 12(41), 26955-26966.[10]
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Karthikeyan, K., et al. (2016). GC-MS analysis of ethyl acetate extract of Alysicarpus Monilifer - Whole plant. Der Pharma Chemica, 8(19), 563-571.[7]
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Kas'yan, L. I., et al. (2013). Synthesis and aminolysis of N-{(bicyclo[2.2.1]hept-5-en-endo-2-yl}-N-methansulfonamide. ResearchGate.
- Khan, I., et al. (2025). Optimization of HPLC method for metanephrine and normetanephrine detection in urine: Enhancing diagnostic precision for pheochromocytoma. Heliyon, 11(1), e23455.
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Al-Suhaimi, E. A., et al. (2015). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Tropical Journal of Pharmaceutical Research, 14(1), 139.[5]
- Kas'yan, A. O., et al. (2004). Synthesis and Some Reactions of Bicyclo[2.2.1]hept-2-ene-endo,endo-5,6-dicarboximidoacetic Acid Azide.
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SIELC Technologies. (n.d.). Separation of 5-Vinyl-2-norbornene on Newcrom R1 HPLC column. Retrieved from [Link][4]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid
Guide Overview: Beyond the Bench
As researchers dedicated to advancing science, our responsibility extends beyond discovery to encompass the safe and environmentally conscious management of the chemical entities we handle. 2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid (CAS No. 825-71-8), a bicyclic carboxylic acid, is a valuable building block in synthetic chemistry. However, its unique structure and inherent reactivity necessitate a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in regulatory compliance and best laboratory practices. Our objective is to ensure the safety of laboratory personnel and minimize our environmental footprint, transforming safety protocols from a checklist into a deeply ingrained culture of scientific stewardship.
Hazard Assessment & Immediate Safety Protocols
Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This compound presents multiple hazards that dictate the required safety measures.
Primary Hazards:
-
Serious Eye Damage (H318): Contact can cause irreversible eye damage.[1]
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory system.[1][2]
-
Acute Oral Toxicity (H302): The compound is harmful if swallowed.[3]
-
Aquatic Hazard (H412): It is harmful to aquatic life with long-lasting effects, making environmental release a significant concern.[3]
Mandatory Personal Protective Equipment (PPE): Based on this hazard profile, the following PPE is non-negotiable when handling or disposing of this chemical:
-
Eye Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN 166.[4][5] A face shield should be used if there is a significant splash risk.
-
Hand Protection: Use chemically-impermeable gloves (e.g., nitrile) and inspect them for integrity before use. Change gloves immediately if contamination occurs.[4]
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[4]
-
Respiratory Protection: All handling of the solid compound or solutions that could generate aerosols should be conducted within a certified chemical fume hood to minimize inhalation risk.[4]
Core Disposal Protocol: A Step-by-Step Guide
The disposal of this compound is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6][7] This regulation mandates that chemical waste be managed from its point of generation to its final disposal ("cradle-to-grave").
Step 1: Waste Segregation and Container Selection
-
Principle of Segregation: Never mix incompatible waste streams. This compound waste must be kept separate from bases, oxidizing agents, and reactive metals to prevent dangerous chemical reactions.[8][9]
-
Container Choice: Collect all waste (solid residue, contaminated consumables like weigh paper or pipette tips, and solutions) in a dedicated, leak-proof container.[4] The container must be chemically compatible with the acidic nature of the waste; high-density polyethylene (HDPE) or glass containers are appropriate. Avoid unlined metal containers, as acids can corrode them.[7]
-
Keep Containers Closed: The waste container must be kept tightly sealed except when actively adding waste. This prevents the release of vapors and protects the lab environment.[10]
Step 2: Hazardous Waste Labeling
-
Regulatory Requirement: The EPA requires that each waste container be clearly labeled.[11][12]
-
Label Content: Your institution's Environmental Health & Safety (EHS) department will provide official hazardous waste labels. At a minimum, the label must include:
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Definition: An SAA is a designated location at or near the point of waste generation where hazardous waste is collected before being moved to a central storage area.[11][12]
-
Location: The SAA must be under the direct control of the laboratory personnel generating the waste.[7]
-
Containment: Store liquid waste containers within a secondary containment bin to capture any potential leaks. The secondary container should be large enough to hold the entire volume of the largest container within it.[10]
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full (do not fill beyond 90% capacity[7]), or if the waste has been accumulated for the maximum time allowed by your institution (typically 90-180 days depending on generator status[11]), contact your EHS office to arrange for a pickup.
-
Professional Disposal: The waste will be transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[12] The most probable disposal method for this type of organic acid is high-temperature incineration.[11][13]
Prohibited Disposal Methods: Critical Exclusions
To ensure safety and compliance, the following disposal methods are strictly forbidden:
-
DO NOT Dispose Down the Drain: While some simple, dilute acids may be neutralized and drain-disposed under specific local regulations[10], this is not appropriate for this compound. Its classification as "Harmful to aquatic life with long lasting effects" (H412) makes sewer disposal a direct violation of environmental stewardship.[3]
-
DO NOT Dispose in Regular Trash: This chemical and any materials contaminated with it (gloves, wipes, glassware) are considered hazardous waste and must not be placed in the common trash.[4]
-
DO NOT Evaporate in the Fume Hood: Intentionally evaporating chemical waste is not a permissible disposal method.[10]
Spill and Emergency Procedures
In Case of a Spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Control and Clean-up (for small, manageable spills):
-
Wear the full, mandatory PPE described in Section 2.0.
-
Contain the spill using an acid-neutralizing absorbent material or a universal chemical spill kit.
-
Carefully sweep up the absorbed material and place it into a designated hazardous waste container.[2][13]
-
Clean the spill area with soap and water.
-
Label the spill clean-up waste as hazardous and arrange for disposal through EHS.
-
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[2]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[14]
Data Summary Table
| Parameter | Information | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 825-71-8 | [1][3] |
| Molecular Formula | C₉H₁₂O₂ | [3] |
| Signal Word | Danger | [1] |
| GHS Hazard Codes | H302, H315, H318, H335, H412 | [1][3] |
| Disposal P-Code | P501: Dispose of contents/container to an approved waste disposal plant. | [1][5][15] |
| Primary PPE | Safety Goggles, Lab Coat, Chemical-Impermeable Gloves | [2][4] |
| Incompatible Wastes | Bases, Oxidizing Agents, Reactive Metals | [8][9] |
| Prohibited Disposal | Drain, Regular Trash, Evaporation | [3][4][10] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management and disposal of waste containing this compound.
Caption: Decision workflow for disposal of this compound waste.
References
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- Regulations for Hazardous Waste Generated at Academic Labor
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- Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide. Benchchem.
- Material Safety Data Sheet - Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 97%. Cole-Parmer.
- SAFETY D
- SAFETY DATA SHEET.
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- SAFETY D
- (±)-2-Azabicyclo[2.2.
- Acetic acid SAFETY D
- cis-5-Norbornene-endo-2,3-dicarboxylicanhydride SAFETY D
- cis-5-Norbornene-endo-2,3-dicarboxylic acid SAFETY D
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- Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs.
- SAFETY DATA SHEET Acetic acid 99.85%. Univar Solutions.
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- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
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Personal protective equipment for handling 2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid
A Researcher's Guide to Safely Handling 2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid
This guide provides essential safety and logistical information for the handling and disposal of this compound (CAS No. 825-71-8). As a professional in drug development and scientific research, your safety is paramount. This document moves beyond a simple checklist, offering a detailed rationale for each procedural step to ensure a comprehensive understanding of the risks and mitigation strategies involved.
Understanding the Hazard Profile
This compound is a carboxylic acid. While specific toxicological data for this compound is limited, the available information and the general properties of carboxylic acids necessitate careful handling. The primary hazards are associated with its corrosive nature and potential for irritation.
Based on available safety data, this compound is classified with the following hazards:
-
H315: Causes skin irritation. [1]
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation. [1]
Given these classifications, a robust personal protective equipment (PPE) plan is not just recommended, it is a critical component of the experimental workflow.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are fundamental to mitigating the risks associated with handling this compound. The following table summarizes the required PPE.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Chemical splash goggles that provide a complete seal around the eyes are mandatory to protect against splashes. A full-face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[2] |
| Hands | Nitrile or butyl rubber gloves | Nitrile gloves offer good resistance to a range of chemicals and are suitable for incidental contact.[2][3] For prolonged handling or immersion, butyl rubber gloves provide superior protection against corrosive substances. Always double-glove when handling concentrated forms of the acid. |
| Body | Chemical-resistant lab coat | A standard cotton lab coat is not sufficient. A lab coat made of a chemical-resistant material, such as polyester or a poly-cotton blend, is required. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory | Use in a well-ventilated area or with a respirator | Work should be conducted in a certified chemical fume hood to minimize inhalation of vapors or aerosols.[1][4] If a fume hood is not available, or if exposure limits are exceeded, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2][4] |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling the acid.
Step-by-Step Handling and Emergency Procedures
Adherence to a strict protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
Pre-Experiment Checklist
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Assemble all PPE: Before handling the chemical, ensure all necessary PPE is readily available and in good condition.
-
Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[4]
-
Prepare Spill Kit: Have a spill kit containing a neutralizer (such as sodium bicarbonate) and absorbent material readily accessible.
Handling Protocol
-
Don PPE: Put on your lab coat, followed by chemical safety goggles, face shield, and gloves.
-
Work Within the Fume Hood: Conduct all manipulations of the chemical at least 6 inches inside the fume hood sash.
-
Dispensing: When transferring the liquid, do so slowly and carefully to avoid splashing. Use a secondary container to transport the chemical within the lab.
-
Avoid Incompatibilities: Keep the acid away from strong bases, oxidizing agents, and metals to prevent vigorous reactions.[5]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[4] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and flush the affected skin area with large amounts of water for at least 15 minutes.[4] Seek medical attention if irritation persists.
-
Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Small Spill (inside fume hood): Neutralize the spill with sodium bicarbonate, absorb the material with a non-combustible absorbent, and place it in a sealed container for disposal.
-
Large Spill (outside fume hood): Evacuate the immediate area and alert laboratory personnel. Follow your institution's emergency response procedures.
Waste Disposal and Decontamination
Proper disposal is a critical final step in the safe handling of this chemical.
Waste Collection
-
All waste materials, including contaminated gloves, absorbent materials, and empty containers, should be collected in a designated, labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Decontamination
-
All glassware and equipment that have come into contact with the acid should be thoroughly rinsed with a suitable solvent (e.g., water, followed by an appropriate organic solvent if necessary) in a fume hood before being washed.
-
Wipe down the work surface in the fume hood with a suitable decontaminating solution after each use.
Disposal Workflow
Caption: Waste disposal workflow for this compound.
By adhering to these guidelines, you can significantly reduce the risks associated with handling this compound and maintain a safe and productive research environment.
References
-
The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated.
-
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid - Apollo Scientific.
-
Material Safety Data Sheet - Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 97% - Cole-Parmer.
-
This compound - Sigma-Aldrich.
-
What PPE Should You Wear When Handling Acid 2026? - LeelineWork.
-
Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
